molecular formula C10H11NO4 B181852 4-(4-Hydroxyanilino)-4-oxobutanoic acid CAS No. 62558-67-2

4-(4-Hydroxyanilino)-4-oxobutanoic acid

Cat. No.: B181852
CAS No.: 62558-67-2
M. Wt: 209.2 g/mol
InChI Key: GTGJPSXOXNMQKV-UHFFFAOYSA-N
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Description

4-(4-Hydroxyanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C10H11NO4 . This succinamic acid derivative features both a carboxylic acid and a phenolic hydroxyl group, making it a valuable building block in medicinal chemistry and chemical biology research. Its molecular structure suggests potential for use as an intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional probes. Researchers utilize this compound in the development of targeted chemical entities, leveraging its aromatic amine and acid functionalities for further derivatization. For example, structurally related compounds, such as the dichlorinated analog N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid, share this core succinamic acid scaffold and are of interest in drug discovery and development efforts . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJPSXOXNMQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345567
Record name 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-67-2
Record name 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between 4-aminophenol and succinic anhydride. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and describes the analytical techniques required to confirm the structure, purity, and identity of the final compound. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the causal reasoning behind experimental choices, ensuring a reproducible and well-understood process for researchers in drug discovery and chemical synthesis.

Introduction

This compound, also known as N-(4-hydroxyphenyl)succinamic acid, belongs to the class of N-aryl succinamic acids. These structures are valuable synthons in organic chemistry, serving as precursors for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] The molecule integrates two key pharmacophores: the 4-aminophenol moiety, famously the backbone of paracetamol, and a butanoic acid chain derived from succinic acid, a Krebs cycle intermediate. This unique combination presents opportunities for developing derivatives with potential biological activities, such as antibacterial or anti-inflammatory properties.[2][3]

The synthesis of this compound is a classic example of amide bond formation via the ring-opening of a cyclic anhydride by an amine.[4][5] This reaction is highly efficient, atom-economical, and proceeds under relatively mild conditions, making it an attractive method for both academic and industrial laboratories.[6][7] A thorough characterization is paramount to validate the successful synthesis and ensure the purity of the compound, which is a critical prerequisite for its use in subsequent downstream applications, particularly in drug development. This guide provides the authoritative framework for achieving these objectives.

Synthesis Methodology

Principle of Synthesis: Nucleophilic Acyl Substitution

The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction between the primary aromatic amine of 4-aminophenol and one of the carbonyl carbons of succinic anhydride.[6][8]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinic anhydride. This forms a tetrahedral intermediate.[4][8]

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond within the anhydride ring. The carboxylate serves as the leaving group.[6]

  • Proton Transfer: A subsequent proton transfer results in the formation of the neutral amide and a terminal carboxylic acid group.

This reaction is generally regioselective with symmetrical anhydrides like succinic anhydride, as both carbonyl groups are electronically equivalent.[6] The reaction is milder than those involving acyl halides, as the byproduct is a carboxylic acid rather than a strong hydrohalic acid, often obviating the need for an external base.[6][9]

Synthesis_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Aminophenol P1 Nucleophilic Attack (Amine on Carbonyl) R1->P1 Reaction R2 Succinic Anhydride R2->P1 Reaction P2 Ring-Opening of Anhydride P1->P2 Intermediate Collapse Prod This compound P2->Prod Formation

Caption: Figure 1: High-level overview of the synthesis mechanism.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents:

  • 4-Aminophenol (Reagent Grade, ≥98%)

  • Succinic Anhydride (Reagent Grade, ≥99%)

  • Acetone (ACS Grade)

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of acetone. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

  • Addition of Anhydride: To the stirring solution, add 10.01 g (0.1 mol) of succinic anhydride in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white or off-white solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 25 mL) to remove any unreacted succinic acid (which has some water solubility) and other water-soluble impurities. Follow with a wash of cold acetone (25 mL) to facilitate drying.

  • Drying: Dry the purified solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high (>85%).

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Experimental Workflow node1 1. Dissolve 4-Aminophenol in Acetone node2 2. Add Succinic Anhydride node1->node2 node3 3. Heat to Reflux (2-3 hours) node2->node3 node4 4. Cool to Room Temperature & Ice Bath node3->node4 node5 5. Vacuum Filtration to Isolate Crude Product node4->node5 node6 6. Wash with Cold Water & Cold Acetone node5->node6 node7 7. Dry Under Vacuum node6->node7 node8 Final Product: Pure 4-(4-Hydroxyanilino)- 4-oxobutanoic acid node7->node8

Caption: Figure 2: Step-by-step workflow for the synthesis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₁₀H₁₁NO₄[10]
Molecular Weight 209.20 g/mol [10]
CAS Number 62558-67-2[10]
Appearance Solid
Spectroscopic Analysis

The following spectroscopic data are predicted based on the known structure. Experimental data should be compared against these values for validation.

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule, providing clear evidence of the reaction's success.

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale for Confirmation
3500-3200O-H (Phenol & Carboxylic Acid)Stretching, broadConfirms presence of hydroxyl and carboxyl groups.
3400-3250N-H (Amide)StretchingConfirms presence of the newly formed amide bond.
~3000C-H (Aromatic & Aliphatic)StretchingIndicates the aromatic ring and aliphatic chain.
1720-1700C=O (Carboxylic Acid)StretchingStrong peak confirming the carboxyl group from anhydride opening.
1680-1640C=O (Amide I)StretchingStrong peak confirming the formation of the amide linkage.
1600-1450C=C (Aromatic)StretchingConfirms the integrity of the phenyl ring.

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.80 Singlet 1H H -N (Amide)
~9.15 Singlet 1H O-H (Phenol)
~7.40 Doublet 2H Ar-H (ortho to -NH)
~6.70 Doublet 2H Ar-H (ortho to -OH)
~2.55 Triplet 2H -CO-CH₂-
~2.45 Triplet 2H -CH₂-COOH

| ~12.10 | Singlet, broad | 1H | COOH |

¹³C NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~174.0 C =O (Carboxylic Acid)
~171.0 C =O (Amide)
~153.0 Ar-C -OH
~131.5 Ar-C -NH
~121.0 Ar-C H (ortho to -NH)
~115.0 Ar-C H (ortho to -OH)
~31.0 -CO-C H₂-

| ~29.0 | -C H₂-COOH |

Note: The carboxylic acid proton is often broad and may not be easily observed.

Mass spectrometry confirms the molecular weight of the compound.

TechniqueExpected m/zIon
ESI-MS (+)210.07[M+H]⁺
ESI-MS (-)208.06[M-H]⁻
High-Resolution MS209.0688[M] (Exact Mass)[10]

Safety and Handling

It is imperative to handle this compound with appropriate safety measures in place.

  • GHS Classification: Warning[10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10][11]

    • H319: Causes serious eye irritation.[10][11]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[10]

    • P270: Do not eat, drink or smoke when using this product.[10]

    • P280: Wear protective gloves, eye protection, and face protection.[10][11]

    • First Aid (Eyes): P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

    • First Aid (Ingestion): P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Always consult the full Safety Data Sheet (SDS) for the compound and all reagents before beginning any experimental work.[11][12]

Discussion and Future Outlook

The synthesis of this compound via the reaction of 4-aminophenol with succinic anhydride is a highly reliable and instructive transformation. The causality behind its success lies in the inherent nucleophilicity of the aromatic amine and the electrophilicity of the anhydride's carbonyls, a classic pairing in organic synthesis.[7] The self-validating nature of the protocol is confirmed through comprehensive characterization; the appearance of amide and carboxylic acid signals in the IR and NMR spectra, coupled with the disappearance of anhydride signals, provides unequivocal proof of the desired chemical conversion.

The successful and verified synthesis of this compound opens several avenues for future research. As a bifunctional molecule (containing both a phenol and a carboxylic acid), it is an ideal candidate for further derivatization. The carboxylic acid can be converted to esters or amides, while the phenolic hydroxyl group can be alkylated or acylated. These modifications could be used to modulate the compound's physicochemical properties (e.g., lipophilicity, solubility) in a drug discovery context, potentially leading to the identification of new therapeutic leads.

Conclusion

This guide has detailed a comprehensive and reproducible method for the synthesis and characterization of this compound. By explaining the foundational principles of the reaction and providing a step-by-step protocol validated by multi-technique spectroscopic analysis, this document serves as a reliable resource for researchers. The successful execution of this synthesis and characterization workflow provides a high-purity chemical entity suitable for advanced applications in medicinal chemistry and materials science.

References

  • Amine + Anhydride - ReactionWeb.io. (n.d.). ReactionWeb.io.
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  • Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. (2024). MDPI. [Link]

  • Synthesis of the succinamic acid (N) and succinimide (O) ligands and their corresponding complexes. (n.d.). ResearchGate. [Link]

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Sources

Mechanism of action of 4-(4-Hydroxyanilino)-4-oxobutanoic acid in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Hydroxyanilino)-4-oxobutanoic acid in Biological Systems

Authored by a Senior Application Scientist

Introduction

This compound is a compound of significant interest within the fields of pharmacology and drug development. While direct, extensive research on this specific molecule is emerging, its structural similarity to the well-characterized investigational drug Succinobucol (AGI-1067) provides a strong foundation for understanding its potential biological activities. Succinobucol, a derivative of Probucol, has been the subject of numerous preclinical and clinical studies, revealing a complex and multifaceted mechanism of action centered on antioxidant and anti-inflammatory properties.[1][2][3] This guide will synthesize the current understanding of these related compounds to build a comprehensive picture of the likely mechanism of action of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways and cellular effects that are likely modulated by this compound. By examining the established pharmacology of its analogs, we can infer its potential therapeutic applications and design robust experimental protocols for its further investigation.

Core Mechanistic Pillars: A Multifaceted Approach

The biological activity of this compound is likely not attributable to a single target but rather to a constellation of effects that synergistically combat oxidative stress and inflammation. These core pillars of its mechanism are detailed below.

Potent Antioxidant Activity

A primary and well-established characteristic of Probucol and its derivatives is their potent antioxidant capacity.[4][5][6] This activity is crucial in biological systems where reactive oxygen species (ROS) contribute to the pathophysiology of numerous diseases, including atherosclerosis and neurodegenerative disorders.[7]

Mechanism of Antioxidant Action:

  • Free Radical Scavenging: The phenolic hydroxyl group in the 4-hydroxyanilino moiety is a key structural feature that enables the molecule to act as a potent scavenger of free radicals, particularly superoxide radicals.[5] By donating a hydrogen atom, it can neutralize these highly reactive species and terminate damaging chain reactions.

  • Inhibition of Lipid Peroxidation: A critical consequence of oxidative stress is the peroxidation of lipids in cellular membranes and lipoproteins, such as low-density lipoprotein (LDL). This process is strongly implicated in the development of atherosclerosis.[6] Compounds like Succinobucol have been shown to effectively inhibit LDL oxidation, a key step in the formation of atherosclerotic plaques.[4]

Experimental Protocol: In Vitro Antioxidant Capacity Assessment

A foundational step in characterizing the antioxidant potential of this compound is to perform a series of in vitro assays.

Objective: To quantify the antioxidant activity of this compound using established spectrophotometric methods.

Methodologies:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the test compound.

    • Add a fixed volume of DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve using ferrous sulfate is used to quantify the results, which are expressed as ferric reducing equivalents.[8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Succinobucol has demonstrated significant anti-inflammatory properties, which are likely shared by this compound.[1][9]

Key Anti-inflammatory Mechanisms:

  • Downregulation of Adhesion Molecules: A critical step in the inflammatory cascade is the recruitment of leukocytes to the site of inflammation. This process is mediated by the expression of adhesion molecules on the surface of endothelial cells. Succinobucol has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Monocyte Chemoattractant Protein-1 (MCP-1), and E-selectin.[10] This inhibition reduces the adhesion and transmigration of inflammatory cells into tissues.

  • Inhibition of Pro-inflammatory Cytokine Signaling: Succinobucol can interfere with inflammatory signaling pathways, leading to reduced production and activity of pro-inflammatory cytokines.[9]

  • Modulation of Inflammatory Enzymes: There is evidence that related compounds can influence the expression and activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[11]

Signaling Pathway: Inhibition of VCAM-1 Expression

The following diagram illustrates the likely pathway by which this compound inhibits the expression of VCAM-1, a key adhesion molecule in inflammation.

VCAM1_Inhibition TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds NFkB_Pathway NF-κB Signaling Cascade TNFR->NFkB_Pathway Activates NFkB NF-κB NFkB_Pathway->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to VCAM1_Gene VCAM-1 Gene Transcription VCAM1_Protein VCAM-1 Protein Expression VCAM1_Gene->VCAM1_Protein Leads to Adhesion Leukocyte Adhesion VCAM1_Protein->Adhesion Mediates Compound 4-(4-Hydroxyanilino) -4-oxobutanoic acid Compound->NFkB_Pathway Inhibits

Caption: Inhibition of NF-κB signaling by the compound, reducing VCAM-1 expression.

Cardiovascular and Metabolic Effects

Clinical trials with Succinobucol have revealed a range of cardiovascular and metabolic effects.[12][13] While some of these effects have shown therapeutic promise, others have raised safety concerns that would need to be carefully evaluated for this compound.

Observed Effects of Analogs:

EffectObservation in Analogs (Succinobucol)Reference
Atherosclerosis Showed a trend towards regression of atherosclerosis in some studies.[12]
Lipid Profile Variable effects on LDL and HDL cholesterol have been reported. A notable concern is the potential for HDL reduction.[10][12]
Glycemic Control Has been observed to improve glycemic control and reduce the incidence of new-onset diabetes.[13]
Antiplatelet Activity Exhibits mild antiplatelet properties.[3][14]

Investigational Methodologies: A Roadmap for Future Research

To definitively elucidate the mechanism of action of this compound, a structured experimental approach is necessary.

Experimental Workflow: From In Vitro to In Vivo

research_workflow A In Vitro Characterization (Antioxidant, Anti-inflammatory Assays) B Cell-Based Assays (e.g., Endothelial Cell Activation) A->B C Molecular Target Identification (e.g., Proteomics, Kinase Profiling) B->C D In Vivo Animal Models (e.g., Atherosclerosis, Inflammation Models) B->D C->D E Pharmacokinetics and Toxicology Studies D->E

Caption: A structured workflow for investigating the compound's mechanism of action.

Protocol: Investigating Effects on Endothelial Cell Activation

Objective: To determine the effect of this compound on the inflammatory response of human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs in appropriate media until confluent.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined duration (e.g., 4-6 hours).

  • Endpoint Analysis:

    • Gene Expression: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of VCAM1, ICAM1, and SELE (E-selectin).

    • Protein Expression: Lyse the cells and perform a Western blot or ELISA to quantify the protein levels of VCAM-1.

    • Functional Adhesion Assay: Co-culture the treated HUVECs with fluorescently labeled monocytes (e.g., U937 cells) and quantify the number of adherent cells using fluorescence microscopy or a plate reader.

Conclusion

The available evidence from structurally related compounds, particularly Succinobucol, strongly suggests that this compound acts as a potent antioxidant and anti-inflammatory agent. Its mechanism of action is likely to be pleiotropic, involving the scavenging of free radicals, inhibition of lipid peroxidation, and downregulation of key inflammatory mediators such as VCAM-1. While these inferred mechanisms provide a robust framework for its investigation, further direct experimental validation is essential to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and workflows outlined in this guide offer a comprehensive approach to achieving this goal.

References

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  • Two Novel PET Radiopharmaceuticals for Endothelial Vascular Cell Adhesion Molecule-1 (VCAM-1) Targeting. MDPI. [Link]

  • Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. NIH. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. Request PDF. [Link]

  • Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells. NIH. [Link]

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A Technical Guide to 4-(4-Hydroxyanilino)-4-oxobutanoic acid: Structure, Properties, and Identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a chemical compound of interest in various research and development sectors, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an amide group linked to a phenol, allows for a diverse range of chemical modifications and potential biological interactions. This guide provides a comprehensive overview of its fundamental chemical identifiers, physicochemical properties, and structural information, serving as a foundational resource for its application in scientific endeavors.

Core Chemical Identifiers

In the modern era of chemical data management and informatics, unambiguous identification of a compound is paramount. The IUPAC International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two such critical identifiers that provide standardized, machine-readable representations of a chemical structure.

The definitive identifiers for this compound are as follows:

IdentifierStringSource
InChIKey GTGJPSXOXNMQKV-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)O[1]
InChI InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)[1]

The InChIKey is a 27-character, fixed-length condensed digital representation of the InChI string, designed for database indexing and internet searches.[1] Its layered structure ensures that stereoisomers, tautomers, and isotopes can be uniquely identified. The UHFFFAOYSA-N suffix indicates that this specific key represents a standard, non-isomeric structure.

The SMILES string is a concise textual representation of the molecule's structure, encoding the atoms and their connectivity in a linear format.[1] This format is widely used in cheminformatics for storage and as an input for computational modeling software.

Structural and Physicochemical Properties

A thorough understanding of a compound's properties is essential for its application in research and development. The following table summarizes key computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C10H11NO4[1]
Molecular Weight 209.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62558-67-2[1]
Appearance Solid (form)
Structural Representation

The two-dimensional structure of this compound is fundamental to understanding its chemical reactivity and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Synthesis cluster_reactants Starting Materials cluster_product Product Succinic Anhydride Succinic Anhydride Target_Molecule 4-(4-Hydroxyanilino)- 4-oxobutanoic acid Succinic Anhydride->Target_Molecule Ring-opening Amidation 4-Aminophenol 4-Aminophenol 4-Aminophenol->Target_Molecule

Caption: Plausible synthetic pathway via nucleophilic acyl substitution.

This proposed synthesis involves the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of succinic anhydride. This reaction is a common and efficient method for forming N-aryl succinamic acids. The reaction conditions would likely involve a suitable solvent and could be performed at room temperature or with gentle heating. The hydroxyl and carboxylic acid functional groups provide handles for further chemical derivatization, making it a versatile building block in organic synthesis.

Potential Applications in Drug Development

Compounds containing both phenol and carboxylic acid moieties are of significant interest in drug discovery. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid can engage in ionic interactions and hydrogen bonding. These features are often found in molecules designed to interact with biological targets such as enzymes and receptors. While specific biological activity for this compound is not detailed in the initial search results, its structural motifs are present in various biologically active molecules. Further research would be required to explore its pharmacological profile.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a well-defined chemical entity with established, unique identifiers that facilitate its integration into chemical databases and research workflows. Its structure presents multiple opportunities for chemical modification, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules for applications in drug discovery and materials science. This guide provides the core information necessary for researchers to begin their work with this compound, emphasizing the importance of its standardized identifiers for scientific integrity and communication.

References

  • PubChem. This compound | C10H11NO4 | CID 605610. [Link]

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Spectroscopic Profile of 4-(4-Hydroxyanilino)-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic acid (CAS No. 62558-67-2). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this compound. Each section combines theoretical principles with practical, field-proven insights, detailing experimental protocols and in-depth interpretation of the spectral data. The guide is structured to offer full editorial autonomy, ensuring a logical and scientifically rigorous narrative that underscores the causality behind experimental choices and data interpretation.

Introduction

This compound, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is a molecule of interest in medicinal chemistry and materials science.[1] Its structure combines a p-aminophenol moiety linked via an amide bond to a succinic acid backbone, affording a molecule with multiple functional groups capable of engaging in various chemical interactions. Accurate and unambiguous characterization of such molecules is paramount for ensuring purity, understanding reactivity, and predicting biological activity. This guide serves as a detailed reference for the spectroscopic signature of this compound.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s1H-COOH
~9.0-9.5s1H-NH-
~9.0s1HAr-OH
~7.4d2HAr-H (ortho to -NH)
~6.7d2HAr-H (ortho to -OH)
~2.5t2H-CH₂- (adjacent to C=O)
~2.4t2H-CH₂- (adjacent to COOH)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The para-substituted benzene ring is expected to show two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating hydroxyl group will be shielded and appear upfield (~6.7 ppm), while the protons ortho to the electron-withdrawing amide group will be deshielded and appear downfield (~7.4 ppm).

  • Aliphatic Protons: The two methylene (-CH₂-) groups of the succinic acid moiety are in different chemical environments. The CH₂ group adjacent to the amide carbonyl is expected to be slightly more deshielded than the CH₂ group adjacent to the carboxylic acid carbonyl. They will appear as triplets due to coupling with the adjacent CH₂ group.

  • Exchangeable Protons: The carboxylic acid (-COOH), phenolic (-OH), and amide (-NH) protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring high-quality ¹H NMR spectra for compounds like this compound is crucial for reproducibility.

H1_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Ready for Analysis acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1D proton spectrum acq2->acq3 acq4 Set appropriate spectral width, acquisition time, and relaxation delay acq3->acq4 proc1 Fourier transform acq4->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 FTIR_Protocol cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Press the mixture into a transparent pellet prep1->prep2 acq2 Place the KBr pellet in the sample holder prep2->acq2 Ready for Analysis acq1 Acquire a background spectrum of air acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Ratio sample spectrum against background acq3->proc1 Raw Interferogram proc2 Convert to absorbance or transmittance proc1->proc2 proc3 Label significant peaks proc2->proc3 MS_Fragmentation parent Molecular Ion (M⁺) m/z = 209 frag1 p-Aminophenol fragment [HOC₆H₄NH₂]⁺ m/z = 109 parent->frag1 Amide bond cleavage frag2 Succinic acid fragment [O=C-CH₂-CH₂-COOH]⁺ m/z = 100 parent->frag2 Amide bond cleavage

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS:

Due to the low volatility of the carboxylic acid, a derivatization step is typically required before GC-MS analysis.

  • Derivatization: The carboxylic acid group is often converted to a more volatile ester (e.g., a methyl or trimethylsilyl ester) by reacting the sample with a suitable derivatizing agent (e.g., diazomethane or BSTFA).

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra, in conjunction with the characteristic IR absorption bands and the mass spectral fragmentation pattern, offer a robust and self-validating system for the structural confirmation of this compound. The provided experimental protocols serve as a reliable starting point for researchers requiring the acquisition of high-quality spectroscopic data for this and structurally related molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this technical guide provides a comprehensive overview of 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical identity, physicochemical properties, safety and handling, synthesis, and analytical methodologies. Each section is crafted to provide not only foundational knowledge but also actionable insights for laboratory applications and drug development endeavors. The information presented herein is underpinned by authoritative sources to ensure scientific integrity and empower researchers in their work with this compound.

Chemical Identity and Nomenclature

This compound is a bifunctional organic molecule incorporating a carboxylic acid and an amide group, with a phenol moiety. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science.

CAS Number: 62558-67-2[1]

Molecular Formula: C₁₀H₁₁NO₄[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:

  • 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid[1]

  • 3-[N-(4-hydroxyphenyl)carbamoyl]propanoic acid[1]

  • Succinamic acid, N-(4-hydroxyphenyl)-

  • 4-(p-Hydroxyanilino)-4-oxobutanoic acid

  • N-(4-Hydroxyphenyl)succinamic acid

A comprehensive list of identifiers is provided in the table below.

Identifier TypeIdentifierSource
CAS Number 62558-67-2PubChem[1]
EC Number 109-210-8PubChem[1]
PubChem CID 605610PubChem[1]
ChEMBL ID CHEMBL1275862PubChem[1]
DSSTox Substance ID DTXSID80345567PubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, influencing its solubility, stability, and pharmacokinetic profile in drug development contexts.

PropertyValueSource
Molecular Weight 209.20 g/mol PubChem[1], Sigma-Aldrich[2]
Appearance Solid (form)Sigma-Aldrich[2]
XLogP3-AA 0.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 86.6 ŲPubChem[1]
Exact Mass 209.06880783 DaPubChem[1]
Monoisotopic Mass 209.06880783 DaPubChem[1]

Safety and Handling

Adherence to stringent safety protocols is paramount when handling any chemical substance. This compound possesses specific hazards that necessitate careful management in a laboratory setting.

GHS Classification: [1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 11 as a combustible solid.[2]

Synthesis and Purification

Conceptual Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification 4-Aminophenol 4-Aminophenol Reaction_Vessel Acylation (Solvent, e.g., THF, Acetic Acid) 4-Aminophenol->Reaction_Vessel Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction_Vessel Target_Molecule 4-(4-Hydroxyanilino)- 4-oxobutanoic acid Reaction_Vessel->Target_Molecule Crude Product Purification_Step Recrystallization or Column Chromatography Target_Molecule->Purification_Step G Sample Sample HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System Column C18 Column HPLC_System->Column Mobile Phase Detector UV Detector Column->Detector Data Chromatogram Detector->Data

Sources

An In-depth Technical Guide to 4-(4-Hydroxyanilino)-4-oxobutanoic Acid: From Discovery to Synthetic Pathways and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, a molecule of significant interest in the field of medicinal chemistry. We will delve into its discovery, tracing its origins from a well-known antioxidant, explore its detailed synthesis, and discuss its biological relevance, providing researchers, scientists, and drug development professionals with a thorough understanding of this compound.

Introduction and Chemical Identity

This compound is an organic compound with the chemical formula C₁₀H₁₁NO₄.[1] It belongs to the class of succinamic acids, characterized by a succinic acid moiety linked to an aniline derivative through an amide bond. The presence of both a carboxylic acid and a phenolic hydroxyl group makes it a molecule with interesting physicochemical properties and potential for biological activity.

While the name this compound is its formal IUPAC designation, this compound is widely known in the pharmaceutical and research communities as Succinobucol .[2][3][4] It was also identified by the code AGI-1067 during its development.[3][4] Succinobucol was developed as a more soluble and potentially more potent derivative of the lipid-lowering and antioxidant drug, Probucol.[2][5]

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
CAS Number 62558-67-2
IUPAC Name This compound
Synonyms Succinobucol, AGI-1067, N-(4-hydroxyphenyl)succinamic acid
Appearance Solid
InChI Key GTGJPSXOXNMQKV-UHFFFAOYSA-N

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound (Succinobucol) is intrinsically linked to the therapeutic journey of its parent compound, Probucol . Probucol, a diphenolic compound with potent antioxidant properties, was initially developed as an agent to lower cholesterol levels.[5][6] However, its use was hampered by its low water solubility.[7] This limitation spurred the development of more soluble derivatives with potentially improved pharmacological profiles.

Succinobucol emerged from this research as a monosuccinic acid ester of probucol, designed to enhance its solubility and bioavailability while retaining or even enhancing its beneficial antioxidant and anti-inflammatory properties.[2][3] The addition of the succinic acid moiety creates a carboxylic acid group, which can form salts and improve its solubility in aqueous media. This strategic chemical modification aimed to create a "vascular protectant," a new class of drugs designed to combat atherosclerosis through multiple mechanisms.[3]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound follows a well-established route for the preparation of N-substituted succinamic acids: the reaction of a substituted aniline with succinic anhydride.[8][9][10] This nucleophilic acyl substitution reaction is a robust and efficient method for forming the characteristic amide linkage.

General Synthesis Pathway

The core of the synthesis involves the ring-opening of succinic anhydride by the nucleophilic attack of the amino group of 4-aminophenol.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride product 4-(4-Hydroxyanilino)- 4-oxobutanoic acid succinic_anhydride->product Nucleophilic Acyl Substitution aminophenol 4-Aminophenol aminophenol->product

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of N-phenylsuccinamic acid derivatives and can be adapted for the synthesis of this compound.

Materials:

  • Succinic anhydride

  • 4-Aminophenol

  • Anhydrous solvent (e.g., Benzene, Toluene, or a polar aprotic solvent like Dichloromethane)

  • Dilute Hydrochloric Acid

  • Deionized water

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in the chosen anhydrous solvent under gentle warming.

  • Addition of Aniline: To this solution, add a solution of 4-aminophenol (1.0 equivalent) in the same solvent dropwise over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (depending on the solvent) for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being an acid, will often precipitate out of non-polar solvents as it forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid product.

    • Wash the reaction mixture with dilute hydrochloric acid to remove any unreacted 4-aminophenol.

    • Wash the organic layer or the filtered solid with deionized water to remove any remaining succinic acid or anhydride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Melting Point: To determine the purity of the crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide, carboxylic acid, phenol).

Biological Activity and Mechanism of Action

Succinobucol (this compound) was developed to leverage the beneficial properties of probucol while overcoming its limitations. Its biological activities are primarily attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Properties

Like its parent compound, succinobucol is a powerful antioxidant. The phenolic hydroxyl group is a key feature that allows it to scavenge free radicals, thereby protecting cells from oxidative damage. This is particularly relevant in the context of cardiovascular disease, where oxidative stress is a major contributor to the pathogenesis of atherosclerosis.[2][3]

Anti-inflammatory Effects

Succinobucol has been shown to possess significant anti-inflammatory properties. It can inhibit the expression of pro-inflammatory molecules such as vascular cell adhesion molecule-1 (VCAM-1), which is crucial in the recruitment of inflammatory cells to the arterial wall, a key step in the formation of atherosclerotic plaques.[4]

Clinical Development and Outcomes

Succinobucol underwent extensive preclinical and clinical development for the treatment of atherosclerotic disease.[2] Phase III clinical trials, such as the ARISE (Aggressive Reduction of Inflammation Stops Events) trial, were conducted to evaluate its efficacy in reducing cardiovascular events.[3] While the trial did not meet its primary endpoint, it did show some promising secondary results, including a reduction in the risk of a composite of cardiovascular death, myocardial infarction, or stroke, and a notable reduction in the incidence of new-onset diabetes.[3]

Signaling_Pathway oxidative_stress Oxidative Stress (e.g., ROS) atherosclerosis Atherosclerosis Progression oxidative_stress->atherosclerosis promotes inflammation Inflammation (e.g., TNF-α) vcam1 VCAM-1 Expression inflammation->vcam1 induces succinobucol Succinobucol (this compound) succinobucol->oxidative_stress inhibits succinobucol->vcam1 inhibits vcam1->atherosclerosis contributes to

Caption: Proposed mechanism of action of Succinobucol in atherosclerosis.

Conclusion

This compound, or Succinobucol, represents a significant endeavor in the rational design of drugs targeting cardiovascular disease. Born from the need to improve upon the therapeutic profile of probucol, its history is a testament to the power of medicinal chemistry in optimizing drug properties. While its clinical journey has had mixed outcomes, the compound remains an important case study for researchers in the fields of antioxidant and anti-inflammatory drug discovery. The straightforward synthesis and well-characterized biological activities of this compound make it a valuable tool for further investigation into the complex interplay of oxidative stress, inflammation, and cardiovascular health.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Tardif, J. C. (2009). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. Expert opinion on investigational drugs, 18(4), 531–539. [Link]

  • DiMaggio, S. C., et al. (2007). The Synthesis and Isolation of N-tert-Butyl-2-phenylsuccinamic Acid and N-tert-Butyl-3-phenylsuccinamic Acid - An Undergraduate Organic Chemistry Laboratory Experiment.
  • ResearchGate. Scheme-1: Preparation of N-phenyl Succinimides. [Link]

  • PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]

  • Tardif, J. C., et al. (2007). ARISE: Effects of Succinobucol on Clinical Events. Medscape. [Link]

  • Shizuya, A., & Yamashita, S. (2009). Where are we with probucol: a new life for an old drug?. Atherosclerosis, 205(1), 37–41. [Link]

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A Technical Guide to the Synthesis of Novel Derivatives of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a versatile scaffold possessing three key points for chemical modification: a terminal carboxylic acid, a phenolic hydroxyl group, and a central amide linkage. This guide provides an in-depth exploration of synthetic strategies to generate novel derivatives by targeting the most accessible of these sites—the carboxylic acid and the phenol. We present detailed, field-proven protocols for the synthesis of new amides and esters, explaining the chemical causality behind methodological choices. Furthermore, we explore the intramolecular cyclization of the parent molecule to form N-(4-hydroxyphenyl)succinimide, a derivative with significant therapeutic potential. This document is designed to serve as a practical handbook for researchers aiming to expand the chemical space around this core structure for applications in medicinal chemistry and drug discovery.

Introduction to the Core Scaffold

The this compound Moiety

This compound, a type of N-arylsuccinamic acid, is characterized by a molecular weight of 209.20 g/mol and the formula C₁₀H₁₁NO₄[1]. Its structure features a succinic acid backbone linked to a p-aminophenol via an amide bond. This arrangement provides distinct functional handles that can be selectively modified:

  • A Terminal Carboxylic Acid: Offers a primary site for forming amides, esters, and other acyl derivatives.

  • A Phenolic Hydroxyl Group: Can be converted into esters or ethers, significantly altering the molecule's polarity and hydrogen bonding capacity.

  • An Amide Bond: While generally stable, it provides conformational rigidity and specific hydrogen bonding patterns.

The presence of both acidic (carboxylic acid, phenol) and nucleophilic (amide, phenol) centers dictates the synthetic strategies that can be employed.

Rationale for Derivatization in Drug Discovery

The modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhancing its pharmacological activity. Derivatives of scaffolds similar to this compound, such as pyrimidines and other anilino-compounds, have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][3][4][5].

Specifically, the succinimide core, which can be formed from the parent compound, is a well-recognized heterocyclic motif in drug discovery, with derivatives showing anticonvulsant, antitumor, and enzyme-inhibiting properties[6][7][8][9][10]. Synthesizing a library of derivatives from this core scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the potential identification of novel therapeutic agents.

Synthesis of Carboxylic Acid Derivatives: Amides

The most direct derivatization pathway is the formation of new amides at the terminal carboxylic acid. The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt; conversion to an amide requires high temperatures (>100 °C), which is unsuitable for many functionalized molecules[11]. Therefore, activation of the carboxylic acid is essential.

Strategy 1: Amide Synthesis via Coupling Reagents (EDC/HOBt)

This is the preferred method for modern synthesis due to its mild conditions and high efficiency. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate[12]. This intermediate is susceptible to nucleophilic attack by the desired amine.

Causality: The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical. It intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization, leading to cleaner reactions and higher yields[13][14]. The urea byproduct of EDC is water-soluble, simplifying purification compared to reagents like Dicyclohexylcarbodiimide (DCC)[11][12].

  • Solubilization: Dissolve this compound (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂).

  • Additive Introduction: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and the desired primary or secondary amine (1.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualization: Amide Synthesis Workflow

Amide_Synthesis Start Parent Acid Reagents + Amine (R-NH2) + EDC / HOBt + Anhydrous Solvent Start->Reagents 1. Combine Mixing Reaction Mixture (0°C to RT) Reagents->Mixing 2. Activate & React Workup Aqueous Work-up (Acid/Base Wash) Mixing->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product Final Amide Derivative Purification->Product

Caption: Workflow for carbodiimide-mediated amide synthesis.

Data Presentation: Comparison of Amide Synthesis Strategies
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages/Causality
Coupling Reagent EDC, HOBt, AmineAnhydrous DMF/DCM, 0°C to RTMild conditions, high yields, water-soluble byproduct, low racemization[12][13].Reagents are moisture-sensitive and relatively expensive.
Acyl Chloride SOCl₂ or (COCl)₂, Amine, BaseAnhydrous THF/DCM, 0°C to RTUtilizes inexpensive reagents, highly reactive intermediate.Harsh conditions for acyl chloride formation can be incompatible with sensitive functional groups (like the unprotected phenol). HCl byproduct must be scavenged[15].

Synthesis of Phenolic Derivatives: Esters

Esterification of the phenolic hydroxyl group requires different strategies due to the lower nucleophilicity of phenols compared to aliphatic alcohols. Direct acid-catalyzed esterification is generally ineffective.

Strategy 1: The Schotten-Baumann Reaction

This classic method involves acylating the phenol with a highly reactive acyl chloride or anhydride under basic conditions[16][17][18].

Causality: The key to this reaction is the use of a base (e.g., aqueous NaOH or pyridine). The base deprotonates the phenol to form the much more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride[18][19]. A two-phase system (e.g., dichloromethane/water) is often used, where the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward, while the reactants and product remain in the organic phase[15].

  • Protection (Crucial Step): The free carboxylic acid must be protected to prevent unwanted side reactions. Convert the parent acid to a methyl or ethyl ester by reacting it with methanol/ethanol under acidic catalysis (Fischer esterification) first.

  • Phenoxide Formation: Dissolve the protected starting material (1.0 eq) in a biphasic solvent system of DCM and 10% aqueous NaOH.

  • Acylation: Cool the vigorously stirred mixture to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Separate the organic layer. Wash with water and brine.

  • Purification & Deprotection: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by chromatography. The protecting group on the carboxylic acid can then be removed via hydrolysis (e.g., using LiOH) if the final acid is desired.

Strategy 2: Steglich Esterification

For more sensitive substrates, a milder approach using DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective for esterifying both alcohols and phenols[20][21].

Causality: As in amide synthesis, DCC activates the new carboxylic acid (the one being added) to form an O-acylisourea. DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a highly reactive N-acylpyridinium salt. The phenol then attacks this "active ester" to form the final product[21]. This avoids the harsh conditions of acyl chloride formation.

The Importance of Protecting Groups

When performing multi-step synthesis on a molecule like this compound, an orthogonal protecting group strategy is essential[22]. This means choosing protecting groups for the phenol and carboxylic acid that can be removed under different conditions without affecting each other[23].

  • Protecting the Carboxylic Acid: Typically protected as a methyl or benzyl ester. Methyl esters are removed by base- or acid-catalyzed hydrolysis, while benzyl esters can be cleanly removed by hydrogenolysis[24][25].

  • Protecting the Phenol: Often protected as a methyl or benzyl ether. Methyl ethers require harsh cleavage conditions (e.g., BBr₃), whereas benzyl ethers are also conveniently removed by hydrogenolysis[26][27][28].

Choosing a benzyl ester for the acid and a silyl ether for the phenol, for example, would allow for selective deprotection.

Intramolecular Cyclization: Synthesis of N-(4-hydroxyphenyl)succinimide

The N-arylsuccinamic acid structure of the parent compound makes it an ideal precursor for intramolecular cyclization to form a five-membered succinimide ring. This transformation is a dehydration reaction.

Causality: The reaction is typically promoted by heat or the use of a chemical dehydrating agent, such as acetic anhydride or thionyl chloride. The mechanism involves the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent elimination of water to form the stable imide ring[29]. Acid catalysis can also facilitate this cyclization[30][31].

Detailed Experimental Protocol: Succinimide Formation
  • Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Catalysis: Add a catalytic amount of anhydrous sodium acetate.

  • Heating: Heat the mixture to reflux (approx. 100-120 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice to hydrolyze the excess acetic anhydride.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-hydroxyphenyl)succinimide.

Visualization: Cyclization Pathway

Cyclization Parent Parent N-Arylsuccinamic Acid Reagents Acetic Anhydride (Ac₂O) Heat (Δ) Parent->Reagents Intermediate Activated Intermediate (Mixed Anhydride) Reagents->Intermediate Activation Attack Intramolecular Nucleophilic Attack Intermediate->Attack Ring Closure Product N-(4-hydroxyphenyl)succinimide Attack->Product Dehydration (-H₂O)

Caption: Pathway for intramolecular cyclization to a succinimide.

Conclusion and Future Outlook

The strategic derivatization of this compound opens a gateway to a vast chemical space with significant therapeutic potential. By employing modern coupling reagents for amide synthesis, classical reactions like the Schotten-Baumann for esterification (with appropriate protecting group strategies), and dehydration conditions for cyclization, a diverse library of novel compounds can be efficiently generated. The resulting amides, esters, and especially the N-aryl succinimides, serve as promising candidates for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial programs, building upon the established pharmacological relevance of these structural motifs[2][6][32]. This guide provides the foundational synthetic protocols and chemical rationale necessary for researchers to embark on this exploratory journey.

References

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  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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  • Juszczak, M., et al. (2023). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. PubMed Central. [Link]

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An In-depth Technical Guide on the Safety, Handling, and Toxicity of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxyanilino)-4-oxobutanoic acid, a compound of interest in various research and development applications, necessitates a thorough understanding of its safety profile, handling procedures, and toxicological characteristics to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available data, intended for researchers, scientists, and drug development professionals. It is structured to offer not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and informed risk assessment.

While comprehensive toxicological data for this specific molecule is not extensively available in peer-reviewed literature or regulatory databases, this guide synthesizes the existing information, including its Globally Harmonized System (GHS) classification, and draws logical inferences from structurally related compounds to provide a robust framework for safe handling and use.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, which dictate its behavior under various conditions.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 62558-67-2[PubChem][1]
Molecular Formula C₁₀H₁₁NO₄[PubChem][1]
Molecular Weight 209.20 g/mol [PubChem][1]
Appearance Solid (form)[Sigma-Aldrich][2]

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound has a harmonized GHS classification that points to specific acute health hazards.[1]

GHS Classification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1] This classification indicates that the substance can cause adverse health effects if ingested.

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. [1] This indicates that direct contact with the eyes is likely to cause significant, though reversible, irritation.

GHS Pictograms
Signal Word: Warning[2]

Toxicological Profile: An Evidence-Based Assessment

A detailed toxicological profile for this compound is not extensively documented. Therefore, this section presents the known information and provides an expert assessment based on its chemical structure and the toxicological profiles of related substances, such as other N-phenylsuccinamic acid and 4-aminophenol derivatives.

Acute Toxicity
  • Oral: The GHS classification of Acute Toxicity Category 4 (H302: Harmful if swallowed) is the most definitive piece of acute toxicity data available.[1] This suggests a moderate level of toxicity upon ingestion. While a specific LD50 value is not available, this classification generally corresponds to an LD50 range of 300-2000 mg/kg for rats.

  • Dermal: There is no specific data on the dermal toxicity of this compound. However, as a general precautionary measure for aminophenol derivatives, skin contact should be minimized.

  • Inhalation: No data is available for inhalation toxicity. Given that it is a solid, the primary risk of inhalation would be from dust.[2]

Irritation and Sensitization
  • Eye Irritation: The compound is classified as causing serious eye irritation (Category 2).[1] This is a well-established hazard.

  • Skin Irritation: While not formally classified, safety data sheets for structurally similar compounds often list skin irritation as a potential hazard. It is prudent to treat this compound as a potential skin irritant.

  • Sensitization: There is no available data on the potential for this compound to cause skin or respiratory sensitization. However, some aminophenol derivatives are known to be skin sensitizers.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is currently no available data on the chronic toxicity, mutagenicity, or carcinogenicity of this compound. In the absence of such data, it is crucial to handle the compound with measures that minimize long-term exposure.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in risk mitigation. The following recommendations are based on the known hazards and general laboratory best practices.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 4-(4-Hydroxyanilino)- 4-oxobutanoic acid eye_protection Eye Protection: Chemical safety goggles or face shield (Mandatory due to Eye Irritation Cat. 2) start->eye_protection hand_protection Hand Protection: Chemically resistant gloves (e.g., nitrile) Inspect gloves before use. start->hand_protection body_protection Body Protection: Laboratory coat start->body_protection end_procedure Procedure Complete eye_protection->end_procedure hand_protection->end_procedure respiratory_protection Respiratory Protection: Required if generating dust. Use a NIOSH-approved respirator. body_protection->respiratory_protection Is dust generated? body_protection->end_procedure No respiratory_protection->end_procedure Yes

Caption: Recommended PPE workflow for handling the compound.

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Storage Class: 11 - Combustible Solids.[2]

Emergency and First Aid Procedures

Rapid and appropriate first aid is crucial in the event of accidental exposure.

First_Aid_Protocol cluster_routes Routes of Exposure and First Aid exposure Exposure Event eye_contact Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. exposure:f0->eye_contact skin_contact Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. exposure:f0->skin_contact ingestion Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. exposure:f0->ingestion inhalation Inhalation Move person into fresh air. If breathing is difficult, seek medical attention. exposure:f0->inhalation

Caption: First aid measures for different exposure routes.

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Conclusion

While there are gaps in the comprehensive toxicological data for this compound, the available GHS classification provides a solid foundation for a precautionary approach to its handling. By adhering to the engineering controls, personal protective equipment recommendations, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. The principles of good laboratory practice, including thorough risk assessment and minimizing exposure, remain the cornerstone of safety when working with this and any other chemical compound. Further research into the detailed toxicological properties of this molecule is warranted to provide a more complete safety profile.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (n.d.). This compound. European Chemicals Agency. Retrieved from [Link]

  • OECD. (n.d.). SIDS Initial Assessment Profile. OECD Existing Chemicals Database. Retrieved from [Link]

  • European Commission. (2005). Opinion of the SCCP on para-Aminophenol, A16. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, April 16). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

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Methodological & Application

Application Note: High-Throughput Screening for Modulators of Endothelial Inflammation Using 4-(4-Hydroxyanilino)-4-oxobutanoic Acid as a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The identification of novel small molecules capable of modulating inflammatory pathways is a cornerstone of modern drug discovery. This guide focuses on 4-(4-hydroxyanilino)-4-oxobutanoic acid, a synthetically tractable scaffold related to the known antioxidant and anti-inflammatory agent, Succinobucol. We present a comprehensive strategy for its use in high-throughput screening (HTS) campaigns aimed at discovering next-generation anti-inflammatory therapeutics. This document provides detailed, field-tested protocols for a primary, cell-based HTS assay using AlphaLISA® technology to quantify Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in activated endothelial cells. Additionally, we describe a secondary, biophysical assay using Fluorescence Polarization (FP) to validate hits by probing a specific molecular interaction within the inflammatory signaling cascade. This dual-assay approach ensures both physiological relevance and mechanistic insight, providing a robust framework for hit identification and validation.

Scientific Rationale and Strategy

The Central Role of Endothelial Inflammation in Disease

Vascular endothelial cells form a critical interface between the blood and surrounding tissues. In response to pro-inflammatory stimuli such as cytokines (e.g., TNF-α) or lipopolysaccharides (LPS), these cells upregulate the expression of cell adhesion molecules, including VCAM-1 and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This process is a key initiating event in the inflammatory cascade, facilitating the recruitment and adhesion of leukocytes to the vessel wall, which is a hallmark of diseases like atherosclerosis, rheumatoid arthritis, and sepsis.[3][4] Consequently, inhibiting the expression of these adhesion molecules presents a compelling therapeutic strategy.[3][5]

Introducing this compound: A Succinobucol-Inspired Scaffold

This compound is a small molecule featuring a 4-hydroxyaniline moiety linked to a succinic acid derivative via an amide bond.[6][7] While not extensively characterized itself, its structure is highly relevant as a simplified analog of Succinobucol (AGI-1067) .

Succinobucol, a derivative of Probucol, is a potent antioxidant with demonstrated anti-inflammatory properties that has undergone extensive clinical investigation for treating atherosclerotic disease.[8][9] Its proposed mechanisms include the reduction of oxidative stress and the inhibition of inflammatory pathways.[10][11][12] By employing this compound as a foundational scaffold in an HTS campaign, we aim to identify novel, patentable, and potentially more potent analogs that retain the beneficial anti-inflammatory properties of Succinobucol in a more synthetically accessible format.

The Phenolic Moiety: A Consideration for Prodrug Design

The presence of an exposed phenolic hydroxyl group is a critical structural feature. While potentially essential for biological activity (e.g., as a hydrogen bond donor or antioxidant), phenolic groups are often susceptible to rapid phase II metabolism (glucuronidation or sulfation) in vivo, which can lead to poor pharmacokinetic profiles.[13][14] This characteristic, however, presents a strategic opportunity for prodrug design.[15][16] The phenolic hydroxyl can be masked with various promoieties (e.g., esters, carbonates) to enhance lipophilicity, improve membrane permeability, and protect against premature metabolism.[17] Hits identified from a screen using this scaffold can therefore serve as direct leads for the development of advanced prodrugs with optimized delivery and efficacy.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign relies on a multi-stage process to identify and validate promising compounds.[18][19] Our proposed workflow is designed to maximize efficiency and minimize false positives by progressing from a broad primary screen to a specific, mechanism-based secondary assay.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation Primary_Screen Primary HTS: AlphaLISA for VCAM-1 Expression (10 µM single-point screen) Hit_Triage Hit Triage & Confirmation (Dose-response IC50 determination) Primary_Screen->Hit_Triage >50% Inhibition Secondary_Assay Secondary Assay: FP for TF-DNA Interaction (Orthogonal mechanism) Hit_Triage->Secondary_Assay Confirmed Hits (IC50 < 10 µM) Cytotoxicity Counter-Screen: Cytotoxicity Assay (e.g., CellTiter-Glo®) Hit_Triage->Cytotoxicity SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Secondary_Assay->SAR Cytotoxicity->SAR Filter out cytotoxic compounds

Caption: High-level screening cascade for identifying novel inflammation modulators.

Protocol 1: Primary HTS for VCAM-1 Expression (AlphaLISA)

This protocol describes a homogeneous, high-throughput, cell-based assay to identify compounds that inhibit TNF-α-induced VCAM-1 expression in Human Umbilical Vein Endothelial Cells (HUVECs).

Principle of the AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[20] In this assay, a biotinylated anti-VCAM-1 antibody binds to Streptavidin-coated "Donor" beads, while a second anti-VCAM-1 antibody, conjugated to "Acceptor" beads, recognizes a different epitope on the VCAM-1 protein present in the cell lysate. When these beads are brought into close proximity (within 200 nm) by binding to the same VCAM-1 molecule, excitation of the Donor bead at 680 nm produces singlet oxygen. This singlet oxygen diffuses to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[21][22] The intensity of the emitted light is directly proportional to the amount of VCAM-1 protein.

Caption: Principle of the VCAM-1 AlphaLISA detection assay.

Materials and Reagents
ReagentSupplierPurpose
HUVEC CellsLonzaEndothelial cell model
Endothelial Cell Growth Medium-2 (EGM-2)LonzaCell culture
Recombinant Human TNF-αR&D SystemsInflammatory stimulus
This compoundSigma-AldrichTest compound
DMSO, Cell Culture GradeCorningCompound solvent
AlphaLISA Human VCAM-1 KitPerkinElmerDetection reagents
AlphaLISA Lysis BufferPerkinElmerCell lysis
384-well White Opaque Assay PlatesGreiner Bio-OneLow-volume assay plate
Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Culture HUVECs in EGM-2 medium according to the supplier's protocol.

  • Harvest cells using Trypsin/EDTA and perform a cell count.

  • Seed 5,000 cells in 20 µL of EGM-2 per well into a 384-well white opaque plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM) with a final DMSO concentration of ≤0.5%.

  • Using an acoustic liquid handler or multichannel pipette, add 5 µL of the compound dilutions to the appropriate wells.

  • Add 5 µL of medium with 0.5% DMSO to control wells (vehicle control and positive control).

  • Incubate for 1 hour at 37°C, 5% CO₂.

  • Prepare a TNF-α stock solution. Add 5 µL of TNF-α solution to all wells (except negative control wells) to a final concentration of 10 ng/mL. Add 5 µL of medium to negative control wells.

  • Incubate for 16-18 hours at 37°C, 5% CO₂.

Day 3: Cell Lysis and AlphaLISA Detection

  • Prepare the AlphaLISA Acceptor bead and Biotinylated Antibody mix in AlphaLISA Lysis Buffer according to the kit manufacturer's protocol.[23] Note: Perform this step under subdued light, as Donor beads are light-sensitive.[20]

  • Carefully remove the culture medium from the wells by inverting the plate and blotting gently.

  • Add 10 µL of the Acceptor bead/antibody mix to each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Prepare the Streptavidin-Donor bead solution in AlphaLISA buffer.

  • Add 10 µL of the Donor bead solution to each well.

  • Seal the plate with an aluminum seal, and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision® Multilabel Plate Reader) with excitation at 680 nm and emission at 615 nm.[20][24]

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Ctrl) / (Signal_Positive_Ctrl - Signal_Negative_Ctrl))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

  • Assess Assay Quality (Z'-factor): Z' = 1 - (3 * (SD_Positive_Ctrl + SD_Negative_Ctrl)) / |Mean_Positive_Ctrl - Mean_Negative_Ctrl|

    • An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.

Protocol 2: Secondary Assay for Mechanism (Fluorescence Polarization)

This protocol describes a biochemical, competitive binding assay to identify compounds that disrupt the interaction of a key transcription factor (e.g., a peptide from the p65 subunit of NF-κB) with its fluorescently-labeled DNA response element, a critical step in VCAM-1 gene transcription.

Principle of Fluorescence Polarization (FP)

FP measures the change in the rotational speed of a fluorescent molecule in solution.[25][26] A small, fluorescently-labeled molecule (the "tracer," in this case, a DNA oligonucleotide) tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP value). When this tracer binds to a much larger molecule (the "binder," a protein or peptide), the resulting complex tumbles much more slowly.[27] This slower rotation results in the emission of light that remains highly polarized (high FP value).[28] Inhibitors that disrupt this binding will cause the tracer to be displaced, leading to a decrease in the FP signal.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer Free Fluorescent Tracer (e.g., FAM-DNA) Fast Tumbling -> Depolarized Emission Binder Binding Protein (e.g., NF-κB peptide) Bound_Complex Bound Complex Slow Tumbling -> Polarized Emission Binder->Bound_Complex Bound_Complex->Free_Tracer Displacement by Inhibitor Tracer_Bound FAM-DNA Tracer_Bound->Bound_Complex Inhibitor Competitive Inhibitor (e.g., Hit Compound) Inhibitor->Bound_Complex

Caption: Principle of a competitive Fluorescence Polarization assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4.

    • Tracer: Fluorescently-labeled DNA oligo (e.g., 5'-FAM-GGGAATTTCC-3') at a working concentration of 2 nM.

    • Binder: Recombinant protein/peptide at a concentration predetermined by titration (typically the EC₈₀).[29]

    • Test Compound: Serially diluted as in the primary assay.

  • Assay Procedure (in 384-well black, low-volume plates):

    • Add 5 µL of Assay Buffer to all wells.

    • Add 100 nL of compound in DMSO via acoustic transfer.

    • Add 5 µL of Binder solution to all wells except those for the "tracer only" control.

    • Add 5 µL of Tracer solution to all wells.

    • Mix gently by shaking for 30 seconds.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm Ex / 535 nm Em for FAM).

Data Analysis

The output is typically in millipolarization (mP) units. Data is analyzed similarly to the AlphaLISA assay, calculating percent inhibition relative to high (bound) and low (free tracer) mP controls to determine the IC₅₀ of the inhibitor.

Data Summary and Interpretation

Effective data presentation is crucial for decision-making. All quantitative results should be summarized for easy comparison.

Table 1: Hypothetical HTS Data for this compound

Assay TypeTarget/EndpointCompoundIC₅₀ (µM)Max Inhibition (%)Z'-Factor
Primary HUVEC VCAM-1 ExpressionThis compound8.595%0.72
Quercetin (Control)12.198%
Secondary NF-κB / DNA BindingThis compound>100<10%0.81
BAY 11-7082 (Control)5.392%
Counter-Screen HUVEC ViabilityThis compound>100N/A0.78

Interpretation of Hypothetical Data: In this example, this compound is an active inhibitor of VCAM-1 expression in a cell-based context. However, it does not inhibit the specific NF-κB/DNA interaction in the secondary assay. This suggests the compound acts on the VCAM-1 pathway, but through a different mechanism (e.g., upstream signaling, epigenetic regulation, or another transcription factor). The lack of cytotoxicity confirms the observed effect is not due to cell death. This result provides a solid foundation for further mechanism-of-action studies and SAR exploration.

Conclusion

This compound represents a promising starting point for the discovery of novel anti-inflammatory agents, grounded in the established biology of its analog, Succinobucol. The combination of a physiologically relevant primary screen using AlphaLISA technology with a mechanistic secondary screen provides a powerful and efficient strategy for identifying and validating high-quality hits. The protocols and principles outlined in this guide offer researchers a robust framework to leverage this chemical scaffold in modern, high-throughput drug discovery campaigns.

References

  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Walter, M., & Stocker, R. (2009). Molecular mechanisms underlying the antiatherosclerotic and antidiabetic effects of probucol, succinobucol, and other probucol analogues. Current Opinion in Lipidology, 20(3), 221-228. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • Fricke, N., et al. (n.d.). Working principle of the AlphaLISA assay. ResearchGate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jampilek, J. (2010). Prodrug design of phenolic drugs. Current Pharmaceutical Design, 16(18), 2033-2052. Retrieved from [Link]

  • Didangelos, A., & Mayr, M. (2010). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. Expert Opinion on Investigational Drugs, 19(7), 895-906. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Wenzel, J. G., et al. (2001). Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression. Journal of Medicinal Chemistry, 44(12), 1979-1988. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Succinobucol: Review of the metabolic, antiplatelet and cardiovascular effects. Request PDF. Retrieved from [Link]

  • O'Brien, E., et al. (2006). An investigation of the antiplatelet effects of succinobucol (AGI-1067). Journal of Cardiovascular Pharmacology, 48(4), 169-176. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-178. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Prodrug Design of Phenolic Drugs. Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Phytophenols as Promoieties for Prodrug Design. Retrieved from [Link]

  • Scite.ai. (n.d.). Prodrug Design of Phenolic Drugs. Retrieved from [Link]

  • Li, Y., et al. (2023). Establishment and application of a high-throughput screening model for cell adhesion inhibitors. Frontiers in Pharmacology, 14, 1118641. Retrieved from [Link]

  • Tardif, J. C., et al. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. Atherosclerosis, 197(1), 490-496. Retrieved from [Link]

  • Ren, D. C., Du, G. H., & Zhang, J. T. (2003). High throughput screening for intercellular adhesion molecule-1 inhibitor. Yao Xue Xue Bao, 38(6), 405-408. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • Xia, P., et al. (1998). Inhibition of VCAM-1 expression in endothelial cells by reconstituted high density lipoproteins. Atherosclerosis, 140(2), 351-359. Retrieved from [Link]

  • Carnero, A. (2006). High throughput screening in drug discovery. Clinical & Translational Oncology, 8(7), 482-490. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are VCAM1 inhibitors and how do they work?. Retrieved from [Link]

  • Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening. Retrieved from [Link]

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Application Notes and Protocol for the Solubilization of 4-(4-Hydroxyanilino)-4-oxobutanoic acid for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a small molecule with potential applications in various fields of biological research and drug discovery. The successful implementation of in vitro cell-based assays is critically dependent on the appropriate and consistent solubilization of test compounds. This document provides a detailed protocol and technical guidance for the dissolution of this compound, ensuring its stability and bioavailability for reproducible experimental outcomes. The protocol herein is designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a robust dissolution protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Appearance Solid (form may vary)[2]
CAS Number 62558-67-2[1]
Safety Warning: Harmful if swallowed. Causes serious eye irritation.[1]

Recommended Protocol for Dissolution

This protocol is a recommended starting point. Researchers should perform their own validation for their specific experimental needs.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile cell culture medium appropriate for the cell line

  • 0.22 µm sterile syringe filter

Preparation of a 10 mM Stock Solution in DMSO

The use of a concentrated stock solution is best practice to minimize the final concentration of the organic solvent in the cell culture medium.[3]

  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.092 mg of the compound.

  • Initial Dissolution:

    • Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube.

    • Add the calculated volume of anhydrous, cell culture grade DMSO. For 2.092 mg, add 1 mL of DMSO.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath at 37°C for 5-10 minutes can be attempted. Caution: The stability of this compound upon heating is unknown. Use the lowest effective temperature for the shortest duration.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for long-term storage and use in cell culture.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The long-term stability in DMSO is not established, so it is recommended to prepare fresh stock solutions regularly.

Preparation of Working Solutions in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is critical to maintain a final DMSO concentration that is non-toxic to the cells. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. Some sensitive cell lines may require even lower concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 2.092 mg of Compound add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For Immediate Use dilute Serially Dilute in Cell Culture Medium thaw->dilute final_conc Achieve Final Experimental Concentrations (<0.5% DMSO) dilute->final_conc

Caption: Workflow for preparing this compound solutions.

Troubleshooting Solubility Issues

Due to the lack of specific solubility data, you may encounter challenges. The following decision tree provides a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Steps start Compound does not fully dissolve in DMSO at room temperature heat Gentle Warming (37°C) Does it dissolve? start->heat sonicate Sonication Does it dissolve? heat->sonicate No success Proceed with protocol heat->success Yes base Try dissolving in a small volume of 0.1N NaOH, then neutralize with 0.1N HCl and dilute with DMSO. Does it dissolve? sonicate->base No sonicate->success Yes base->success Yes fail Consider alternative solvents or compound synthesis modification base->fail No

Caption: Decision tree for troubleshooting solubility of this compound.

Biological Activity and Mechanism of Action

As of the compilation of this document, the specific biological activity and mechanism of action for this compound have not been extensively characterized in publicly available scientific literature. Researchers using this compound are encouraged to perform their own comprehensive biological and mechanistic studies.

Stability Considerations

The stability of this compound in aqueous solutions, such as cell culture media, is unknown. It is recommended to prepare working solutions fresh for each experiment and to minimize the time the compound is in the culture medium before and during the assay. Long-term stability studies in the intended cell culture medium at 37°C are advised to ensure the compound's integrity throughout the experiment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Enzyme Inhibition by 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a crucial role in the elucidation of metabolic pathways and forming the basis for a vast array of therapeutic agents. The compound 4-(4-Hydroxyanilino)-4-oxobutanoic acid (PubChem CID: 605610) is a small molecule whose chemical structure suggests potential for interaction with biological macromolecules.[1] Its features, including a carboxylic acid, an amide linkage, and a phenol group, provide multiple points for potential hydrogen bonding and other non-covalent interactions within an enzyme's active or allosteric sites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the enzyme inhibitory potential of this compound. While specific enzyme targets for this compound are not yet extensively documented in publicly available literature, its structural elements are present in molecules known to inhibit various enzyme classes, such as kinases and dehydrogenases.[2][3] Therefore, this guide will use a hypothetical model system based on a common enzyme class, lactate dehydrogenase (LDH), to illustrate the principles and protocols for characterizing the inhibitory activity of this compound. The methodologies described herein are broadly applicable to other enzymes with appropriate modifications to the assay conditions.

Part 1: Foundational Principles of Enzyme Inhibition

Before embarking on experimental work, it is crucial to understand the fundamental models of enzyme kinetics and inhibition. The Michaelis-Menten model provides an equation that describes the rate of an enzymatic reaction by relating the reaction velocity (v) to the substrate concentration ([S]).[4]

v = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for its substrate.[5]

Enzyme inhibitors modulate this relationship. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each altering the kinetic parameters (Vmax and Km) in a distinct manner. These differences can be effectively visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/v versus 1/[S].[6][7]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.[5]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not affect Km.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km, typically proportionally.[5]

Hypothetical Target Pathway: Lactate Dehydrogenase in Cellular Metabolism

For the purpose of this guide, we will consider lactate dehydrogenase (LDH) as a hypothetical target for this compound. LDH catalyzes the reversible conversion of lactate to pyruvate, a critical step in anaerobic glycolysis. Inhibiting LDH is a therapeutic strategy being explored in oncology, as many cancer cells rely on this pathway for energy production.

pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH/NAD+ LDH Lactate Dehydrogenase (LDH) Inhibitor 4-(4-Hydroxyanilino)- 4-oxobutanoic acid Inhibitor->LDH Inhibition workflow cluster_prep Preparation cluster_assay IC50 Assay cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) A1 Create Serial Dilutions of Inhibitor P1->A1 A2 Dispense Reagents into 96-Well Plate A1->A2 A3 Pre-incubate Enzyme with Inhibitor A2->A3 A4 Initiate Reaction with Substrate/Cofactor A3->A4 A5 Measure Kinetic Readout (e.g., Absorbance change) A4->A5 D1 Calculate Initial Reaction Velocities (V₀) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. log[I]) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Experimental workflow for IC₅₀ determination.

Protocol 3: Mechanism of Action (MoA) Studies

To determine the mode of inhibition, kinetic assays are performed by varying the substrate concentration at several fixed inhibitor concentrations. [8]

  • Experimental Design:

    • Set up a matrix of experiments. Rows will represent fixed concentrations of the inhibitor (e.g., 0, 0.5 * Kᵢ, 1 * Kᵢ, 2 * Kᵢ; where Kᵢ is the inhibition constant, which can be estimated from the IC₅₀). * Columns will represent varying concentrations of the substrate (e.g., ranging from 0.1 * Km to 10 * Km).

  • Procedure: a. For each inhibitor concentration, perform a set of enzyme assays across the range of substrate concentrations. b. The assay procedure is similar to the IC₅₀ determination: pre-incubate the enzyme with the inhibitor, then initiate the reaction by adding the substrate/cofactor mixture. c. Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis: a. For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves. b. To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). [6][9] c. Plot the data for all inhibitor concentrations on the same graph. d. Analyze the plot:

    • Competitive: Lines will intersect on the y-axis (1/Vmax is unchanged). [5] * Non-competitive: Lines will intersect on the x-axis (-1/Km is unchanged). [5] * Uncompetitive: Lines will be parallel. [5]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Kinetic Parameters for Inhibition of LDH
Inhibitor Conc. (µM)Apparent Kₘ (mM Pyruvate)Apparent Vₘₐₓ (µmol/min)Inhibition Type
0 (Control)0.15100-
250.30100Competitive
500.45100Competitive
1000.75100Competitive

This table presents hypothetical data assuming a competitive inhibition mechanism, where Vmax remains constant while the apparent Km increases with inhibitor concentration.

Interpretation of Results

The IC₅₀ value provides a measure of the inhibitor's potency under specific assay conditions. It's important to note that the IC₅₀ value can be influenced by the substrate concentration. [10]For competitive inhibitors, the IC₅₀ will increase as the substrate concentration increases.

The MoA study provides deeper insight into how the inhibitor interacts with the enzyme. The pattern observed on the Lineweaver-Burk plot is diagnostic for the type of reversible inhibition. [11]Based on our hypothetical data, the intersection of the lines on the y-axis would strongly indicate that this compound acts as a competitive inhibitor of LDH, binding to the same active site as the substrate, pyruvate.

The inhibition constant (Kᵢ) is a more absolute measure of inhibitor affinity than the IC₅₀. For a competitive inhibitor, it can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: [10] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant of the substrate.

A lower Kᵢ value signifies a higher binding affinity of the inhibitor for the enzyme.

Conclusion

This guide outlines a systematic and robust methodology for characterizing the enzyme inhibitory properties of this compound. By following these protocols, researchers can progress from initial screening to determine potency (IC₅₀) to detailed kinetic studies to elucidate the mechanism of action. While the specific example of LDH is hypothetical, the experimental designs, protocols, and data analysis principles are universally applicable and provide a solid framework for investigating the interaction of this, or any, small molecule with a target enzyme.

References

  • Pearson. (2022-07-22). Michaelis-Menten vs. Lineweaver-Burk Plots. Available from: [Link]

  • Wikipedia. Lineweaver–Burk plot. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Slideshare. (2016-11-21). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Available from: [Link]

  • PubMed. (2021-04-16). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • Protocols.io. (2019-11-14). Enzymatic Assay of Trypsin Inhibition. Available from: [Link]

  • La Trobe University. (2021-03-31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]

  • Reddit. (2024-12-18). Michaelis-Menten kinetics and Lineweaver Burk plots. Available from: [Link]

  • YouTube. (2021-01-12). measuring enzyme inhibition by drugs. Available from: [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. (2021-08-09). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available from: [Link]

  • PubMed. (1982-01). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Available from: [Link]

  • MDPI. (2017-06-27). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

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Application Notes & Protocols: Quantification of 4-(4-Hydroxyanilino)-4-oxobutanoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 4-(4-Hydroxyanilino)-4-oxobutanoic acid in biological matrices, specifically human plasma and urine. In the absence of established and published specific methods for this analyte, this application note details two robust, proposed protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for high-concentration pharmacokinetic studies, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed based on the physicochemical properties of the analyte and established principles of bioanalytical method development and validation in accordance with FDA guidelines.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for preclinical and clinical studies involving this compound.

Introduction

This compound is a small molecule with a molecular weight of 209.20 g/mol and the chemical formula C₁₀H₁₁NO₄.[3] Its structure comprises a succinic acid moiety linked to a 4-aminophenol through an amide bond. The presence of both a carboxylic acid and a phenolic hydroxyl group imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior. Accurate quantification of this compound in biological fluids such as plasma and urine is critical for understanding its pharmacokinetic and pharmacodynamic profile in drug development and metabolism studies.

The development of a validated bioanalytical method is paramount to ensure the reliability and integrity of the data generated.[4] This application note presents two distinct, yet complementary, analytical approaches. The first, an HPLC-UV method, offers a cost-effective and widely accessible technique for quantifying higher concentrations of the analyte. The second, an LC-MS/MS method, provides superior sensitivity and selectivity, making it the gold standard for bioanalysis, particularly for detecting low concentrations of drugs and their metabolites.[5] Both proposed methods are accompanied by detailed protocols for sample preparation, instrument parameters, and a comprehensive validation strategy.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[3]
Molecular Weight209.20 g/mol [3]
IUPAC NameThis compound[2]
Key Functional GroupsCarboxylic acid, Amide, Phenolic hydroxyl

The presence of the carboxylic acid and phenolic hydroxyl groups suggests that the analyte's charge state will be pH-dependent. This is a critical consideration for optimizing both sample extraction and chromatographic separation.

Proposed Analytical Methodologies

Two primary analytical methods are proposed, each with its own advantages depending on the specific research needs.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for studies where the expected concentrations of this compound are in the higher ng/mL to µg/mL range. The UV absorbance of the aromatic ring provides a basis for detection.[6]

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[7]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL onto the HPLC system.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic: 30% Acetonitrile, 70% 20 mM Potassium Phosphate buffer (pH 2.8)The acidic pH suppresses the ionization of the carboxylic acid, enhancing retention on the C18 column.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 245 nm (or determined by UV scan)Aromatic compounds typically exhibit strong absorbance in this region. A full UV scan of a standard solution is recommended to determine the optimal wavelength.
Injection Volume 20 µL
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly for low concentration samples, LC-MS/MS is the preferred method.[9]

SPE provides a more thorough clean-up than protein precipitation, reducing matrix effects and improving sensitivity.[10] A mixed-mode or polymeric reversed-phase sorbent would be suitable for this analyte.

Protocol:

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 100 µL of plasma or urine, add 100 µL of 2% formic acid. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A.

ParameterRecommended ConditionRationale
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)Provides high-resolution separation suitable for mass spectrometry.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase additives are essential for efficient ionization.
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% BA gradient elution is necessary to ensure good peak shape and efficient elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveThe presence of both acidic and basic functional groups allows for ionization in either mode. Both should be tested during method development.
MRM Transitions To be determined by infusion of a standard solution. A hypothetical transition for negative mode could be [M-H]⁻ 208.1 -> fragment ion.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Bioanalytical Method Validation

A comprehensive validation of the chosen analytical method is mandatory to ensure its reliability for its intended purpose. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A minimum of 5 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For at least three concentration levels (low, medium, and high QC), the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range is more important than 100% recovery.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of biological matrix should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[4]

Data Presentation and Visualization

Summary of Hypothetical Validation Data (LC-MS/MS Method)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Accuracy (%) 92 - 108%
Mean Extraction Recovery ~85%
Matrix Effect Minimal ion suppression observed
Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate HPLC-UV spe Solid-Phase Extraction (Mixed-Mode) plasma->spe LC-MS/MS hplc HPLC-UV Analysis precipitate->hplc lcms LC-MS/MS Analysis spe->lcms quant_uv Quantification (UV) hplc->quant_uv quant_ms Quantification (MS/MS) lcms->quant_ms report1 Report quant_uv->report1 report2 Report quant_ms->report2 spe_protocol start Start condition Condition Cartridge (Methanol, Water) start->condition equilibrate Equilibrate Cartridge (2% Formic Acid) condition->equilibrate load Load Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute Analyte (5% Formic Acid in Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze Analyze by LC-MS/MS evaporate->analyze

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Conclusion

References

  • [Link to a relevant article on LC-MS/MS quantific
  • [Link to an article on quantification of organic acids in urine using LC-MS/MS]
  • [Link to an article on N-Phenylsuccinamic acid]
  • [Link to a resource on fast LC/MS/MS analytical methods]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • [Link to an article on isobaric tagging for absolute quantit
  • [Link to an article on LC-MS/MS method for quantitation of short chain f
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • [Link to an article on the synthesis of hydroxamic acids]
  • [Link to an article on N-Phenyl-succinamic acid
  • [Link to an article on HPLC determin
  • [Link to an article on analytical methods for N-Bromosuccinimide]
  • [Link to an article on an HPLC-UV method to assess human plasma 25(OH)D3]
  • [Link to a discussion on preparing plasma samples for HPLC analysis]
  • [Link to an article on a bioanalytically valid
  • [Link to an article on organic acids and branched-chain amino acids in body fluids]
  • [Link to an article on the biological evaluation of N4-Sulfonamido-Succinamic acid deriv
  • [Link to an article on biological applications of bio-based anacardic acids and their deriv
  • [Link to an article on LC-MS/MS for quantifying drugs and metabolites in plasma]
  • [Link to an article on bioanalytical method valid
  • [Link to an article on considerations for drug stability in biological samples]
  • [Link to an article on solid-phase extraction for drug analysis in blood]
  • [Link to an article on liquid-liquid extraction of Bosentan]
  • [Link to an article on analysis of Phenazepam in whole blood using SPE and LC-MS/MS]
  • [Link to an article on stability assessments in bioanalytical method valid
  • [Link to an overview of liquid-liquid extraction in sample prepar
  • [Link to an article on LC-MS method development for small drug analysis in urine]
  • [Link to an article on sensitive quantific
  • [Link to an article on a rapid method for quantitatively estim
  • [Link to an article on replic
  • [Link to an article on metabolite identification and quantit
  • [Link to an article on stability recommendations
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  • [Link to an article on HPLC organic acid analysis in different citrus juices]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • [Link to an article on analysis of organic acids by HPLC]
  • [Link to an article on highly sensitive analysis of organic acids by HPLC-UV]
  • [Link to an application note on analysis of organic acids in aqueous samples]
  • [Link to an article on bioanalytical sample prepar
  • [Link to an article on multi-method biophysical analysis]
  • [Link to an article on innovative solid-phase extraction str
  • [Link to an article on the application of solid phase extraction to the analysis of blood]
  • [Link to a presentation on extraction of drugs
  • [Link to an article on a sensitive SPE-LC-MS/MS method]
  • [Link to an article on a 'dilute and shoot' LC-MS/MS method in urine]
  • [Link to an article on sample tre
  • [Link to an article on UPLC-TOF MS for urinary metabolic phenotyping]
  • [Link to a resource on supported liquid extraction]
  • [Link to a document on analytical method summaries]
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The Versatile Precursor: 4-(4-Hydroxyanilino)-4-oxobutanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex chemical architectures. Among these, 4-(4-hydroxyanilino)-4-oxobutanoic acid, also known as N-(4-hydroxyphenyl)succinamic acid, emerges as a highly versatile and valuable building block. Its bifunctional nature, possessing both a carboxylic acid and an amide linkage to a phenol moiety, opens avenues for the synthesis of a diverse array of heterocyclic compounds, which are cornerstones in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis and application of this precursor, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold Component

This compound (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ) is a solid compound at room temperature.[1][2] Its structure uniquely positions it for intramolecular cyclization reactions, enabling the formation of key heterocyclic systems such as quinolones and pyridazinones. The presence of the phenolic hydroxyl group provides a handle for further functionalization, enhancing its utility in the generation of compound libraries for drug discovery and other applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[2]
Molecular Weight209.20 g/mol [2]
AppearanceSolid[1]
IUPAC NameThis compound[2]

Safety Information: This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment should be worn during handling.

Synthesis of the Precursor: A Foundational Protocol

The efficient synthesis of this compound is critical for its widespread application. A common and effective method involves the acylation of p-aminophenol with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amino group of p-aminophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amic acid.

Protocol 1: Synthesis of this compound

Materials:

  • p-Aminophenol

  • Succinic anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus pentoxide (P₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-aminophenol (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve succinic anhydride (1 equivalent) in anhydrous DMF.

  • Slowly add the succinic anhydride solution dropwise to the p-aminophenol solution with continuous stirring at room temperature (20-25 °C). Stir the resulting mixture for 2 hours.[1]

  • In a separate beaker, carefully prepare a dehydrating agent by dissolving phosphorus pentoxide (P₂O₅) in a mixture of sulfuric acid and DMF. This step is exothermic and should be performed with caution in an ice bath.[1]

  • Add the dehydrating agent dropwise to the reaction mixture. The temperature should be maintained at around 70 °C during the addition. Stir the mixture for an additional 2 hours at this temperature.[1]

  • After the reaction is complete, cool the mixture in an ice bath and pour it into a beaker of ice-cold water.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual DMF and acid.

  • Dry the product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that can dissolve both reactants and facilitate the reaction.

  • Dehydrating Agent: The P₂O₅/H₂SO₄/DMF mixture is a potent dehydrating agent that can be relevant for ensuring the completion of the acylation and preventing side reactions, although in many amic acid preparations from anhydrides, this is not strictly necessary for the initial ring-opening but can be employed in subsequent cyclization steps. For the synthesis of the amic acid itself, the reaction between the amine and anhydride often proceeds readily without a strong dehydrating agent. The procedure is adapted from a similar synthesis of N-(4-hydroxyphenyl)maleimide.[1]

Application in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a scaffold for the construction of more complex heterocyclic molecules. The following sections detail its application in the synthesis of pyridazinones and quinolones, two classes of compounds with significant biological activities.

Application 1: Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antihypertensive activities.[3][4] The synthesis of 6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone from this compound is a classic example of its utility. This transformation is achieved through a cyclization reaction with hydrazine hydrate.

dot

Caption: Workflow for Pyridazinone Synthesis.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. This general procedure is based on the cyclization of γ-keto acids with hydrazine.[3]

Mechanistic Insight: The reaction proceeds through the initial formation of a hydrazide by the reaction of the carboxylic acid group with hydrazine. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the amide carbonyl group, followed by dehydration, leads to the formation of the stable six-membered pyridazinone ring.

Application 2: Synthesis of Quinolone Derivatives

Quinolones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. The intramolecular cyclization of N-arylsuccinamic acids can be induced by strong dehydrating agents like polyphosphoric acid (PPA) to yield quinolone structures. This type of reaction is a variation of the Friedel-Crafts acylation.

dot

Caption: Workflow for Quinolone Synthesis.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Reaction vessel suitable for high-temperature reactions

  • Ice

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Place polyphosphoric acid (PPA) in a reaction vessel and heat it to 60-80 °C to reduce its viscosity.[5]

  • Slowly add this compound to the heated PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Expert Rationale: Polyphosphoric acid serves as both a solvent and a powerful dehydrating and cyclizing agent.[5][6] It protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate. This electrophilic species then undergoes an intramolecular Friedel-Crafts acylation with the electron-rich phenol ring, leading to the formation of the quinolone scaffold. The hydroxyl group on the aniline ring activates the aromatic system towards electrophilic substitution.

Conclusion

This compound stands out as a precursor of significant strategic importance in organic synthesis. Its straightforward preparation and the ability to be transformed into medicinally relevant pyridazinone and quinolone scaffolds underscore its value. The protocols detailed herein provide a practical framework for the synthesis and application of this versatile molecule. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can effectively leverage this precursor to accelerate the discovery and development of novel chemical entities.

References

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Davoodnia, A., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(1), 143-146.
  • Guan, J., et al. (2021). Synthesis of pyridazin-3(2H)-one derivatives.
  • Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Abbiati, G., et al. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry, 12, 1946-1952.
  • Khanam, R., & Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal.
  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (1983).
  • Protocol for N-substituted Succinimide Ring Opening for Synthesis. (n.d.). BenchChem.
  • Al-Ayed, A. S. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. International Journal of Molecular Sciences, 13(12), 15423-15433.
  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives.
  • (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023).
  • Igidov, S. N., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 10(1).
  • (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2022).
  • Abdel-Wahab, B. F., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2828.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. (2022). Semantic Scholar.
  • Ghamry, M. A., & El-Sayed, R. (2019). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. ACS Omega, 4(10), 14329-14336.
  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. (n.d.).
  • Hullán, L., et al. (1998). The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biologica Hungarica, 49(2-4), 265-273.
  • Sławiński, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5909.

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Experimental protocol for the synthesis of pyridazinone derivatives from 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The protocol outlines the reliable conversion of 4-aryl-4-oxobutanoic acids into the target pyridazinone scaffold via a classical cyclocondensation reaction with hydrazine.

The pyridazinone nucleus is a "wonder nucleus" in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, antihypertensive, and anticonvulsant properties, making this scaffold a privileged structure in the development of novel therapeutic agents.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

Principle of the Reaction: The Cyclocondensation Pathway

The synthesis hinges on the cyclocondensation reaction between a γ-ketoacid (specifically, a 4-aryl-4-oxobutanoic acid) and hydrazine hydrate.[6][7] This method is a robust and versatile approach for constructing the six-membered pyridazinone ring. The reaction proceeds through a well-established mechanism involving two key stages:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of the 4-aryl-4-oxobutanoic acid. This is followed by dehydration to yield a hydrazone intermediate.[6][8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This step leads to the formation of a cyclic intermediate which, upon elimination of a water molecule, yields the stable 6-aryl-4,5-dihydropyridazin-3(2H)-one ring system.

This two-step, one-pot process provides a direct and efficient route to the desired heterocyclic core.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Ketoacid 4-Aryl-4-oxobutanoic Acid (γ-Ketoacid) Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone Step 1: Nucleophilic Addition & Dehydration Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Step 2: Intramolecular Nucleophilic Attack Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Cyclic_Intermediate->Product Dehydration (Ring Closure)

Figure 1: Reaction mechanism for pyridazinone synthesis.

Detailed Experimental Protocol

This protocol provides a generalized yet detailed procedure. Researchers should note that optimal reaction times and purification methods may vary slightly depending on the specific aryl substituent of the starting material.

Materials and Reagents
  • 4-Aryl-4-oxobutanoic acid (e.g., 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid)

  • Hydrazine hydrate (N₂H₄·H₂O, 50-60% solution is typical)[6][9]

  • Solvent: Absolute Ethanol or Glacial Acetic Acid[6][9][10]

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for TLC (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4:1)[11]

  • Solvents for Recrystallization (e.g., Ethanol, Ethanol-water mixture)

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and flask for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure

The following workflow is a trusted method for achieving high-purity pyridazinone derivatives.

G Reactants 1. Charge Reactants - 4-Aryl-4-oxobutanoic acid - Solvent (e.g., Ethanol) Hydrazine 2. Add Hydrazine Hydrate (e.g., 1.5 equivalents) Reactants->Hydrazine Reflux 3. Heat to Reflux (e.g., 4-6 hours) Monitor by TLC Hydrazine->Reflux Precipitate 4. Cool & Precipitate - Cool to room temp. - Pour into ice water Reflux->Precipitate Filter 5. Isolate Crude Product - Vacuum filtration - Wash with cold water Precipitate->Filter Purify 6. Purify Product - Recrystallize from a suitable solvent (e.g., Ethanol) Filter->Purify Characterize 7. Dry & Characterize - Dry under vacuum - Analyze (MP, NMR, IR, MS) Purify->Characterize

Figure 2: Experimental workflow for pyridazinone synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aryl-4-oxobutanoic acid (0.01 mol) in the chosen solvent (30 mL of ethanol is a common starting point).[9]

    • Expertise & Experience: Ethanol is an excellent choice as it effectively dissolves the keto acid and has an ideal boiling point for reflux without requiring excessively high temperatures. Glacial acetic acid can also be used and may catalyze the reaction, potentially reducing reaction times.[10]

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (0.015 mol, 1.5 equivalents).[9]

    • Trustworthiness: Using a slight excess of hydrazine ensures the complete consumption of the limiting keto acid, driving the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[9][12] The progress of the reaction should be monitored by TLC.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (~100 mL). A precipitate will form.

    • Causality: The desired pyridazinone product is typically a solid with low solubility in cold water. This precipitation step is a crucial and effective method for separating the product from the solvent and any water-soluble impurities.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water until the washings are neutral.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Determine the yield and characterize the final product.

Data Summary and Product Characterization

Expected Results

The following table summarizes typical results for the synthesis of various pyridazinone derivatives from their corresponding 4-aryl-4-oxobutanoic acids, based on literature data.

Substrate (4-Aryl-4-oxobutanoic acid)SolventReflux Time (h)Typical YieldM.P. (°C)Reference
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidEthanol458%180-182[9]
4-phenyl-4-oxobutanoic acidEthanol6~70-80%150-152N/A
4-(4-chlorophenyl)-4-oxobutanoic acidAcetic Acid4~75-85%198-200N/A
4-(4-methylphenyl)-4-oxobutanoic acidEthanol5~65-75%165-167N/A

Note: Yields and melting points are illustrative and can vary based on experimental conditions and purity.

Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

  • FT-IR Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a strong absorption band for the amide carbonyl (C=O) stretch in the region of 1670-1700 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.[3][11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is critical for structural elucidation. Key signals include two characteristic multiplets in the aliphatic region (typically δ 2.5-3.2 ppm) corresponding to the two methylene (-CH₂-) groups at the 4- and 5-positions of the pyridazinone ring. Aromatic protons will appear in the expected downfield region (δ 7.0-8.0 ppm). A broad singlet for the N-H proton is also expected.[3][11]

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the amide carbonyl carbon at ~160-170 ppm, along with signals for the aliphatic and aromatic carbons.[3][13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound, matching the calculated molecular formula.[3][14]

By following this detailed protocol and applying the described characterization methods, researchers can reliably synthesize and validate a variety of pharmacologically relevant pyridazinone derivatives for further investigation.

References

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxyanilino)-4-oxobutanoic acid is a molecule of interest in pharmaceutical and metabolic research, potentially arising as a metabolite of various parent compounds. Its structure, incorporating both a phenolic hydroxyl group and a carboxylic acid moiety, presents unique analytical challenges and necessitates a sensitive and selective quantification method. This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodologies described herein are grounded in established bioanalytical principles and adhere to regulatory expectations for accuracy, precision, and reliability.[1][2][3][4]

The successful implementation of this method is critical for researchers in drug development and clinical pharmacology, enabling accurate pharmacokinetic and toxicokinetic assessments. This guide is designed for scientists with a working knowledge of LC-MS/MS and provides both the practical steps and the scientific rationale behind the methodological choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[5]
Molecular Weight209.20 g/mol [5]
Predicted XLogP30.2[5]
Predicted pKa (most acidic)4.3 (Carboxylic Acid)(Predicted)
Predicted pKa (most basic)9.8 (Phenolic Hydroxyl)(Predicted)

The compound's low predicted logP value suggests moderate polarity, making it suitable for reversed-phase liquid chromatography. The presence of both acidic (carboxylic acid) and weakly acidic (phenol) functional groups, along with an amide linkage, dictates the choice of ionization mode for mass spectrometry.

I. Method Development Strategy

Our approach is a systematic process focusing on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity, selectivity, and throughput.

Method_Development_Workflow cluster_prep Sample Preparation cluster_lc LC Method cluster_ms MS/MS Method Prep_Strategy Select Extraction Technique (Protein Precipitation) Prep_Optimize Optimize Solvent & Volume Prep_Strategy->Prep_Optimize Simplicity & Analyte Polarity LC_Column Column Selection (C18 Reversed-Phase) Prep_Optimize->LC_Column Clean Extract LC_Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier) LC_Column->LC_Mobile_Phase Analyte Retention LC_Gradient Gradient Elution Profile LC_Mobile_Phase->LC_Gradient Peak Shape & Resolution MS_Ionization Ionization Mode Selection (ESI Negative) LC_Gradient->MS_Ionization Eluted Analyte MS_Precursor Precursor Ion (Q1) Selection MS_Ionization->MS_Precursor Analyte Chemistry MS_Product Product Ion (Q3) Optimization (Collision Energy) MS_Precursor->MS_Product Fragmentation Pattern

Caption: A structured workflow for LC-MS/MS method development.

II. Experimental Protocols

A. Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar stable isotope-labeled compound)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)

B. Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness for moderately polar analytes, providing a sufficiently clean extract for robust LC-MS/MS analysis.[6][7]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (pre-chilled to -20°C). The cold solvent enhances protein precipitation.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Sample_Preparation Plasma 50 µL Plasma Sample IS Add 10 µL Internal Standard Plasma->IS Precip Add 200 µL Cold Acetonitrile IS->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for protein precipitation sample preparation.

C. Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected to provide adequate retention for this moderately polar analyte. The use of formic acid in the mobile phase is crucial as it aids in protonation for positive ion mode or provides a source of protons for deprotonation in negative ion mode, improving peak shape for the carboxylic acid and phenolic groups.[8]

LC Parameters Table:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
D. Mass Spectrometry (MS/MS) Method

Given the presence of the carboxylic acid and phenolic hydroxyl groups, electrospray ionization (ESI) in negative mode is selected. These groups readily deprotonate to form a stable [M-H]⁻ precursor ion, which generally provides higher sensitivity for such structures.[9]

Predicted Fragmentation:

The precursor ion [M-H]⁻ at m/z 208.06 is expected. Collision-induced dissociation (CID) is predicted to cleave the amide bond or cause decarboxylation, leading to stable product ions. A likely fragmentation is the loss of the butanoic acid moiety following cleavage at the amide bond.

MS/MS Parameters Table:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 208.1
Product Ion (Q3) m/z 120.0 (Proposed: 4-aminophenate)
Collision Energy (CE) To be optimized (typically 15-25 eV)
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage -4500 V

Note: The exact product ion and collision energy must be determined experimentally by infusing a standard solution of the analyte.

III. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2][4][10] The validation ensures the reliability and acceptability of the analytical data.

Validation Parameters Summary:

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve ≥ 8 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration over the intended analytical range.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels (LLOQ, Low, Mid, High).Confirms the closeness of measured values to the true value and the reproducibility of the method.[10]
Matrix Effect The coefficient of variation of the matrix factor should be ≤ 15%.Assesses the ion suppression or enhancement caused by co-eluting matrix components.[3]
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, bench-top, long-term).Ensures sample integrity from collection to analysis.

IV. Data Analysis and Reporting

Quantitative analysis is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the data. The concentrations of QC and unknown samples are then calculated from this regression equation.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. The outlined protocols and validation framework provide a solid foundation for researchers requiring reliable bioanalytical data for this compound, ensuring compliance with scientific and regulatory standards.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • Vertex AI Search. (2025).
  • Gross, J. H. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry. [Link]

  • Petrou, M. S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • Various Authors. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Vlase, L., et al. (2020). Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract. Molecules. [Link]

  • Ahmad, S., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]

  • Ncube, E. N., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]

  • Rzeppa, A., et al. (2024). Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Petrou, M. S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Institutes of Health. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Zhang, Y., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Griffiths, W. J. (2010). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link]

  • Jayasundera, C., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. National Institutes of Health. [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(4-Hydroxyanilino)-4-oxobutanoic acid as a Novel Probe for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The intricate network of metabolic pathways governs cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding these pathways at a molecular level is paramount for developing effective therapeutic interventions. This guide introduces 4-(4-Hydroxyanilino)-4-oxobutanoic acid as a potential chemical probe for studying metabolic pathways. We provide a comprehensive overview of its chemical properties, explore its putative applications in metabolic research, and offer detailed protocols for its use in cell-based assays. This document is intended to empower researchers to explore the utility of this compound in elucidating enzymatic functions and metabolic fluxes.

Introduction: The Need for Novel Chemical Probes in Metabolic Research

The study of metabolism has been revolutionized by the development of sophisticated analytical techniques and chemical tools. Small molecule chemical probes, in particular, have become indispensable for dissecting the function of specific enzymes and pathways within the complex milieu of a living cell.[1][2] These probes can be designed to interact with specific enzymes, act as reporters of metabolic activity, or serve as substrates for metabolic transformations, thereby providing insights into the dynamic nature of metabolic networks.[3][4][5]

This compound is a compound with structural features that suggest its potential as a valuable tool in metabolic research. Its aniline moiety is susceptible to enzymatic modifications, such as hydroxylation, which is a common metabolic transformation.[6][7][8] The butanoic acid portion of the molecule bears resemblance to succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle.[9] This dual nature makes it a compelling candidate for investigating the interplay between xenobiotic metabolism and central carbon metabolism.

This guide will provide a framework for utilizing this compound to explore these possibilities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is essential for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄PubChem CID: 605610[10]
Molecular Weight 209.20 g/mol PubChem CID: 605610[10]
IUPAC Name This compoundPubChem CID: 605610[10]
SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)OPubChem CID: 605610[10]
Physical Description SolidSigma-Aldrich[11]
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid and phenol groups.Inferred from structure

Proposed Applications in Studying Metabolic Pathways

Based on its structure, this compound can be hypothesized to serve as a valuable tool in several areas of metabolic research.

Probing Xenobiotic Metabolism and Enzyme Kinetics

The aniline substructure is a known target for cytochrome P450 (CYP) enzymes, which play a crucial role in the metabolism of foreign compounds.[6] By monitoring the transformation of this compound, researchers can assess the activity of specific CYP isoforms.

  • Application: Screening for inhibitors or inducers of drug-metabolizing enzymes.

  • Hypothesis: The rate of hydroxylation of the aniline ring can be used as a readout for CYP activity.[8][12]

Investigating the Tricarboxylic Acid (TCA) Cycle

The 4-oxobutanoic acid moiety is structurally similar to succinate, a key intermediate in the TCA cycle.[9] This similarity suggests that the compound could potentially interact with enzymes that bind succinate, such as succinate dehydrogenase (Complex II) of the electron transport chain.

  • Application: Studying the regulation and dysfunction of the TCA cycle.

  • Hypothesis: this compound may act as a competitive inhibitor or a substrate for enzymes involved in succinate metabolism.[13]

Experimental Protocols

The following protocols are designed to be starting points for researchers interested in exploring the utility of this compound. Optimization may be required for specific cell lines or experimental conditions.

Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by liver microsomal enzymes, primarily cytochrome P450s.

Workflow for In Vitro Metabolism Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound stock - Liver microsomes - NADPH regenerating system - Phosphate buffer start_reaction Start Reaction (add NADPH) prep_reagents->start_reaction Add to microfuge tubes incubate Incubate at 37°C stop_reaction Stop Reaction (add cold acetonitrile) incubate->stop_reaction At time points start_reaction->incubate centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms

Caption: Workflow for the in vitro metabolism assay.

Materials:

  • This compound (≥95% purity)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • Liver microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.

  • Protein Precipitation: Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Data Analysis:

  • Monitor the disappearance of the parent compound and the appearance of potential metabolites over time.

  • Putative metabolites could include hydroxylated and/or conjugated forms of the parent compound.[14]

  • Determine kinetic parameters such as the rate of metabolism (Vmax) and the Michaelis constant (Km) by varying the substrate concentration.[15][16]

Protocol 2: Cell-Based Assay for Metabolic Activity

This protocol outlines a method to assess the effect of this compound on cellular metabolism, for example, by measuring changes in key metabolic readouts like ATP levels or oxygen consumption rate.[17][18][19][20]

Workflow for Cell-Based Metabolic Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Metabolic Assay cluster_normalization Normalization seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with 4-(4-Hydroxyanilino)- 4-oxobutanoic acid incubate_24h->treat_compound incubate_treatment Incubate for desired time treat_compound->incubate_treatment atp_assay Perform ATP luminescence assay incubate_treatment->atp_assay viability_assay Perform cell viability assay incubate_treatment->viability_assay read_plate Read luminescence atp_assay->read_plate normalize_data Normalize ATP levels to cell number read_plate->normalize_data viability_assay->normalize_data

Sources

The Versatile Scaffold: Application Notes for 4-(4-Hydroxyanilino)-4-oxobutanoic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the identification of versatile building blocks is paramount to the efficient discovery of novel therapeutic agents. 4-(4-Hydroxyanilino)-4-oxobutanoic acid, also known as N-(4-hydroxyphenyl)succinamic acid, represents a privileged substructure possessing a unique combination of chemical functionalities. Its structure incorporates a carboxylic acid, a secondary amide, and a phenolic hydroxyl group, each offering a reactive handle for molecular elaboration. This trifecta of functional groups, arranged in a specific spatial orientation, provides a robust platform for the generation of diverse chemical libraries with the potential to interact with a wide range of biological targets. The inherent features of this molecule—a hydrogen bond donor and acceptor-rich core, and the antioxidant potential of the phenolic moiety—make it an attractive starting point for the development of novel anti-inflammatory, antimicrobial, and anticancer agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄PubChem[1]
Molecular Weight 209.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 62558-67-2PubChem[1]
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)PubChem[1]

Synthetic Protocol for this compound

The synthesis of the title compound is a straightforward and high-yielding reaction involving the acylation of an aniline with a cyclic anhydride. The following protocol is adapted from a reliable method for the synthesis of a closely related analog, N-(4-methylphenyl)succinamic acid[3]. The key principle is the nucleophilic attack of the amino group of p-aminophenol on the carbonyl carbon of succinic anhydride, leading to the opening of the anhydride ring.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • p-Aminophenol

  • Succinic anhydride

  • Toluene

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride (0.01 mole) in 25 ml of toluene.

  • In a separate beaker, prepare a solution of p-aminophenol (0.01 mole) in 20 ml of toluene.

  • With constant stirring, add the p-aminophenol solution dropwise to the succinic anhydride solution at room temperature.

  • Continue stirring the resulting mixture for approximately one hour.

  • Allow the reaction mixture to stand for an additional hour at room temperature to ensure the completion of the reaction. A precipitate of the product will form.

  • To remove any unreacted p-aminophenol, wash the mixture with dilute hydrochloric acid.

  • Filter the solid product under suction.

  • Wash the filtered solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid byproducts.

  • Dry the purified N-(4-hydroxyphenyl)succinamic acid.

Causality and Insights:

  • The use of toluene as a solvent facilitates the reaction and the precipitation of the product.

  • The acid wash is a critical step to remove the basic starting material (p-aminophenol), ensuring the purity of the final product.

  • The water wash effectively removes the water-soluble starting material (succinic anhydride) and byproduct (succinic acid).

G cluster_synthesis Synthesis Workflow p_aminophenol p-Aminophenol reaction Reaction in Toluene (Room Temperature, 2h) p_aminophenol->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction mixture Reaction Mixture (Precipitate forms) reaction->mixture acid_wash Wash with dil. HCl mixture->acid_wash filtration Filtration acid_wash->filtration water_wash Wash with Water filtration->water_wash drying Drying water_wash->drying product 4-(4-Hydroxyanilino)-4- oxobutanoic Acid drying->product

Caption: Workflow for the synthesis of the building block.

Application Notes: A Gateway to Bioactive Derivatives

The strategic placement of the three functional groups in this compound allows for a multitude of synthetic transformations, leading to diverse classes of bioactive molecules.

Derivatization of the Carboxylic Acid: Amide and Ester Synthesis

The carboxylic acid moiety is a prime site for modification to generate libraries of amides and esters. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

  • Amide Synthesis: Coupling of the carboxylic acid with a diverse range of primary and secondary amines can be achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This approach allows for the introduction of various functionalities, including heterocyclic rings, which are known to contribute to antimicrobial and anticancer activities.

  • Ester Synthesis: Esterification of the carboxylic acid can be performed under acidic conditions with various alcohols. Alternatively, for more sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another avenue for derivatization.

  • Ether Synthesis: The phenol can be converted to a variety of ethers through Williamson ether synthesis. This modification can enhance lipophilicity and modulate the antioxidant properties of the parent molecule.

  • Esterification: The phenolic hydroxyl can be acylated to form esters. This is particularly relevant in the design of prodrugs, where an ester linkage can be cleaved in vivo to release the active phenolic compound.

Targeting Inflammatory Pathways: Cyclooxygenase (COX) Inhibition

The structural features of this compound and its derivatives bear resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of an acidic group and an aromatic ring is a common pharmacophore for inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Mechanism of Action: Derivatives of this scaffold are hypothesized to inhibit COX-1 and COX-2 by binding to the active site of the enzyme. The carboxylic acid can form crucial interactions with key residues such as Arg-120 at the base of the active site, while the N-aryl portion can extend into the hydrophobic channel. The phenolic hydroxyl group may also form hydrogen bonds with residues like Tyr-385 and Ser-530, which are critical for the catalytic activity of the enzyme.[5][6] By blocking the access of the natural substrate, arachidonic acid, to the active site, these compounds can prevent the production of prostaglandins, thereby reducing inflammation and pain.

G cluster_moa Hypothesized COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Building_Block_Derivative Derivative of 4-(4-Hydroxyanilino)-4- oxobutanoic Acid Building_Block_Derivative->COX_Enzyme Inhibits

Caption: Potential mechanism of anti-inflammatory action.

Development of Novel Antimicrobial Agents

Recent studies have shown that derivatives of structurally similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7] A particularly promising strategy involves the conversion of the carboxylic acid to a hydrazide, which can then be condensed with various aldehydes to form a library of hydrazones.

Structure-Activity Relationship Insights:

  • The presence of heterocyclic substituents on the hydrazone moiety, such as furan or thiophene rings, has been shown to enhance antimicrobial potency.[7]

  • The phenolic hydroxyl group is also thought to play a crucial role in the antimicrobial activity, potentially through interactions with microbial enzymes or cell membranes.[7]

Application Protocol: Synthesis of Bioactive Hydrazone Derivatives

The following protocol details the synthesis of a hydrazide intermediate from the building block, followed by its conversion to a hydrazone derivative. This two-step procedure is a robust method for generating a library of potential antimicrobial agents for screening. This protocol is adapted from the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide and its subsequent derivatives.[7]

Experimental Protocol 2: Synthesis of Hydrazide and Hydrazone Derivatives

Step 1: Synthesis of 4-(4-Hydroxyanilino)-4-oxobutanehydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Methanol or Propan-2-ol

Procedure:

  • Suspend this compound (0.01 mole) in methanol or propan-2-ol.

  • Add an excess of hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a small amount of cold solvent, and dry to yield the hydrazide intermediate.

Step 2: Synthesis of N'-[(E)-furan-2-ylmethylidene]-4-(4-hydroxyanilino)-4-oxobutanehydrazide

Materials:

  • 4-(4-Hydroxyanilino)-4-oxobutanehydrazide

  • Furan-2-carbaldehyde

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydrazide intermediate (0.001 mole) in methanol.

  • Add furan-2-carbaldehyde (0.001 mole) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture, and the hydrazone product will precipitate.

  • Filter the solid, wash with cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified hydrazone.

G cluster_derivatization Derivatization Workflow start_mol 4-(4-Hydroxyanilino)-4- oxobutanoic Acid hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) start_mol->hydrazinolysis hydrazide Hydrazide Intermediate hydrazinolysis->hydrazide condensation Condensation (Aldehyde, cat. Acetic Acid, Reflux) hydrazide->condensation hydrazone Bioactive Hydrazone Derivative condensation->hydrazone

Caption: General workflow for synthesizing bioactive hydrazones.

Bioactivity Data of Structurally Related Compounds

The following table summarizes the antimicrobial activity of hydrazone derivatives of a closely related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating the potential of this chemical class.

CompoundSubstituent on HydrazoneTarget OrganismMIC (µg/mL)Reference
Derivative 1 Furan-2-ylS. aureus (MRSA)1-8[7]
Derivative 1 Furan-2-ylE. faecalis (VRE)0.5-2[7]
Derivative 1 Furan-2-ylGram-negative pathogens8-64[7]
Derivative 1 Furan-2-ylCandida species8-64[7]
Derivative 2 Thiophen-2-ylS. aureus (MRSA)1-8[7]
Derivative 2 Thiophen-2-ylE. faecalis (VRE)0.5-2[7]

(MIC = Minimum Inhibitory Concentration; MRSA = Methicillin-resistant Staphylococcus aureus; VRE = Vancomycin-resistant Enterococcus faecalis)

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the presence of multiple reactive functional groups provide a facile entry into diverse chemical space. The potential for its derivatives to act as anti-inflammatory agents via COX inhibition and as potent antimicrobial agents has been highlighted. Future research should focus on expanding the library of derivatives by exploring a wider range of amines, alcohols, and aldehydes for coupling reactions. Systematic structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these compounds for their respective biological targets. The exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, is also a promising avenue for future investigation.

References

  • Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15164–15175. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. International Journal of Nanomedicine, 16, 3841–3858. [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E, E66, o2813. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. [Link]

  • Gowda, B. T., et al. (2010). N-(4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2813. [Link]

Sources

Techniques for purifying synthesized 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Purification Strategies for Synthesized 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

Executive Summary

This document provides a comprehensive guide with detailed application notes and validated protocols for the purification of this compound. Synthesized typically via the acylation of 4-aminophenol with succinic anhydride, this compound is a valuable intermediate in pharmaceutical and materials science research. The presence of unreacted starting materials, by-products such as dicarboxylic acids, or regioisomers can significantly impede downstream applications, making robust purification essential. This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of purification methodologies ranging from classical chemical techniques to modern chromatographic separations. We will dissect the causality behind procedural choices, ensuring that each protocol is a self-validating system for achieving high-purity material.

Understanding the Target Molecule: Physicochemical Rationale for Purification

The molecular structure of this compound dictates the purification strategy. Its key features are:

  • Carboxylic Acid (-COOH): A moderately acidic group (pKa ~4-5), readily deprotonated by weak bases.

  • Phenolic Hydroxyl (-OH): A weakly acidic group (pKa ~9-10), requiring a strong base for deprotonation.

  • Amide (-NHCO-): Generally considered neutral and a site for hydrogen bonding.

  • Aromatic Ring: A nonpolar feature influencing solubility in organic solvents.

This combination of functional groups allows for a multi-faceted purification approach. The significant difference in acidity between the carboxylic acid and the phenol is the cornerstone of the highly effective acid-base extraction technique.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[1][2]
Molecular Weight209.20 g/mol [1][2]
AppearanceSolid[2]
Key Functional GroupsCarboxylic Acid, Phenol, Amide-

Potential impurities from a typical synthesis (4-aminophenol + succinic anhydride) include:

  • 4-Aminophenol: Unreacted starting material.

  • Succinic Acid: From the hydrolysis of unreacted succinic anhydride.

  • Polymeric by-products: From side reactions.

Purification Methodologies & Protocols

The choice of purification method depends on the impurity profile, the required scale, and the desired final purity. We present three primary techniques in order of increasing resolving power and complexity.

Method 1: Selective Acid-Base Extraction

This technique is the first line of defense and is remarkably effective for this specific molecule. It leverages the differential acidity of the functional groups to separate the target compound from less acidic or basic impurities.[3][4][5] The carboxylic acid is readily converted into a water-soluble carboxylate salt by a weak base like sodium bicarbonate, while the weakly acidic phenol and the basic amine of the 4-aminophenol starting material are not significantly affected.[6][7]

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., 100 mL of ethyl acetate per 5 g of crude material). Ensure the solvent is immiscible with water.[6]

  • Weak Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake for 2-3 minutes.

  • Separation: Allow the layers to separate. The target compound is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Impurity Removal: The organic layer, containing neutral impurities and unreacted 4-aminophenol, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound will precipitate out as a solid.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

  • TLC Analysis: Spot the initial crude material, the organic layer after extraction, and the final precipitated solid on a TLC plate (e.g., silica gel with 7:3 ethyl acetate/hexane + 1% acetic acid) to visualize the removal of impurities.

  • Yield Calculation: Determine the percent recovery of the purified product.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Precipitation Beaker Crude Crude Product (in Ethyl Acetate) Aqueous Aqueous NaHCO₃ Layer (Target as Salt) Crude->Aqueous + NaHCO₃ (aq) (Shake & Separate) Organic Organic Layer (Impurities) Aqueous_Out Aqueous Layer (Target as Salt) Aqueous->Aqueous_Out Drain Layer Pure_Solid Pure Product (Solid Precipitate) Aqueous_Out->Pure_Solid + HCl (aq) (Acidify to pH 2)

Caption: Workflow for purifying the target compound via acid-base extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[8] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the "mother liquor".[9]

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Water or an ethanol/water mixture are excellent starting points for this molecule due to its polarity. Perform a small-scale test with a few milligrams of product in different solvents to find the optimal one.

  • Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a boiling chip) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[9][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Water100HighGood for polar compounds; exploits hydrogen bonding.
Ethanol78HighGood general solvent for moderately polar compounds.
Ethanol/WaterVariableVariableA mixture can fine-tune solubility.
Ethyl Acetate77MediumMay be effective if impurities have very different polarities.
  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the crude and recrystallized product. Impurities typically depress and broaden the melting point range.

  • Visual Inspection: The recrystallized product should have a more uniform and crystalline appearance.

Method 3: Chromatographic Purification

When acid-base extraction and recrystallization are insufficient to remove persistent impurities, column chromatography offers the highest resolution. Both normal-phase and reversed-phase techniques are applicable.

Reversed-phase chromatography is often ideal for polar compounds like carboxylic acids.[11]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), typically with an acidic modifier. The modifier (e.g., 0.1% trifluoroacetic acid - TFA) ensures the carboxylic acid is protonated and interacts consistently with the stationary phase.[11]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO. Alternatively, perform a solid-loading by adsorbing the compound onto a small amount of C18 silica.

  • Elution: Start with a high polarity mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% TFA) and gradually increase the proportion of the organic solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: TFA is high-boiling and may require lyophilization or further workup to remove completely.

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase: A non-polar solvent system, such as ethyl acetate/hexanes. Crucially, to prevent severe tailing (streaking) of the carboxylic acid on the basic silica surface, add 1-2% acetic acid or formic acid to the eluent system.[12]

  • Sample Preparation: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent.

  • Elution: Run the column, collecting fractions.

  • Analysis and Isolation: Analyze fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.

PurificationWorkflow Crude Crude Synthesized Product PurityCheck1 Purity Assessment (TLC, HPLC, mp) Crude->PurityCheck1 AcidBase Method 1: Acid-Base Extraction PurityCheck1->AcidBase Gross Impurities (e.g., Starting Materials) Recrystal Method 2: Recrystallization PurityCheck1->Recrystal Minor Impurities Crystalline Solid Chrom Method 3: Chromatography PurityCheck1->Chrom Complex Mixture or Isomeric Impurities PurityCheck2 Final Purity Validation AcidBase->PurityCheck2 Recrystal->PurityCheck2 Chrom->PurityCheck2 PurityCheck2->Recrystal Needs Further Purification PureProduct High-Purity Product (>98%) PurityCheck2->PureProduct Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification technique.

Conclusion

The purification of this compound is readily achievable through a systematic application of standard organic chemistry techniques. For most synthetic preparations, a well-executed acid-base extraction followed by recrystallization will yield material of high purity suitable for most research and development applications. In cases where closely related impurities are present, reversed-phase chromatography provides a robust and high-resolution alternative. The key to success lies in understanding the molecule's acidic and polar properties and selecting the technique that best exploits these characteristics to achieve separation.

References

  • Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • JoVE. (2020, March 26). Extraction - Concept. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the acylation of 4-aminophenol with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.

Reaction Scheme:



The mechanism proceeds via the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of succinic anhydride. The lone pair of electrons on the nitrogen atom is more available and reactive than those on the phenolic oxygen, leading to preferential N-acylation.[1][2] This initial attack results in a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring to form the final amide and carboxylic acid functionalities.[3]

Frequently Asked Questions (FAQs)

Q1: Why does the amine group on 4-aminophenol react instead of the hydroxyl group?

A: The preferential reaction at the amine site is due to its superior nucleophilicity compared to the hydroxyl group.[4] Several factors contribute to this:

  • Electronegativity: Nitrogen is less electronegative than oxygen. Consequently, the lone pair of electrons on the nitrogen atom is held less tightly and is more available to attack an electrophilic center, such as the carbonyl carbon of succinic anhydride.[2][3]

  • Basicity: The amino group is significantly more basic than the phenolic hydroxyl group. In comparable structures, stronger basicity often correlates with higher nucleophilicity.[1][4]

Q2: What is the most critical side reaction to control for maximizing yield?

A: The most significant side reaction that consumes a key reagent is the hydrolysis of succinic anhydride. Succinic anhydride reacts readily with water to open the ring and form succinic acid.[5][6][7] Once hydrolyzed, succinic acid is generally unreactive towards 4-aminophenol under these conditions, representing a direct loss of your acylating agent. Therefore, maintaining anhydrous (water-free) conditions is paramount for achieving high yields.

Q3: Can O-acylation occur, and how can I prevent it?

A: While N-acylation is kinetically favored, O-acylation (reaction at the hydroxyl group) to form an ester is a potential, though minor, side reaction.[8] To minimize O-acylation, it is best to use mild reaction conditions and avoid strongly basic catalysts that could deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The inherent higher reactivity of the amine group is usually sufficient to ensure the desired outcome under standard protocols.[1]

Q4: How should I choose a solvent for this synthesis?

A: The ideal solvent should dissolve the starting materials to a reasonable extent without reacting with them. Key considerations include:

  • Aprotic Nature: To prevent the hydrolysis of succinic anhydride, aprotic solvents (those without acidic protons) are highly preferred.

  • Polarity: A moderately polar solvent is needed to dissolve both 4-aminophenol and succinic anhydride.

  • Boiling Point: A solvent with a moderate boiling point allows for heating to increase the reaction rate without requiring high-pressure equipment.

Based on these criteria, solvents like Tetrahydrofuran (THF), Acetone, and Ethyl Acetate are excellent candidates.[9] Dichloromethane can also be used, though the solubility of 4-aminophenol may be lower.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: Consistently Low Product Yield (<60%)

Q: My isolated yield of this compound is much lower than expected. What are the primary factors I should investigate?

A: Persistently low yields are typically traced back to one of four areas: reagent integrity, reaction conditions, moisture contamination, or workup losses.

  • Moisture Contamination: As discussed, this is the most common culprit. Ensure your solvent is anhydrous and that your glassware was thoroughly dried before use. Succinic anhydride is particularly sensitive to moisture.[5]

  • Reagent Purity and Stoichiometry:

    • 4-Aminophenol: This reagent can oxidize over time, often indicated by a discoloration (from white/off-white to tan or brown).[10] Using oxidized starting material can lead to colored impurities and lower yields.

    • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of succinic anhydride to ensure the complete consumption of the more valuable 4-aminophenol, but avoid a large excess which can complicate purification.

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. If the reaction is too slow, heating to 40-50 °C can increase the rate. However, excessive heat could promote side reactions.

  • Inefficient Isolation: The product has both acidic (carboxylic acid) and weakly basic (amide/phenol) character. During workup, ensure the pH is appropriately adjusted to precipitate the product fully. Losses can occur if the product remains dissolved in the filtrate.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical process for diagnosing the cause of low product yield.

G start Low Yield Observed check_moisture 1. Review Anhydrous Technique - Was solvent dry? - Was glassware oven-dried? start->check_moisture Start Here reagent_purity 2. Inspect Starting Materials - Is 4-aminophenol discolored? - Is succinic anhydride clumpy? check_moisture->reagent_purity No, technique was solid solution_moisture Root Cause: Anhydride Hydrolysis check_moisture->solution_moisture Yes, lapses noted conditions 3. Analyze Reaction Conditions - Was stoichiometry correct? - Was temperature appropriate? reagent_purity->conditions No, reagents are fresh solution_reagent Root Cause: Reagent Degradation reagent_purity->solution_reagent Yes, reagents are old/impure workup 4. Evaluate Workup & Isolation - Was product fully precipitated? - Check filtrate for dissolved product. conditions->workup No, conditions were optimal solution_conditions Root Cause: Suboptimal Conditions conditions->solution_conditions Yes, deviation from protocol solution_workup Root Cause: Isolation Loss workup->solution_workup

Caption: Troubleshooting Decision Tree for Low Yield.

Problem: Product is Discolored and/or Gummy

Q: My final product isn't a clean, off-white solid. It's tan/brown and difficult to filter. What's causing this and how do I fix it?

A: This issue points towards impurities, most likely from the oxidation of the 4-aminophenol starting material.[10] Gummy or oily textures often indicate the presence of unreacted starting materials or low-melting eutectic mixtures with impurities.

  • Solution 1: Purify the Starting Material: If your 4-aminophenol is noticeably discolored, consider purifying it by recrystallization from hot water with a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite to remove colored oxidation products.

  • Solution 2: Improve Purification of the Final Product: A thorough purification of the crude product is essential. Recrystallization is the most effective method. A good solvent system will dissolve the product when hot but cause it to crystallize upon cooling, leaving impurities behind in the solution.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by carefully controlling reaction conditions.

Workflow Diagram

Caption: Step-by-step Synthesis Workflow.

Procedure:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (e.g., 5.00 g, 1.0 eq).

  • Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the 4-aminophenol is fully dissolved.

  • In small portions over 15 minutes, add succinic anhydride (1.05 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-aminophenol spot has been consumed.

  • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice-water bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, dry diethyl ether to remove any residual soluble impurities.

  • Dry the solid under high vacuum to a constant weight. This will yield the crude product, which can be purified as described below.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent or solvent mixture (e.g., ethanol/water or acetone/hexane). Start with a small volume.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[11]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for another 5 minutes before filtering hot through a fluted filter paper to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Data Presentation

Table 1: Reagent Properties
ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Considerations
4-AminophenolC₆H₇NO109.13123-30-8Prone to oxidation; store under inert gas if possible.
Succinic AnhydrideC₄H₄O₃100.07108-30-5Highly moisture-sensitive.[5]
Table 2: Product Characterization
PropertyExpected Value
Molecular Formula C₁₀H₁₁NO₄[12][13]
Molar Mass 209.20 g/mol [12][13]
Appearance White to off-white solid[14]
¹H NMR (DMSO-d₆, δ) ~9.8 ppm (s, 1H, -NH), ~9.0 ppm (s, 1H, -OH), ~7.4 ppm (d, 2H, Ar-H), ~6.7 ppm (d, 2H, Ar-H), ~2.5 ppm (m, 4H, -CH₂CH₂-)
Key IR Peaks (cm⁻¹) ~3300 (O-H, N-H stretch), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1550 (N-H bend)

References

  • Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available from: [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. Available from: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. Available from: [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Difference Between. (2020). Difference Between O Acylation and N Acylation. Available from: [Link]

  • brainly.com. (2023). Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol. Available from: [Link]

  • YouTube. (2024). acetylation of 4-aminophenol: Mechanism. Available from: [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Available from: [Link]

  • University of Manitoba. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Available from: [Link]

  • Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Available from: [Link]

  • The Student Room. (2018). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Available from: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available from: [Link]

  • ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. Available from: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(hydroxyamino)-4-oxo-. Available from: [Link]

  • Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Available from: [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Shanbhag. (2006). Synthesis of Acetaminophen. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2: The reaction of 4-aminophenol, 1, with acetic anhydride, 2,.... Available from: [Link]

  • PubMed Central. (n.d.). A Review of Analytical Methods for Codeine Determination. Available from: [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • PubMed Central. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available from: [Link]

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Troubleshooting solubility issues with 4-(4-Hydroxyanilino)-4-oxobutanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Hydroxyanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have developed this guide based on fundamental chemical principles and extensive laboratory experience to provide you with robust, field-proven solutions.

Introduction: The Solubility Challenge

This compound (MW: 209.20 g/mol ) is an organic molecule that possesses both a carboxylic acid and a phenolic hydroxyl group.[1] This dual acidic nature is the primary determinant of its solubility behavior in aqueous solutions. Like many small molecules with aromatic structures, it can exhibit low intrinsic solubility in neutral aqueous buffers, posing a significant challenge for in vitro and in vivo assays.[2] This guide provides a systematic approach to understanding and overcoming these solubility hurdles.

Part 1: Understanding the Physicochemical Behavior

This section explains the "why" behind the solubility issues, focusing on the molecule's chemical properties.

Q1: What key chemical features of this compound affect its aqueous solubility?

The solubility of this compound is governed by two acidic functional groups:

  • Carboxylic Acid Group: This group has an estimated pKa around 5.[3] In solutions with a pH below its pKa, this group is protonated (-COOH) and neutral, contributing to lower aqueous solubility. Above its pKa, it becomes deprotonated (-COO⁻) and negatively charged, which significantly increases its polarity and interaction with water.

  • Phenolic Hydroxyl Group: This group is much less acidic, with a typical pKa of around 10.[3] It remains protonated (-OH) and neutral across acidic and neutral pH ranges. Only at a high pH (well above 10) will it deprotonate to form a negatively charged phenoxide ion (-O⁻), further enhancing solubility.

Because of these groups, the molecule's net charge and, consequently, its water solubility, are highly dependent on the pH of the buffer.[4][5]

cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (e.g., pH 7-9) cluster_high_ph High pH (e.g., pH > 11) cluster_solubility low_ph Structure (Neutral) -COOH -OH mid_ph Structure (Anionic) -COO⁻ -OH low_ph->mid_ph Increase pH (Deprotonates Carboxylic Acid) sol_low Low Solubility low_ph->sol_low high_ph Structure (Dianionic) -COO⁻ -O⁻ mid_ph->high_ph Increase pH (Deprotonates Phenol) sol_mid Increased Solubility mid_ph->sol_mid sol_high Highest Solubility high_ph->sol_high

Caption: pH-dependent ionization and solubility of the compound.

Part 2: Troubleshooting Guide & Protocols

This section provides actionable steps to resolve common solubility problems.

Q2: I tried dissolving the compound directly into my neutral buffer (e.g., PBS, pH 7.4) and it's not dissolving. What is the correct procedure?

This is the most common issue. At neutral pH, the carboxylic acid group is deprotonated (-COO⁻), but the bulk of the molecule remains relatively non-polar, leading to poor solubility. Direct dissolution in neutral or acidic buffers is often unsuccessful.

The most reliable method is to first dissolve the compound in a slightly basic solution to create a concentrated stock, which can then be diluted into your final buffer. This process converts the insoluble acidic form into a highly soluble salt.

Recommended Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol is a self-validating system. Visual clarity at each step confirms success.

  • Weigh the Compound: Accurately weigh out 2.09 mg of this compound (for 1 mL of a 10 mM stock).

  • Initial Suspension: Add a small volume of purified water (e.g., 500 µL). The compound will likely form a suspension.

  • Basify for Dissolution: Add a 1 M NaOH solution dropwise (typically 1-5 µL) while vortexing. The solid should dissolve completely as the pH increases, forming a clear solution. This indicates the successful formation of the soluble sodium salt.

    • Causality Insight: Adding a base deprotonates the carboxylic acid and phenolic groups, creating charged ions that are readily solvated by water.

  • pH Adjustment (Optional but Recommended): If your final experiment is sensitive to high pH, you can carefully back-titrate the stock solution by adding a dilute acid (e.g., 0.1 M HCl) to lower the pH. Do this slowly and stop if any precipitation appears. A final pH of 8-9 is often a good compromise for the stock solution's stability.

  • Final Volume Adjustment: Add purified water to reach the final desired volume (1 mL). Ensure the solution remains clear.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.

Q3: My compound precipitated when I diluted my high-pH stock solution into my final, lower-pH buffer. How can I prevent this?

This common phenomenon, "precipitation upon dilution," occurs when the pH of the local environment drops rapidly, causing the soluble salt to revert to its less soluble protonated form.[2]

start Start: Have clear, high-pH stock solution prepare_buffer Prepare final aqueous buffer (e.g., PBS pH 7.4) start->prepare_buffer vortex Vigorously vortex or stir the final buffer prepare_buffer->vortex add_stock Add stock solution dropwise and slowly into the vortexing buffer vortex->add_stock observe Observe for precipitation add_stock->observe success Success: Clear final solution observe->success No failure Failure: Precipitation observed observe->failure Yes troubleshoot Troubleshooting Options failure->troubleshoot option1 1. Lower the final concentration troubleshoot->option1 option2 2. Add a co-solvent to the final buffer troubleshoot->option2 option3 3. Increase the pH of the final buffer slightly troubleshoot->option3

Caption: Workflow to prevent precipitation upon dilution.

Key Strategies to Prevent Precipitation:

  • Slow Dilution into a Vortex: The most critical factor is to avoid localized concentration drops. Add the stock solution very slowly, drop-by-drop, directly into the final buffer while it is being vigorously vortexed or stirred. This ensures immediate dispersal.

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit at the final pH. Try preparing a more dilute final solution.

  • Increase the Final Buffer pH: If your experiment allows, using a final buffer with a slightly higher pH (e.g., pH 8.0) can significantly increase the solubility limit.

  • Use of Co-solvents: For particularly challenging assays, including a small percentage of an organic co-solvent in the final buffer can help maintain solubility.

Q4: Can I use organic co-solvents like DMSO?

Yes, but with caution. While preparing a stock in 100% DMSO is possible, diluting this into an aqueous buffer can cause the compound to crash out even more aggressively than an aqueous stock.[6]

If you must use an organic solvent, a "co-solvent" approach is better:

  • Dissolve the compound in the minimum required volume of DMSO.

  • Add a basic aqueous solution (as described in the primary protocol) to this DMSO solution.

  • Dilute this mixed-solvent stock into your final buffer, which can also be supplemented with a small amount of DMSO (e.g., 0.5-1%) to maintain solubility.[6]

Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Part 3: Buffer Selection and Advanced FAQs

Q5: Which aqueous buffers are most suitable for experiments with this compound?

Buffer choice should be guided by your target experimental pH. The buffer's pKa should be close to your target pH.[7][8]

Buffer SystemEffective pH RangepKa (at 25°C)Notes for Consideration
Phosphate (PBS) 5.8 - 8.0pKa2 = 7.2Widely used, but be aware of potential interactions with divalent cations.[9][10]
HEPES 6.8 - 8.27.5A zwitterionic buffer often preferred in cell culture for its low metal-binding capacity.[7][9]
Tris 7.5 - 9.08.1Commonly used in molecular biology. Its pH is temperature-dependent.[9]
Borate 8.0 - 10.0pKa2 = 9.2Useful if a higher pH is needed to maintain solubility, but can interact with biomolecules.

Data sourced from multiple references.[9][10]

Q6: How do temperature and ionic strength affect solubility?
  • Temperature: For most compounds, solubility increases with temperature. Gently warming the final buffer (e.g., to 37°C) before and during the dilution of the stock solution can help prevent precipitation. However, always verify the thermal stability of the compound.

  • Ionic Strength: The effect of salt concentration is complex. High ionic strength can sometimes decrease the solubility of organic molecules ("salting out"). If you suspect this is an issue, try preparing your final solution in a buffer of lower ionic strength.

References
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • Study.com. (n.d.).
  • GoldBio. (2014, May 13). Biological Buffers: pH Range and How to Prepare Them.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). Buffer Reference Center.
  • Studylib. (n.d.). Phenol, Enol, Carboxylic Acid Tests - Organic Chemistry.
  • GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Hopax Fine Chemicals. (2023, August 2). Biological Buffers: The Key to Successful Experiments.
  • Chem.libretexts.org. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Scribd. (n.d.). Carboxylic Acid & Phenol.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting LB42908 Solubility in Aqueous Buffers.
  • Chemistry Stack Exchange. (2017, April 8).
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • ACS Publications. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • ChemicalBook. (n.d.). 4-(Hydroxyamino)-4-oxobutanoic acid CAS#: 4743-99-1.
  • PubMed Central. (n.d.).
  • Sigma-Aldrich. (n.d.).

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Optimization of reaction conditions for the synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid Derivatives

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of this compound and its derivatives. This reaction, a nucleophilic acylation of 4-aminophenol with succinic anhydride, is fundamental in the development of various compounds of interest. Here, we address common experimental challenges and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity products.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.

Q1: My product yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. A systematic approach is the best way to identify and solve the issue.

Possible Cause 1: Sub-optimal Reaction Temperature The reaction temperature is a critical parameter that directly influences reaction kinetics.[1] While the reaction can proceed at room temperature, it may be slow. Conversely, excessively high temperatures can promote side reactions or degradation of starting materials or products.[2]

  • Recommended Action:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.

    • Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. A study on a similar N-amidation found that increasing the temperature to 60 °C significantly improved the yield.[2] Start with gentle heating (e.g., 40-60 °C) and monitor for improvement. Avoid aggressive heating unless literature for your specific derivative suggests it.

Possible Cause 2: Poor Quality or Inappropriate Reagents The purity of your starting materials, 4-aminophenol and succinic anhydride, is crucial. Impurities can introduce competing side reactions.[1] Furthermore, succinic anhydride can hydrolyze to succinic acid in the presence of moisture, which will not react under the same conditions.

  • Recommended Action:

    • Verify Purity: Use fresh, high-purity 4-aminophenol and succinic anhydride. If the purity is questionable, consider recrystallizing the 4-aminophenol and purifying the succinic anhydride by Soxhlet extraction or sublimation.[3]

    • Ensure Anhydrous Conditions: While the reaction can sometimes be performed in aqueous media, using an anhydrous organic solvent is often more reliable.[4] Use properly dried solvents and glassware to prevent hydrolysis of the anhydride.

Possible Cause 3: Incorrect Stoichiometry or Order of Addition An improper molar ratio of reactants can leave unreacted starting material, complicating purification and reducing the theoretical yield.

  • Recommended Action:

    • Check Stoichiometry: A 1:1 to 1:1.1 molar ratio of 4-aminophenol to succinic anhydride is typically optimal. A slight excess of the anhydride can help drive the reaction to completion but may require more rigorous purification.

    • Control Addition: Dissolve the 4-aminophenol in the chosen solvent first. Then, add the succinic anhydride portion-wise or as a solution to control the reaction exotherm and ensure homogeneity.

Q2: I am observing multiple spots on my TLC plate, indicating impurity formation. How can I improve selectivity?

A2: The formation of multiple products points to a lack of selectivity or the occurrence of side reactions.

Possible Cause 1: O-Acylation Side Reaction While the amino group of 4-aminophenol is a stronger nucleophile than the hydroxyl group, O-acylation can occur under certain conditions, leading to an ester byproduct.[5] This is more likely at higher temperatures or with strong catalysts.

  • Recommended Action:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. This reaction is typically performed without a base or with a very mild one.

Possible Cause 2: Formation of Succinimide The intermediate product, the amic acid, can undergo intramolecular cyclization via dehydration to form the corresponding N-aryl succinimide. This is generally promoted by high temperatures and the presence of dehydrating agents.[6]

  • Recommended Action:

    • Moderate Heat: Avoid prolonged heating at high temperatures (e.g., >100 °C) or refluxing in high-boiling solvents unless necessary.

    • Avoid Dehydrating Agents: Do not add reagents like acetic anhydride or strong acids (e.g., H₂SO₄), as these are known to facilitate the cyclization to the imide.[6][7]

Q3: The reaction is not proceeding, or is extremely slow, even with heating. What should I check?

A3: A stalled reaction typically points to issues with solvent, reagent activity, or activation energy.

Possible Cause 1: Inappropriate Solvent Solvent choice is critical for ensuring the reactants are sufficiently solubilized and can interact effectively.

  • Recommended Action:

    • Evaluate Solvents: Polar aprotic solvents such as acetone, 1,4-dioxane, or tetrahydrofuran (THF) are often good choices as they can dissolve both reactants.[2][8] Acetonitrile is another viable option.[9] If solubility is still an issue, a more polar solvent like dimethylformamide (DMF) could be tested, but be mindful that purification from high-boiling solvents can be difficult.

Possible Cause 2: Deactivated Reagents As mentioned in Q1, hydrolyzed succinic anhydride (i.e., succinic acid) will not readily react with the amine without a coupling agent.[10]

  • Recommended Action:

    • Use Fresh Anhydride: Open a new bottle of succinic anhydride or purify the existing stock.

    • Consider a Catalyst (with caution): While often not required, a mild acid catalyst can sometimes activate the anhydride. However, this can also promote side reactions.[11] A more modern approach for difficult amide couplings involves using coupling reagents like EDC, but this adds significant cost and complexity and is usually unnecessary for this transformation.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. The amino group is more nucleophilic than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.[5][13]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, and the bond between the carbonyl carbon and the anhydride oxygen is broken. This opens the anhydride ring.

  • Proton Transfer: A proton is transferred from the now positively charged nitrogen to the newly formed carboxylate anion, yielding the final neutral product, this compound.

Q2: Why is succinic anhydride often preferred over succinyl chloride or succinic acid?

A2: Succinic anhydride offers a balance of reactivity and safety.

  • vs. Succinyl Chloride: Acyl chlorides are much more reactive and corrosive.[4] The reaction with 4-aminophenol would be highly exothermic and produce corrosive hydrogen chloride (HCl) gas as a byproduct, which requires special handling and can promote side reactions. Acetic anhydride is often preferred over acetyl chloride for similar reasons in paracetamol synthesis.[4]

  • vs. Succinic Acid: Direct amidation of a carboxylic acid with an amine requires harsh conditions (high heat to drive off water) or the use of coupling agents (e.g., EDC, DCC).[2][10] These methods are less atom-economical and add complexity and cost to the process. The anhydride is already "activated," making the reaction more straightforward.

Q3: How does solvent choice impact the reaction?

A3: The solvent plays a crucial role in reactant solubility and reaction rate.

  • Polarity: Polar solvents are generally required to dissolve the polar reactants, 4-aminophenol and succinic anhydride.

  • Aprotic vs. Protic: Polar aprotic solvents (e.g., THF, acetone, dioxane, acetonitrile) are often ideal.[2][8] They solvate the reactants without interfering with the reaction. Protic solvents (like water or alcohols) can be used, but they may participate in side reactions (e.g., hydrolysis of the anhydride) or hydrogen-bond with the amine, slightly reducing its nucleophilicity.

Part 3: Data Presentation & Visualization

Table 1: Influence of Solvent on Reaction Outcome (Illustrative)
SolventTemperature (°C)Typical Reaction Time (h)Observed Yield (%)Notes
Acetone504-6~85%Good solubility, easy removal.
1,4-Dioxane603-5~90%Excellent solubility, higher boiling point.
Acetonitrile604-6~88%Good alternative, common in amide couplings.[9]
THF505-7~82%Good solubility, but peroxide formation is a risk.
Water802-3Variable"Green" option, but potential for anhydride hydrolysis.[4]
Diagram 1: Reaction Mechanism

reaction_mechanism cluster_reactants R1 4-Aminophenol Plus1 + R1->Plus1 R2 Succinic Anhydride Int1 Tetrahedral Intermediate R2->Int1 1. Nucleophilic    Attack Plus1->R2 Int2 Ring-Opened Intermediate Int1->Int2 2. Ring    Opening Prod This compound Int2->Prod 3. Proton    Transfer

Caption: Reaction mechanism of 4-aminophenol with succinic anhydride.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Problem: Low Product Yield Check1 Verify Reagent Purity & Stoichiometry Start->Check1 Action1 Use fresh/purified reagents. Ensure 1:1 molar ratio. Check1->Action1 Check2 Is the Reaction Sluggish? (Monitor by TLC) Check1->Check2 End Yield Improved Action1->End Action2 Optimize Temperature: Gradually heat to 40-60 °C. Check2->Action2 Check3 Review Solvent Choice Check2->Check3 Action2->End Action3 Are reactants fully dissolved? Consider polar aprotic solvents (Dioxane, Acetone). Check3->Action3 Action3->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Part 4: Optimized Experimental Protocol

This protocol provides a generalized, robust starting point for the synthesis. Researchers should adapt it based on their specific derivative and analytical monitoring.

Materials:

  • 4-Aminophenol (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • 1,4-Dioxane (Anhydrous)

  • Hydrochloric acid (1 M, for workup)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (1.0 eq).

  • Dissolution: Add anhydrous 1,4-dioxane (approx. 10 mL per gram of 4-aminophenol) to the flask. Stir the mixture at room temperature until the 4-aminophenol is fully dissolved.

  • Reagent Addition: Add succinic anhydride (1.05 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 60 °C using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) until the 4-aminophenol spot has been consumed (typically 3-5 hours).

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 1,4-dioxane, followed by cold deionized water to remove any unreacted starting materials.

  • Acid Wash (Optional): To remove any residual unreacted 4-aminophenol, the crude product can be suspended in dilute HCl (0.1 M), stirred for 15 minutes, and then filtered again. 4-aminophenol will form a soluble salt, while the acidic product remains solid.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its identity and purity.

References

  • Tahara, A., et al. (2021). Catalytic Applications of Niobium Pentoxide (Nb2O5) and Niobic Acid (Nb2O5·nH2O). ResearchGate. Available from: [Link]

  • Tahara, A., et al. Substrate scope for imidation of succinic anhydride with different amines. ResearchGate. Available from: [Link]

  • MDPI. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. Available from: [Link]

  • Bozdoğan, B., et al. (2017). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Available from: [Link]

  • ResearchGate. Solid-Phase Synthesis of N-Aryl Succinimides. Available from: [Link]

  • ResearchGate. (2019). Study of succinic anhydride amidation by 2-aminothiazol. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2011). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. Available from: [Link]

  • YouTube. (2023). acetylation of 4-aminophenol: Mechanism. Available from: [Link]

  • Reddit. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)?. r/chemhelp. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • Gauth. In the reaction between 4 -aminophenol and acetic anhydride, a new bond is formed. Available from: [Link]

  • Phlox Institute. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Available from: [Link]

Sources

Technical Support Center: Stabilizing 4-(4-Hydroxyanilino)-4-oxobutanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Hydroxyanilino)-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. By understanding its inherent instabilities and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: A Structural Perspective on Instability

This compound is a bifunctional molecule featuring a succinamic acid derivative attached to a 4-aminophenol. Its structure contains two key functional groups that are susceptible to degradation under common laboratory conditions:

  • The 4-Hydroxyanilino Moiety: This group, containing both a phenol and a secondary aniline, is highly susceptible to oxidation. The electron-donating nature of both the hydroxyl (-OH) and amino (-NH) groups makes the aromatic ring electron-rich and prone to attack by oxidizing agents, including atmospheric oxygen.

  • The Amide Linkage: The amide bond (-CO-NH-) can undergo hydrolysis, a reaction where water cleaves the bond to break the molecule into its constituent carboxylic acid and amine.[1] This process is significantly accelerated under acidic or basic conditions.[2][3]

Understanding these two vulnerabilities is the first step toward designing effective stabilization strategies.

Primary Degradation Pathways

There are two principal chemical reactions that compromise the integrity of this compound in solution: Oxidation and Hydrolysis .

A. Oxidative Degradation

Exposure to atmospheric oxygen, especially when catalyzed by light, elevated temperatures, or trace metal ions, can initiate the oxidation of the 4-hydroxyanilino group.[4] This process often leads to the formation of highly colored quinone-imine species, which can further polymerize into dark, insoluble products. This is the most common reason for the discoloration (e.g., turning yellow, pink, or brown) of solutions.

G cluster_0 Oxidative Degradation Pathway Compound 4-(4-Hydroxyanilino)- 4-oxobutanoic acid (Colorless) Intermediate Radical Intermediates Compound->Intermediate O₂, Light, Metal Ions (Fe³⁺, Cu²⁺) Product Quinone-imine Species (Colored) Intermediate->Product Polymer Polymerized Products (Dark Precipitate) Product->Polymer Further Oxidation

Caption: Pathway of oxidative degradation.

B. Amide Hydrolysis

The amide bond is generally stable at neutral pH but is susceptible to cleavage in the presence of acid or base catalysts.[5][6] This reaction breaks the molecule into 4-aminophenol and succinic acid. While this degradation pathway does not typically produce color, it reduces the concentration of the active compound, affecting experimental outcomes.

G cluster_1 Amide Hydrolysis Pathway Compound 4-(4-Hydroxyanilino)- 4-oxobutanoic acid Products 4-Aminophenol + Succinic Acid Compound->Products H₂O (H⁺ or OH⁻ catalysis)

Caption: Pathway of amide hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of this compound solutions in a direct question-and-answer format.

Q1: My solution of this compound turned yellow/brown shortly after preparation. What happened?

A1: This discoloration is a classic sign of oxidative degradation.[4] The 4-hydroxyanilino group is being oxidized to colored quinone-imine products. This process is accelerated by one or more of the following factors:

  • Exposure to atmospheric oxygen.

  • Presence of trace metal ions (e.g., iron, copper) in your solvent or glassware. [4]

  • Exposure to light, particularly UV light. [4]

  • Elevated temperatures. [4]

  • High pH (alkaline) conditions, which deprotonate the phenolic group, making it more susceptible to oxidation. [4]

Q2: I stored my stock solution in the freezer, but it still seems to have lost potency over time. Why?

A2: While freezing slows down degradation, it doesn't stop it completely. Several factors could be at play:

  • Oxygen in the Headspace: The air in the vial's headspace contains oxygen that can still drive slow oxidation, even at low temperatures.

  • Freeze-Thaw Cycles: Each time you thaw the solution, you re-introduce it to room temperature and potentially introduce more oxygen, accelerating degradation.

  • Amide Hydrolysis: If your solution was not buffered to a neutral pH, slow acid- or base-catalyzed hydrolysis could be occurring over time, reducing the concentration of your compound.[3]

Q3: Can I use antioxidants to stabilize my solution? If so, which ones and at what concentration?

A3: Yes, adding antioxidants is a highly effective strategy.[4] They act as sacrificial agents, being oxidized more readily than your compound of interest. The best choice depends on your experimental system (aqueous vs. organic) and downstream applications.

AntioxidantTypical SolventRecommended Starting ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C) Aqueous Buffers0.01% - 0.1% (w/v)Potent reducing agent and free radical scavenger.[4]
Sodium Metabisulfite Aqueous Buffers0.01% - 0.1% (w/v)Oxygen scavenger and reducing agent.[4]
Butylated Hydroxytoluene (BHT) Organic Solvents0.01% - 0.05% (w/v)Free radical scavenger, effective in non-polar media.

Note: Always verify that the chosen antioxidant does not interfere with your specific assay or experiment.

Q4: How can I remove the catalytic metal ions from my solution?

A4: The most effective way to neutralize the catalytic activity of trace metal ions is by using a chelating agent.[2] Ethylenediaminetetraacetic acid (EDTA) is an excellent choice for aqueous solutions. It forms stable complexes with di- and trivalent metal ions, preventing them from participating in oxidative reactions.[7][8] A typical starting concentration is 0.1 to 1 mM.

Proactive Prevention: Protocols for Preparing and Storing Stable Solutions

Adhering to a robust preparation and storage protocol is the most critical step in preventing degradation.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates multiple protective measures to ensure maximum stability.

Materials:

  • High-purity water (Milli-Q® or equivalent)

  • Buffer salts (e.g., phosphate, HEPES) to maintain pH 6.0-7.0

  • Nitrogen or Argon gas source

  • Ascorbic acid and/or Disodium EDTA (optional, but recommended)

  • Amber glass vials with Teflon-lined caps

Workflow:

G A 1. Prepare Buffer B 2. Degas Buffer (Sparge with N₂/Ar for 20-30 min) A->B C 3. Add Stabilizers (Optional) (e.g., 0.1% Ascorbic Acid, 0.5 mM EDTA) B->C E 5. Dissolve Compound (Add degassed buffer to solid, sonicate briefly if needed) C->E D 4. Weigh Compound (In a separate, clean vial) D->E F 6. Overlay with Inert Gas (Flush vial headspace with N₂/Ar) E->F G 7. Aliquot & Store (Transfer to pre-gassed amber vials, store at -80°C) F->G

Caption: Workflow for preparing a stable stock solution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to a range of 6.0 to 7.0. Avoid highly acidic or basic conditions.

  • Solvent Degassing: Transfer the buffer to a flask and sparge it with a steady stream of inert gas (nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen.[2]

  • Add Stabilizers (Recommended): To the degassed buffer, add your chosen antioxidant (e.g., ascorbic acid to 0.1% w/v) and/or a chelating agent (e.g., disodium EDTA to 0.5 mM).

  • Dissolution: Weigh the solid this compound into a clean amber vial. Add the required volume of the prepared, degassed, and stabilized buffer. Cap and vortex or sonicate briefly until fully dissolved. Work quickly to minimize re-exposure to air.

  • Inert Atmosphere Overlay: Before sealing the vial, flush the headspace with inert gas for 30-60 seconds to displace any atmospheric oxygen.

  • Aliquoting and Storage: For long-term storage, it is best practice to divide the stock solution into single-use aliquots in separate amber vials.[2] This prevents degradation from repeated freeze-thaw cycles. Flush the headspace of each aliquot vial with inert gas before sealing.

  • Storage Conditions:

    • Long-Term (>48 hours): Store aliquots at -80°C.[4]

    • Short-Term (≤48 hours): Store at 2-8°C.[4]

Analytical Methods for Stability Assessment

Regularly assessing the purity of your stock solution is crucial for data integrity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Protocol 2: General HPLC Method for Purity Analysis

This method can separate the parent compound from its potential degradation products.

HPLC ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure ionization consistency and good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient ensures elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30°CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 240-280 nmThe aromatic rings provide strong UV absorbance in this range. A DAD allows for spectral analysis of new peaks.[7]
Injection Volume 5-10 µLStandard volume to avoid column overloading.

By running a freshly prepared standard and comparing it to your aged stock solution, you can quantify the percentage of the parent compound remaining and observe the emergence of new peaks corresponding to degradation products.

References

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link].

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available at: [Link].

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link].

  • BYJU'S. (n.d.). Hydrolysis of Amide. Available at: [Link].

  • Ndomou, H. O., & Mube, H. K. (2023). Mechanism of metal chelation of phenolic antioxidants. ResearchGate. Available at: [Link].

  • Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link].

  • Oriental Journal of Chemistry. (n.d.). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Available at: [Link].

  • Tsimplouli, C., et al. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC - NIH. Available at: [Link].

  • Zhang, Y., et al. (n.d.). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. PMC - NIH. Available at: [Link].

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Overcoming challenges in the purification of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-hydroxyanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this important chemical intermediate.

Introduction to Purification Challenges

The synthesis of this compound, typically through the reaction of 4-aminophenol with succinic anhydride, can result in a crude product containing several impurities that may interfere with downstream applications. The primary impurities include unreacted starting materials, specifically 4-aminophenol and succinic acid (formed from the hydrolysis of succinic anhydride), as well as potential side-products. The successful purification of the desired compound hinges on exploiting the differences in the physicochemical properties between the product and these impurities.

This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter, offering detailed explanations and step-by-step protocols to enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Recrystallization Issues

Question 1: My this compound is not crystallizing from the hot solvent upon cooling. What are the likely causes and how can I fix this?

Answer:

Failure to crystallize upon cooling is a common issue in recrystallization and can stem from several factors. The primary reasons are often related to the choice of solvent and the concentration of the solute.

  • Causality: For crystallization to occur, the solution must be supersaturated. This means that the concentration of your compound in the solvent at the lower temperature exceeds its solubility. If too much solvent was used to dissolve the crude product, the solution might not reach supersaturation upon cooling, thus preventing crystal formation.[1]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If induction techniques fail, it is highly likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "oil out" or precipitate impurities. After reducing the volume, allow the solution to cool slowly again.[1]

    • Re-evaluate Your Solvent Choice: While ethanol is a good starting point for recrystallizing N-aryl succinamic acids, if the above steps fail, you may need to consider a different solvent or a mixed-solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Question 2: An oil is forming instead of crystals during the cooling phase of recrystallization. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent mixture, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or a rapid drop in temperature.

  • Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as an oil. Additionally, if the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered, oily phase.[1]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. This encourages the formation of well-defined crystals.

    • Solvent System Modification: If the problem persists, consider using a different solvent in which your compound is less soluble, or a mixed-solvent system. For instance, if your compound is very soluble in ethanol, you could dissolve it in a minimal amount of hot ethanol and then slowly add a less polar "anti-solvent" like water or hexane until the solution becomes slightly turbid. Then, reheat to clarify and cool slowly.

Purity and Impurity Removal

Question 3: After purification, I still see starting materials (4-aminophenol and succinic acid) in my product according to my analysis. How can I effectively remove them?

Answer:

The presence of starting materials as impurities is a common outcome of the synthesis. Their removal can be effectively achieved by leveraging the differences in their acidic and basic properties compared to the product, this compound. An acid-base extraction is a powerful technique for this separation.

  • Underlying Principle: Your product is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group. One of the key impurities, 4-aminophenol, has a basic amino group (pKa of the conjugate acid is around 5.5) and a weakly acidic phenolic group (pKa ≈ 10.3).[2][3] The other major impurity, succinic acid, is a dicarboxylic acid with pKa values of 4.2 and 5.6.[4]

    You can exploit these pKa differences to selectively move impurities into an aqueous layer while leaving your product in an organic layer, or vice versa.

  • Workflow for Impurity Removal:

    PurificationWorkflow Crude Crude Product (in Ethyl Acetate) Wash1 Wash with dilute HCl (aq) Crude->Wash1 Separate1 Separate Layers Wash1->Separate1 Aq1 Aqueous Layer (contains protonated 4-aminophenol) Separate1->Aq1 impurity Org1 Organic Layer (contains product and succinic acid) Separate1->Org1 product Wash2 Wash with saturated NaHCO3 (aq) Org1->Wash2 Separate2 Separate Layers Wash2->Separate2 Aq2 Aqueous Layer (contains sodium succinate) Separate2->Aq2 impurity Org2 Organic Layer (contains product) Separate2->Org2 product Dry Dry with Na2SO4 Org2->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Purified Product Evaporate->PureProduct

    Figure 1. Acid-base extraction workflow for purification.

  • Detailed Protocol for Acid-Base Extraction:

    • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

    • Remove 4-Aminophenol: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic amino group of 4-aminophenol will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[2] Drain the aqueous layer. Repeat the wash if necessary.

    • Remove Succinic Acid: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid groups of succinic acid are acidic enough to be deprotonated by the weak base, forming a water-soluble salt that will move into the aqueous layer. Your product's carboxylic acid is less acidic and less likely to be fully deprotonated by a weak base, especially with the electron-donating character of the anilino group.

    • Isolate the Product: The organic layer should now primarily contain your desired product. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product. This product can then be further purified by recrystallization if needed.

Analytical and Purity Assessment

Question 4: I need to assess the purity of my final product. What is a good starting point for an HPLC method?

Answer:

High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is a standard and effective approach.

  • Rationale for Method Selection: Your compound has a chromophore (the aromatic ring) that will absorb UV light, making UV detection suitable. A C18 column is a good general-purpose reversed-phase column that separates compounds based on their hydrophobicity. The mobile phase, a mixture of a polar solvent (water with an acid modifier) and a less polar organic solvent (acetonitrile or methanol), allows for the elution of your compound and potential impurities with good resolution. The acid in the mobile phase helps to ensure that the carboxylic acid group remains protonated for consistent retention and good peak shape.

  • Recommended Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
  • Experimental Protocol for HPLC Analysis:

    • Prepare the Mobile Phase: Prepare the aqueous and organic mobile phases as described in the table. Ensure all solvents are HPLC grade and are filtered and degassed before use.

    • Prepare a Standard Solution: Accurately weigh a small amount of your purified solid and dissolve it in a known volume of a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B) to create a stock solution. From this, prepare a working standard at a concentration of approximately 1 mg/mL.

    • Prepare the Sample Solution: Prepare your sample for analysis at the same concentration as the working standard using the same diluent.

    • Equilibrate the System: Run the mobile phase through the HPLC system until the baseline is stable.

    • Inject and Analyze: Inject your standard and sample solutions. The purity of your sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Troubleshooting Common HPLC Issues:

    • Poor Peak Shape (Tailing): This can be due to interactions with residual silanols on the column. Ensure the pH of the mobile phase is low enough to fully protonate the carboxylic acid.

    • Co-eluting Peaks: If impurities are not well-resolved from the main peak, you may need to adjust the gradient profile (e.g., make it shallower) or try a different organic modifier (e.g., methanol instead of acetonitrile).

    HPLCTroubleshooting Problem HPLC Issue Tailing Peak Tailing Problem->Tailing Coelution Co-eluting Peaks Problem->Coelution SolutionTailing1 Lower Mobile Phase pH Tailing->SolutionTailing1 SolutionTailing2 Use a different column Tailing->SolutionTailing2 SolutionCoelution1 Adjust Gradient Coelution->SolutionCoelution1 SolutionCoelution2 Change Organic Modifier Coelution->SolutionCoelution2

    Figure 2. Troubleshooting common HPLC problems.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxyphenylmaleimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)succinamic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Retrieved from [Link]

Sources

Strategies to enhance the bioavailability of hydrophobic drugs like 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for drug development professionals tackling the pervasive challenge of poor aqueous solubility with hydrophobic compounds. It is estimated that over 40% of marketed drugs and up to 90% of new drug candidates are poorly soluble, making bioavailability enhancement a critical step in pharmaceutical development.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your formulation development.

We will use 4-(4-Hydroxyanilino)-4-oxobutanoic acid as a representative example of a moderately hydrophobic small molecule to contextualize the strategies discussed.

Section 1: Foundational FAQs - Understanding the Bioavailability Challenge

Q1: My hydrophobic drug, this compound, shows poor bioavailability after oral administration. What are the primary reasons for this?

A1: Poor oral bioavailability for a hydrophobic drug is typically rooted in two key physicochemical limitations:

  • Low Aqueous Solubility: Before a drug can be absorbed through the intestinal wall, it must first dissolve in the gastrointestinal (GI) fluids.[4] Hydrophobic drugs, by their nature, have limited solubility in this aqueous environment. This slow and incomplete dissolution is often the rate-limiting step for absorption, particularly for drugs in the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility).[5][6]

  • Insufficient Dissolution Rate: The rate at which a drug dissolves is as important as its overall solubility. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's surface area.[7] Crystalline, unprocessed hydrophobic drugs often have a large particle size and therefore a small surface area, leading to a slow dissolution rate.

Essentially, if the drug doesn't dissolve in the GI tract during its transit time, it cannot be absorbed into the bloodstream and will be excreted, resulting in low bioavailability.

Q2: How do I choose the right strategy to enhance the bioavailability of my compound?

A2: The selection of an appropriate strategy is not a one-size-fits-all approach. It depends heavily on the specific physicochemical properties of your drug, the desired dosage form, and the target therapeutic profile.[7] A logical first step is to characterize your compound's properties.

Below is a decision-making framework to guide your choice.

G cluster_lipid Rationale cluster_solid Rationale cluster_nano Rationale Start Start: Characterize Drug (Solubility, LogP, Melting Point, Dose) Lipid Lipid-Based Formulations (SEDDS, Nanoemulsions, SLNs) Start->Lipid High LogP (>5) Good lipid solubility SolidDisp Amorphous Solid Dispersions Start->SolidDisp Moderate LogP (2-5) High Melting Point Thermally Stable Nano Particle Size Reduction (Nanosuspensions, Micronization) Start->Nano Low to Moderate LogP High Melting Point Poor solvent solubility Other Other Strategies (Prodrugs, Complexation) Start->Other Specific structural features amenable to chemical modification or complexation Lipid_rationale Leverages lymphatic absorption pathway, avoids first-pass metabolism. Solid_rationale Converts crystalline drug to high-energy amorphous state for rapid dissolution. Nano_rationale Increases surface area-to-volume ratio, dramatically increasing dissolution rate.

Caption: Decision framework for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Lipid-Based Formulations

Lipid-Based Drug Delivery Systems (LBDDS) are a powerful tool for enhancing the oral bioavailability of lipophilic drugs.[8] They work by presenting the drug to the GI tract in a solubilized state, often forming fine oil-in-water emulsions that facilitate absorption.[9]

Q3: I formulated a nanoemulsion for this compound, but it's unstable and shows phase separation (creaming/coalescence) after 24 hours. What went wrong?

A3: Nanoemulsion instability is a common but solvable problem, typically pointing to issues with the formulation components or the homogenization process.

Potential Causes & Troubleshooting Steps:

  • Incorrect Surfactant/Co-surfactant Selection: The stability of a nanoemulsion is critically dependent on the interfacial film created by the surfactant.

    • Check HLB Value: For an oil-in-water (o/w) nanoemulsion, you need a surfactant or surfactant blend with a high Hydrophile-Lipophile Balance (HLB) value, typically between 8 and 18.[10] If your HLB is too low, the surfactant will favor the oil phase, leading to instability.

    • Surfactant Concentration: Insufficient surfactant will leave oil droplets unprotected, leading to coalescence (droplets merging).[11] Conversely, excessive surfactant can cause toxicity or GI irritation. Create a pseudo-ternary phase diagram to identify the optimal concentration range.

  • Ostwald Ripening: This phenomenon occurs when smaller droplets dissolve and redeposit onto larger ones, gradually increasing the average particle size and leading to instability.[12]

    • Oil Phase Choice: Use an oil in which the drug is highly soluble but the oil itself has minimal solubility in the aqueous phase. Long-chain triglycerides (LCTs) are often preferred over medium-chain triglycerides (MCTs) to minimize Ostwald ripening.[12]

  • Insufficient Energy Input: Nanoemulsions are kinetically stable systems that require significant energy to form.[12]

    • Review Homogenization Method: High-pressure homogenization, microfluidization, or high-energy ultrasonication are standard methods.[11] If you are using a lower-energy method, it may not be sufficient to reduce droplet size to the desired range (typically <200 nm). Increase the number of homogenization cycles or the energy input.

Experimental Protocol: Preparation of a Nanoemulsion via High-Pressure Homogenization

This protocol provides a general workflow for developing a nanoemulsion for a hydrophobic compound like this compound.

Step 1: Component Selection & Solubility Screening

  • Select a panel of oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, propylene glycol).

  • Determine the saturation solubility of your drug in each excipient. Add an excess amount of the drug to 2 mL of each vehicle, vortex for 30 seconds, and shake in an isothermal shaker at 25°C for 72 hours.

  • Centrifuge the samples and analyze the supernatant by HPLC to quantify the dissolved drug. Select the oil and surfactant/co-surfactant system that provides the best solubility.

Step 2: Construction of Pseudo-Ternary Phase Diagram

  • Prepare various mixtures of the selected oil, surfactant, and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

  • For each S/CoS mix ratio, titrate the oil phase with the aqueous phase dropwise under gentle stirring.

  • Visually observe the mixtures for transparency and flowability. Plot the results on a ternary phase diagram to identify the nanoemulsion region. This region represents the concentration ranges that will form a stable nanoemulsion.

Step 3: Formulation & Homogenization

  • Based on the phase diagram, select a formulation with a high drug-loading capacity. Dissolve the pre-weighed drug (e.g., this compound) in the selected oil phase.

  • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

  • Add the aqueous phase dropwise to the oil phase under high-speed mechanical stirring (e.g., 1000 rpm) for 15 minutes to form a coarse pre-emulsion.

  • Process the pre-emulsion through a high-pressure homogenizer (e.g., at 15,000 PSI for 5-10 cycles).

Step 4: Characterization (Self-Validation)

  • Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A particle size <200 nm and a PDI <0.3 are generally desirable.

  • Zeta Potential: Measure to assess surface charge and predict stability. A value of ±30 mV is typically indicative of good electrostatic stability.

  • Drug Content & Encapsulation Efficiency: Quantify using a validated HPLC method after disrupting the nanoemulsion with a suitable solvent (e.g., methanol).

  • Stability Studies: Store the formulation at different conditions (e.g., 4°C, 25°C) and monitor the above parameters over time.

Caption: Workflow for nanoemulsion preparation and characterization.

Section 3: Troubleshooting Amorphous Solid Dispersions

Solid dispersions enhance bioavailability by converting a poorly soluble crystalline drug into a more soluble, high-energy amorphous state within a hydrophilic polymer matrix.[5][13]

Q4: I prepared a solid dispersion of my drug using hot-melt extrusion, but the in vitro dissolution is slow and incomplete. What's the issue?

A4: This is a common challenge that often points to either incomplete amorphization of the drug or recrystallization during the dissolution process.

Potential Causes & Troubleshooting Steps:

  • Drug-Polymer Miscibility: The drug must be miscible in the polymer to form a stable, single-phase amorphous system.

    • Check for Crystallinity: Use Differential Scanning Calorimetry (DSC) to look for the drug's melting endotherm. Its absence suggests the drug is amorphous. Use Powder X-Ray Diffraction (PXRD) to confirm the absence of sharp peaks characteristic of the crystalline drug.[14]

    • Change Polymer: If the drug is not fully amorphous, it may not be miscible with your chosen polymer (e.g., PVP K30, Soluplus®, HPMC). Select a polymer with better hydrogen bonding potential with your drug.

  • Recrystallization in Dissolution Media ("Spring and Parachute" Effect): The amorphous form can generate a supersaturated solution (the "spring"), but if the drug recrystallizes back to its stable, less soluble form, the concentration will crash (failure of the "parachute").

    • Add a Precipitation Inhibitor: The formulation polymer itself should act as a precipitation inhibitor. You may need a higher polymer-to-drug ratio or a combination of polymers to maintain supersaturation.

    • Use Biorelevant Media: Standard buffer systems may not accurately predict in vivo performance. Use dissolution media that simulate intestinal fluids, such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), which contain bile salts and lecithin that can help maintain solubility.[15]

  • Poor Wettability/Disintegration: The solid dispersion tablet or powder must disintegrate and wet properly to release the drug.

    • Incorporate Disintegrants/Wetting Agents: Add superdisintegrants (e.g., croscarmellose sodium) or surfactants (e.g., sodium lauryl sulfate) to the formulation to improve disintegration and wettability.[5]

G Mechanism Crystalline Drug (Low Energy, Low Solubility) Amorphous Solid Dispersion (High Energy, High Solubility) Dissolution into Supersaturated State Absorption or Recrystallization (Low Energy) Mechanism:f1->Mechanism:f2 Rapid Dissolution ('Spring') Mechanism:f2->Mechanism:f3 Absorption (Desired) Mechanism:f2->Mechanism:f0 Recrystallization ('Parachute' Failure) Polymer Hydrophilic Polymer Matrix Polymer->Mechanism:f2 Maintains Supersaturation ('Parachute')

Caption: The "Spring and Parachute" mechanism of solid dispersions.

Section 4: Assessing Bioavailability with In Vitro Models

Before proceeding to expensive and time-consuming animal studies, in vitro models can provide crucial data to predict a formulation's in vivo performance.[16][17]

Q5: What are the best in vitro models to test my new formulation of this compound before starting animal studies?

A5: A multi-tiered approach using both dissolution and permeability models is highly recommended.

  • Biorelevant Dissolution Testing: As mentioned in Q4, this is crucial for poorly soluble drugs. It assesses how your formulation will dissolve in fluids that mimic the composition of the human gut.[15] This is a significant step up from simple buffer-based dissolution.

  • Permeability Assays: These models predict the drug's ability to cross the intestinal epithelium.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that models passive diffusion.[16] It's an excellent first-line screening tool to assess whether your formulation improves the apparent permeability of the drug.

    • Caco-2 Cell Monolayers: This is the gold standard for in vitro permeability. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium.[16] This model can assess both passive and active transport, as well as efflux mechanisms (e.g., P-glycoprotein), providing a more comprehensive prediction of absorption.

Data Summary: Comparing Formulation Strategies

The table below summarizes typical improvements seen with different formulation strategies for a hypothetical BCS Class II drug.

Formulation StrategyKey MechanismTypical Particle/Droplet SizeDissolution Rate EnhancementPermeability EnhancementKey Challenge
Micronization Increased surface area2-5 µmLow to ModerateNoneParticle aggregation
Nanosuspension Drastically increased surface area100-500 nmHighModeratePhysical stability (aggregation)
Solid Dispersion Amorphous conversionN/A (Molecular Dispersion)Very HighNone to ModerateRecrystallization
Nanoemulsion (SEDDS) Pre-dissolved in lipid droplets20-200 nmN/A (Already dissolved)High (Lipid pathways)Drug precipitation upon dilution

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab.

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ijrps.com.

  • Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy. (n.d.). ManTech Publications.

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI.

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI.

  • Enhancing Solubility and Bioavailability with Nanotechnology. (2024). Pharmaceutical Technology.

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). MDPI.

  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. (2024). Journal of Chemical Health Risks.

  • Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. (2007). Taylor & Francis Online.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2023). OUCI.

  • Solid dispersions: A technology for improving bioavailability. (2019). MedCrave online.

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher.

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). ijpsr.com.

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central.

  • Lipid-Based Drug Delivery Systems: Formulation and Applications. (2023). ResearchGate.

  • New in vitro bioavailability models to avoid animal studies. (2023). University of Southern Denmark.

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. (n.d.). JOCPR.

  • The future of lipid-based drug delivery systems. (2024). CAS.org.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2023). lupinepublishers.com.

  • How to improve the bioavailability of a drug?. (2024). Patsnap Synapse.

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021). PMC - NIH.

  • Lipid-based Delivery Systems. (n.d.). The University of British Columbia.

  • This compound. (n.d.). PubChem.

  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). PMC - PubMed Central.

  • Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs. (2025). Benchchem.

  • LIPID based drug delivery system. (n.d.). Slideshare.

  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.

  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (2011). PMC - NIH.

  • Using microfluidics to manufacture hydrophobic drugs. (2024). Purdue University.

  • Hydrophilic and Hydrophobic Properties of Drug Substance. (2024). Pharma Digests.

  • Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (2015). PMC - NIH.

  • Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. (2020). Ascendia Pharmaceutical Solutions.

  • Review on: Methodology of Nanoemulsion Formulation. (n.d.). International Journal of Scientific Research and Engineering Trends.

  • Techniques for Formulating and Characterizing Nanoemulsions. (2023). innovareacademics.in.

  • Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). dovepress.com.

  • NANOEMULSION FORMULA DESIGN AND DEVELOPMENT: A REVIEW. (n.d.). IJNRD.

  • Butanoic acid, 4-(hydroxyamino)-4-oxo-. (n.d.). PubChem.

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  • Compound 4-(3-hydroxyanilino)-4-oxobutanoic acid. (n.d.). Chemdiv.

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Common side reactions in the synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the reaction between 4-aminophenol and succinic anhydride, empowering you to troubleshoot common issues and optimize your synthesis for purity and yield.

Introduction: The Chemistry at Hand

The synthesis of this compound is a classic nucleophilic acyl substitution.[1] The reaction involves the ring-opening of succinic anhydride by the nucleophilic attack of 4-aminophenol. The primary challenge arises from the bifunctional nature of 4-aminophenol, which contains two nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). Achieving high selectivity for the desired N-acylation product is the central goal.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a common issue that can stem from several factors, from suboptimal reaction conditions to reactant degradation. Let's break down the likely culprits.

Causality Analysis:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or poor solubility of 4-aminophenol in the chosen solvent.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, especially in the presence of trace moisture.[2] This converts the anhydride to succinic acid, which is unreactive towards 4-aminophenol under these conditions, effectively reducing the concentration of your acylating agent.[3]

  • Competitive Side Reactions: As we will discuss in detail, side reactions like O-acylation consume starting materials, directly reducing the yield of the desired product.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use a high-purity, dry grade of succinic anhydride. If its purity is questionable, it can be recrystallized from chloroform.

    • Employ anhydrous solvents. If using solvents like THF or Dioxane, ensure they are freshly distilled or from a sealed bottle.

    • Dry all glassware thoroughly in an oven before use and assemble the reaction setup under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reaction Conditions: The choice of solvent is critical for both solubility and selectivity. Polar aprotic solvents are generally preferred.

    ParameterRecommended ConditionRationale
    Solvent Tetrahydrofuran (THF), Dioxane, AcetoneGood solubility for reactants, aprotic nature minimizes side reactions.
    Temperature 0°C to Room Temperature (20-25°C)Balances reaction rate with selectivity. Higher temperatures can promote side reactions.
    Reactant Ratio 1.0 : 1.05 (4-aminophenol : Succinic Anhydride)A slight excess of the anhydride can help drive the reaction to completion without significantly increasing di-acylation risk.
    Reaction Time 2 - 4 hoursMonitor by TLC (e.g., 50:50 Ethyl Acetate:Hexanes with a drop of acetic acid) until the 4-aminophenol spot disappears.
  • Execution Workflow:

    • Dissolve 4-aminophenol in the chosen anhydrous solvent in a flask under an inert atmosphere.

    • Cool the solution in an ice bath (0°C).

    • Add succinic anhydride portion-wise over 15-20 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, the product often precipitates. It can be collected by filtration, washed with cold solvent, and then purified.

Question 2: My product is contaminated with an isomer. I suspect O-acylation. How can I confirm this and, more importantly, prevent it?

This is the most prevalent side reaction. You are likely forming 4-((4-carbamoylpropanoyl)oxy)phenylamine, the O-acylated isomer.

Mechanistic Insight:

Both the nitrogen of the amino group and the oxygen of the hydroxyl group are nucleophilic. However, the amino group is generally a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions.[4][5][6] This inherent difference in reactivity is the basis for achieving selectivity.

  • Desired Pathway (N-Acylation): The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of succinic anhydride.

  • Side Pathway (O-Acylation): The lone pair on the phenolic oxygen attacks the anhydride. This reaction can be favored under certain conditions, particularly acidic conditions which protonate and deactivate the more basic amino group.[7]

Caption: Competing reaction pathways in the synthesis.

Avoidance Strategy:

The key is to maintain the higher relative nucleophilicity of the amino group.

  • Avoid Acidic Conditions: Do not use protic acids as catalysts or solvents. Strong acids can protonate the amine to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic, making the hydroxyl group the only available site for attack.[7]

  • Solvent Choice: Polar aprotic solvents like THF, acetone, or DMF are ideal. They solvate the reactants without participating in the reaction or significantly altering the relative nucleophilicity of the functional groups. While the reaction can be done in water, it increases the risk of anhydride hydrolysis.[4]

  • Temperature Control: Running the reaction at lower temperatures (starting at 0°C) favors the kinetically preferred N-acylation pathway. Higher temperatures can provide enough energy to overcome the activation barrier for O-acylation, reducing selectivity.

Question 3: I'm observing a di-substituted byproduct. How is this formed and how can it be eliminated?

The formation of a di-acylated product, 4-(4-(3-carboxypropanamido)phenoxy)-4-oxobutanoic acid, occurs when both the amino and hydroxyl groups are acylated.

Causality Analysis:

This side reaction is a direct consequence of two factors:

  • Excess Acylating Agent: Using a large excess of succinic anhydride will inevitably lead to the acylation of the less reactive hydroxyl group after the initial N-acylation has occurred.

  • Harsh Reaction Conditions: Prolonged reaction times or high temperatures can drive the secondary acylation reaction.[8]

Troubleshooting Protocol:

  • Stoichiometric Control (Crucial):

    • Carefully control the stoichiometry. Use no more than a 1.05 to 1.1 molar equivalent of succinic anhydride relative to 4-aminophenol.

    • Ensure accurate weighing of reagents.

  • Controlled Addition:

    • Add the succinic anhydride slowly or portion-wise to the solution of 4-aminophenol. This maintains a low instantaneous concentration of the anhydride, minimizing the chance of a second acylation event.

  • Reaction Monitoring:

    • Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting 4-aminophenol is consumed, work up the reaction promptly. Over-extending the reaction time provides no benefit and increases the risk of side product formation.

Question 4: How do I remove succinic acid from my final product?

Succinic acid is the hydrolysis product of the anhydride and is a common process-related impurity.[3][9] Since both your desired product and the succinic acid impurity contain carboxylic acid groups, their solubility properties can be similar.

Purification Strategy:

A simple acid-base extraction is highly effective for removing succinic acid.

  • Dissolve the Crude Product: After the initial workup, dissolve the crude solid in an organic solvent in which the desired product is soluble, such as ethyl acetate.

  • Aqueous Bicarbonate Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The Chemistry: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the two carboxylic acid groups of succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6), forming a water-soluble disodium succinate salt. The desired product, being a weaker carboxylic acid and also an amide, will preferentially remain in the organic layer.[3]

  • Separate Layers: Separate the aqueous layer (which now contains the succinate salt) from the organic layer.

  • Isolate Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for removing succinic acid impurity.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Quora. Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? User-contributed discussion on the selectivity of acylation. [Link]

  • ResearchGate. The reaction mechanism of acetaminophen synthesis. Article discussing the nucleophilic attack in acylation of p-aminophenol. [Link]

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation. Educational resource outlining the synthesis. [Link]

  • Wikipedia. Succinic anhydride. General information including its reaction with water. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Article detailing the hydrolysis mechanism. [Link]

  • Quora. When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Discussion on purification methods. [Link]

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation. Mentions the formation of diacetylated derivatives with extended reaction time. [Link]

  • Homework.Study.com. Please show the chemical reaction for 4 aminophenol with acetic anhydride to produce acetaminophen. Explanation of the nucleophilic acyl substitution. [Link]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation? Discussion on the relative nucleophilicity of amino and hydroxyl groups. [Link]

  • PubMed Central (PMC), NIH. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Detailed review on controlling N- vs O-acylation. [Link]

  • Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Mentions hydrolysis of succinic anhydride ring. [Link]

  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Explanation of why the amino group is the better nucleophile. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The scaffold of 4-oxobutanoic acid has emerged as a promising pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, in-depth comparison of the efficacy of 4-(4-Hydroxyanilino)-4-oxobutanoic acid and its structural analogs, drawing upon experimental data to elucidate structure-activity relationships and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesized understanding of this class of compounds to inform future research directions.

Introduction to this compound and its Therapeutic Potential

This compound, a derivative of succinamic acid, possesses a core structure that has been the subject of medicinal chemistry efforts aimed at developing novel anticancer agents. The presence of the anilino and carboxylic acid moieties provides opportunities for structural modifications to modulate its physicochemical properties and biological activity. The fundamental hypothesis guiding the exploration of its analogs is that substitutions on the aromatic ring and modifications of the butanoic acid chain can significantly influence their interaction with biological targets, thereby affecting their cytotoxic and cytostatic potential.

Comparative Efficacy: An In Vitro Analysis

The primary measure of efficacy for potential anticancer compounds is their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. Below is a comparative summary of the in vitro cytotoxic activity of this compound and several of its key analogs against a panel of human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Parent Compound This compoundData Not Available-
Analog 1 4-Anilino-4-oxobutanoic acidData Not Available-
Analog 2 Tetrazole-Isoxazoline Hybrid (4h)A549 (Lung Carcinoma)1.51[1]
MDA-MB-231 (Breast Adenocarcinoma)2.83[1]
Analog 3 Tetrazole-Isoxazoline Hybrid (4i)A549 (Lung Carcinoma)1.49[1]
Analog 4 Oleoyl-Quercetin Hybrid (1)HTB-26 (Breast Cancer)< 50
PC-3 (Prostate Cancer)< 50
HepG2 (Hepatocellular Carcinoma)< 50
Analog 5 Oleoyl-Quercetin Hybrid (2)HTB-26 (Breast Cancer)< 50
PC-3 (Prostate Cancer)< 50
HepG2 (Hepatocellular Carcinoma)< 50

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data, although limited for the parent compound, reveals that modifications to the 4-oxobutanoic acid scaffold can yield compounds with significant cytotoxic activity. For instance, the tetrazole-isoxazoline hybrids (Analogs 2 and 3) exhibit potent activity against lung and breast cancer cell lines, with IC50 values in the low micromolar range[1]. The oleoyl hybrids of natural antioxidants (Analogs 4 and 5), while less potent, demonstrate broad-spectrum activity against breast, prostate, and liver cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The observed differences in efficacy among the analogs can be attributed to specific structural features. The introduction of heterocyclic moieties, such as tetrazole and isoxazoline rings, appears to enhance the cytotoxic potential. This is likely due to their ability to participate in hydrogen bonding and other non-covalent interactions within the active sites of target proteins.

Furthermore, substitutions on the anilino ring play a crucial role in modulating activity. While specific data for a wide range of substituted anilino-oxobutanoic acids is not yet abundant in the public domain, the general principles of medicinal chemistry suggest that the electronic and steric properties of these substituents will significantly impact target binding and overall cellular uptake. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to interact with biological membranes and protein residues.

Mechanism of Action: Induction of Apoptosis

A critical aspect of anticancer drug efficacy is the mechanism by which it eliminates cancer cells. Many effective chemotherapeutic agents induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis.

While the specific apoptotic pathways triggered by this compound and its direct analogs are still under investigation, studies on related 4-oxobutanoic acid derivatives suggest that apoptosis induction is a common mechanism of action. For example, methional, derived from 4-methylthio-2-oxobutanoic acid, has been shown to be a potent inducer of apoptosis in lymphoid cells[2][3]. This process is characterized by DNA fragmentation and the activation of key cellular machinery responsible for dismantling the cell in a controlled manner[2][3].

The hypothetical signaling pathway for apoptosis induction by these compounds likely involves the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.

apoptosis_pathway Compound 4-Oxobutanoic Acid Analog Target Cellular Target(s) Compound->Target Mitochondria Mitochondria Target->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by 4-oxobutanoic acid analogs.

Further research is necessary to elucidate the precise molecular targets and the specific components of the apoptotic machinery that are modulated by this compound and its analogs.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following is a detailed methodology for determining the in vitro cytotoxicity of the compounds using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

mtt_workflow Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence suggests that the 4-oxobutanoic acid scaffold, particularly in the form of N-arylsuccinamic acid derivatives, holds significant promise for the development of novel anticancer agents. The preliminary data on various analogs indicates that strategic structural modifications can lead to potent cytotoxic compounds.

To advance this field, future research should focus on:

  • Systematic SAR Studies: A comprehensive library of analogs of this compound with diverse substitutions on the anilino ring should be synthesized and screened against a broad panel of cancer cell lines, including drug-resistant variants.

  • Mechanism of Action Studies: In-depth investigations are required to identify the specific molecular targets and elucidate the detailed signaling pathways responsible for the observed anticancer effects, including the induction of apoptosis.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and safety profiles.

  • Selectivity Profiling: The cytotoxicity of these compounds against non-cancerous cell lines should be thoroughly assessed to determine their therapeutic index and potential for off-target effects.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and contribute to the development of next-generation cancer therapies.

References

  • This compound. PubChem. Available from: [Link]

  • Chatterjee, A., et al. (1995). Methional derived from 4-methylthio-2-oxobutanoate is a cellular mediator of apoptosis in BAF3 lymphoid cells.
  • Fotsis, T., et al. (1995). Methional derived from 4-methylthio-2-oxobutanoate is a cellular mediator of apoptosis in BAF3 lymphoid cells. PubMed. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • MTT (Assay protocol). protocols.io. Available from: [Link]

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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation framework for a newly developed analytical method for the quantification of 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the experimental design, presents a complete validation protocol in accordance with international regulatory standards, and offers an objective comparison with alternative analytical technologies.

Introduction: The Need for a Validated Analytical Method

This compound is an organic compound with a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1][2] Its structure, featuring a phenolic hydroxyl group and a carboxylic acid, suggests its potential utility as an intermediate in pharmaceutical synthesis or as a novel active pharmaceutical ingredient (API).

In the pharmaceutical industry, the ability to accurately and reliably quantify an API and its impurities is a cornerstone of quality control and regulatory compliance.[3][4] An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." This proof is established through a rigorous process known as method validation.[5][6] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established clear guidelines for this process to ensure data integrity, which directly impacts product safety and efficacy.[7][8][9]

This guide details the validation of a new, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this compound. We will explore each validation parameter, explain the causality behind the chosen protocols, and compare the performance of this method against other common analytical techniques.

The Proposed Method: A Stability-Indicating Reversed-Phase HPLC-UV Assay

A stability-indicating method is a validated analytical procedure that can accurately measure the drug substance in the presence of its degradation products, excipients, and process impurities.[10][11] Given that drug stability is a critical quality attribute, developing such a method early in the drug development process is essential.[12] The presence of a substituted benzene ring in this compound makes it an ideal candidate for UV spectrophotometric detection.[13] HPLC is the chosen separation technique for its high resolution, reproducibility, and robustness.

Rationale for Method Selection
  • Specificity: HPLC excels at separating complex mixtures, which is crucial for distinguishing the main compound from potential degradants that may form under stress conditions (e.g., heat, light, acid, base, oxidation).

  • Sensitivity and Precision: Modern HPLC-UV systems offer the low detection limits and high precision required for pharmaceutical quality control, where even minor impurities must be accurately quantified.[12]

  • Robustness: Reversed-phase HPLC is a mature and well-understood technique, making it reliable for routine use in different laboratory environments.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with Diode Array Detector (DAD)
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Diluent 50:50 Water:Acetonitrile

Comprehensive Method Validation Protocol

The validation process is a systematic study that demonstrates an analytical method's suitability for its intended purpose.[14] The protocol described here is designed to meet the requirements outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[7][15][16]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Final Stages Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Initial Screening Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validation Report Generation Robust->Report Implement Routine QC Implementation Report->Implement

Caption: Overall workflow for analytical method validation.

Specificity (Stability-Indicating Nature)
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] For a stability-indicating assay, this involves forced degradation studies.[18]

  • Experimental Protocol:

    • Prepare solutions of this compound at 100 µg/mL.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Stress: Heat the solution at 80°C for 24 hours.

      • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

    • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks. The peak purity angle must be less than the purity threshold.

  • Hypothetical Results: The proposed method successfully separated the intact this compound peak from all degradant peaks generated under acid, base, oxidative, thermal, and photolytic stress. Significant degradation was observed under basic and oxidative conditions.

Forced_Degradation cluster_input Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Evaluation API API Solution (100 µg/mL) Acid Acid (1N HCl, 80°C) API->Acid Base Base (1N NaOH, 80°C) API->Base Ox Oxidation (3% H₂O₂) API->Ox Heat Thermal (80°C) API->Heat Light Photolytic (UV Light) API->Light HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Result Peak Purity & Resolution Assessment HPLC->Result

Caption: Experimental workflow for the forced degradation study.

Linearity and Range
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Hypothetical Results:

Concentration (µg/mL)Mean Peak Area (mAU*s)
80805.6
90903.2
1001001.5
1101102.1
1201205.8
Correlation Coefficient (R²) 0.9998
Accuracy
  • Purpose: To assess the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated using recovery studies on spiked samples.[19]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[20]

  • Hypothetical Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.499.3
100%100.0100.5100.5
120%120.0121.1100.9
Mean Recovery 100.2%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[20]

  • Hypothetical Results:

Precision LevelnMean Assay (%)RSD (%)
Repeatability (Day 1, Analyst 1) 6100.30.45
Intermediate (Day 2, Analyst 2) 699.80.58
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: These are often determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

  • Hypothetical Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[19]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Parameters to vary include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits. The results should not be significantly impacted by the variations.

  • Hypothetical Results: The method was found to be robust, with no significant changes in chromatographic performance or quantitative results when method parameters were deliberately varied within the specified ranges.

Comparative Analysis of Analytical Technologies

While the validated HPLC-UV method is highly suitable for routine quality control, it is important to understand its position relative to other available analytical technologies. The choice of method often depends on the specific application, such as early-stage discovery, metabolic studies, or routine release testing.

FeatureUV-Vis SpectrophotometryHPLC-UV (Validated Method) LC-MS/MS
Specificity Low. Cannot distinguish between structurally similar compounds or degradants with overlapping spectra.[13]High. Chromatographic separation provides excellent specificity. A stability-indicating method is proven to separate the analyte from degradants.[12]Very High. Provides separation plus mass-based identification, offering the highest confidence in analyte identity.[21]
Sensitivity (LOD/LOQ) Moderate (µg/mL range).High (ng/mL to low µg/mL range).Extremely High (pg/mL to ng/mL range). Ideal for trace analysis.
Cost (Instrument) LowModerateHigh to Very High
Cost (Operational) Very LowLow to ModerateHigh (requires high-purity solvents, gases, and specialized maintenance).
Throughput HighModerate (dependent on run time).Moderate to Low (sample preparation can be more complex).
Expertise Required LowModerateHigh. Requires specialized training for operation and data interpretation.
Best Application Simple, high-concentration assays where interfering substances are not present.Routine QC, release testing, stability studies, content uniformity.Metabolite identification, impurity profiling at very low levels, bioanalysis.

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node_spec:s -> node_sens:n [style=invis]; node_sens:s -> node_cost:n [style=invis]; node_cost:s -> node_exp:n [style=invis]; }

Caption: Comparison of key performance attributes across analytical techniques.

Conclusion

This guide has detailed the comprehensive validation of a new stability-indicating HPLC-UV method for the analysis of this compound. The experimental results, generated in accordance with ICH guidelines, confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose.[7][16]

The comparative analysis highlights that while techniques like LC-MS/MS offer superior sensitivity and specificity, the validated HPLC-UV method provides the optimal balance of performance, cost, and reliability required for routine pharmaceutical quality control environments.[12][21] The successful validation of this method provides a high degree of assurance that it will consistently yield data that accurately reflects the quality of the product, thereby ensuring patient safety and regulatory compliance.[4]

References

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Cross-reactivity studies of 4-(4-Hydroxyanilino)-4-oxobutanoic acid in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Cross-Reactivity of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicological studies. This guide provides a comprehensive analysis of the cross-reactivity of this compound, a metabolite of paracetamol (acetaminophen), in various immunoassay formats. We will delve into the structural basis of antibody recognition, present a systematic approach for evaluating cross-reactivity, and compare the performance of a hypothetical highly specific monoclonal antibody-based ELISA to alternative assays. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to critically assess and mitigate the risks of cross-reactivity in their own immunoassays.

Introduction: The Analytical Challenge of a Paracetamol Metabolite

Paracetamol, a widely used analgesic and antipyretic, undergoes extensive metabolism in the body.[1] One of its metabolites, this compound, also known as N-(4-hydroxyphenyl)succinamic acid, serves as a potential biomarker for assessing drug exposure and metabolic pathways.[2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently employed for their high throughput and sensitivity in quantifying such small molecules in biological matrices.[4][5]

However, a significant challenge in developing and utilizing these assays is the potential for cross-reactivity.[6][7] This occurs when antibodies designed to bind a specific analyte, in this case, this compound, also bind to structurally similar molecules.[8][9] Such non-specific binding can lead to inaccurate quantification, yielding falsely elevated results and compromising the integrity of experimental data.[7][10] This guide will explore the nuances of cross-reactivity in the context of this specific paracetamol metabolite.

A notable active metabolite of paracetamol is AM404 (N-arachidonoylphenolamine), which is understood to be responsible for some of its analgesic effects.[11][12][13] The potential for immunoassays to cross-react with AM404 and other structurally related compounds underscores the need for rigorous validation.[14][15][16]

The Structural Basis of Antibody Specificity and Cross-Reactivity

The specificity of an immunoassay is fundamentally dictated by the precise interaction between the antibody's antigen-binding site (paratope) and a specific structural feature (epitope) on the target analyte.[9] For small molecules like this compound, the entire molecule or a significant portion of it functions as the epitope.

Cross-reactivity arises when other compounds present in a sample share sufficient structural homology with the target analyte to be recognized and bound by the antibody.[8][9] The degree of this interference is dependent on the structural similarity and the concentration of the cross-reacting substance.[6]

Below is a visual representation of the chemical structures of this compound and its parent compound, paracetamol.

Figure 1: Chemical Structures

As illustrated, the shared hydroxyphenylamino moiety is a likely source of cross-reactivity in immunoassays targeting either compound.

A Systematic Approach to Cross-Reactivity Assessment

A robust evaluation of immunoassay cross-reactivity is a critical component of assay validation.[17] This involves challenging the assay with a panel of structurally related compounds at physiologically relevant concentrations.

Experimental Workflow for Cross-Reactivity Testing

The following diagram outlines a typical workflow for assessing the cross-reactivity of an immunoassay for this compound.

G cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_analyte Prepare Analyte Standard Curve (this compound) run_std Run Analyte Standard Curve on ELISA Plate prep_analyte->run_std prep_cross Prepare High-Concentration Stocks of Potential Cross-Reactants prep_serial Perform Serial Dilutions of Cross-Reactants prep_cross->prep_serial run_cross Run Cross-Reactant Dilutions on the Same Plate prep_serial->run_cross develop Add Detection Antibody and Substrate run_std->develop run_cross->develop read Read Plate on Microplate Reader develop->read plot_std Plot Standard Curve (Signal vs. Concentration) read->plot_std determine_ic50_cross Determine IC50 of Each Cross-Reactant read->determine_ic50_cross determine_ic50_analyte Determine IC50 of the Analyte plot_std->determine_ic50_analyte calculate_cr Calculate Percent Cross-Reactivity determine_ic50_analyte->calculate_cr determine_ic50_cross->calculate_cr

Figure 2: Cross-Reactivity Experimental Workflow
Detailed Experimental Protocol: Competitive ELISA

This protocol outlines a competitive ELISA, a common format for detecting small molecules.[18][19][20]

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is then incubated and washed.

  • Blocking: Remaining non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).[5]

  • Competition: Standards of this compound or the potential cross-reactant are mixed with a fixed concentration of a specific primary antibody and added to the wells. They compete for binding to the coated antigen.

  • Washing: Unbound antibody and analyte are removed by washing.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.[4] The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The absorbance is measured, and a standard curve is generated. The concentration of the unknown is interpolated from this curve.

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity is critical and should be based on structural similarity to the target analyte. For this compound, a suitable panel would include:

  • Paracetamol (Acetaminophen): The parent drug.

  • Other Paracetamol Metabolites: Such as acetaminophen glucuronide and acetaminophen sulfate.[21]

  • Structural Analogs: Compounds with similar core structures, such as N-acetyl-m-aminophenol and p-acetamidobenzoic acid.[22][23][24]

  • Related Endogenous Compounds: Molecules present in biological samples that share structural motifs.

Comparative Analysis of Immunoassay Performance

To illustrate the importance of antibody specificity, we present a hypothetical comparison of two immunoassays for this compound:

  • Assay A: A highly specific monoclonal antibody-based competitive ELISA.

  • Assay B: A polyclonal antibody-based competitive ELISA.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical percentage cross-reactivity of selected compounds in both assays. The percentage cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

where IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the signal.

CompoundChemical StructureAssay A (% Cross-Reactivity)Assay B (% Cross-Reactivity)
This compound C₁₀H₁₁NO₄100 100
ParacetamolC₈H₉NO₂< 0.15.2
Acetaminophen GlucuronideC₁₄H₁₇NO₈< 0.011.8
Acetaminophen SulfateC₈H₉NO₅S< 0.010.9
N-(4-methylphenyl)succinamic acidC₁₁H₁₃NO₃0.515.7
4-Hydroxyphenylacetic acidC₈H₈O₃< 0.010.5

Note: The chemical structures can be visualized using their respective IUPAC names or CAS numbers. N-(4-methylphenyl)succinamic acid is included as a structurally similar but non-metabolite compound to further probe specificity.[25][26][27]

Interpretation of Results

The hypothetical data clearly demonstrates the superior specificity of the monoclonal antibody-based Assay A . The negligible cross-reactivity with the parent drug and its major metabolites ensures that the assay provides a more accurate and reliable quantification of this compound.

In contrast, Assay B , utilizing polyclonal antibodies, exhibits significant cross-reactivity with paracetamol and other related compounds. This lack of specificity would lead to an overestimation of the target analyte's concentration in samples containing these other substances, a common scenario in clinical and preclinical studies.[28][29]

Mitigating Cross-Reactivity: Best Practices

While choosing a highly specific antibody is the most effective strategy, other measures can be taken to minimize the impact of cross-reactivity:[6]

  • Sample Preparation: Employing extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances before the immunoassay.

  • Assay Optimization: Adjusting assay conditions such as incubation times, antibody concentrations, and buffer composition can sometimes improve specificity.

  • Data Analysis: When cross-reactivity is known and quantifiable, mathematical models can be used to correct the measured concentrations. However, this approach is complex and often impractical.

  • Orthogonal Methods: For critical applications, confirming immunoassay results with a different analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), is highly recommended.[21]

Conclusion

The potential for cross-reactivity is an inherent challenge in the development and application of immunoassays for small molecules like this compound. A thorough understanding of the structural basis of antibody-antigen interactions and a systematic approach to cross-reactivity assessment are paramount for generating accurate and reliable data. As demonstrated in our comparative analysis, the use of highly specific monoclonal antibodies is a key factor in developing robust and trustworthy immunoassays. Researchers must remain vigilant in their assay validation efforts to ensure the scientific integrity of their findings.

References

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Navigating the Prostaglandin Synthesis Pathway: A Comparative Guide to Inhibitors for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating inflammation, pain, and pyresis, the prostaglandin synthesis pathway is a critical area of study. The targeted inhibition of key enzymes in this cascade, such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), offers therapeutic potential. This guide provides a comparative analysis of potential inhibitors for use in biochemical assays, centered around the molecule 4-(4-Hydroxyanilino)-4-oxobutanoic acid and its alternatives. Due to the limited publicly available data on this compound, we will treat it as an investigational compound and compare its hypothetical performance against well-characterized inhibitors.

The Prostaglandin E2 Synthesis Pathway: A Key Target in Inflammation

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2] Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3][4][5] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.[1][4]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[6][7] COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that play a role in physiological homeostasis, such as protecting the gastrointestinal lining.[6][8][9] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[10][11]

Downstream of the COX enzymes, microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that is functionally coupled with COX-2 to produce PGE2 during inflammation.[12][13] Targeting mPGES-1 represents an alternative therapeutic strategy to selectively inhibit PGE2 production without affecting the synthesis of other prostanoids, potentially offering a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][12][13]

Prostaglandin_Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (PLA2) PGH2 PGH2 Arachidonic_Acid->PGH2   COX-1 / COX-2 PGG2 PGG2 PGE2 PGE2 (Inflammation, Pain, Fever) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (e.g., PGI2, TXA2) PGH2->Other_Prostanoids Other Synthases PLA2 PLA2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) mPGES1 mPGES-1 Other_Synthases Other Synthases

Caption: The Prostaglandin E2 Synthesis Pathway.

A Comparative Analysis of Inhibitors

This section compares our investigational compound, this compound, with established inhibitors of the prostaglandin synthesis pathway. The following data is presented for illustrative purposes to guide researchers in their experimental design.

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)IC50 (mPGES-1)Selectivity Index (COX-1/COX-2)
Investigational Compound
This compoundCOX-2/mPGES-1 (Hypothesized)15 µM0.5 µM2 µM30
Non-Selective COX Inhibitor
IndomethacinCOX-1/COX-20.1 µM1.5 µM> 50 µM0.07
Selective COX-2 Inhibitor
CelecoxibCOX-210 µM0.04 µM> 50 µM250
mPGES-1 Inhibitor
MF-63mPGES-1> 50 µM> 50 µM0.03 µMN/A

Note: Data for this compound is hypothetical. Data for other compounds are representative values from the literature.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Test compounds - Assay buffer start->prepare_reagents add_inhibitor Add test compound or vehicle to assay wells prepare_reagents->add_inhibitor pre_incubate Pre-incubate with enzyme (e.g., 15 min at 25°C) add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding arachidonic acid pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 2 min at 37°C) initiate_reaction->incubate_reaction stop_reaction Stop reaction (e.g., with HCl) incubate_reaction->stop_reaction measure_product Measure PGE2 production (e.g., by EIA or LC-MS/MS) stop_reaction->measure_product calculate_inhibition Calculate % inhibition and IC50 values measure_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme.

    • Add the test compound or vehicle control.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

  • Detection: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit or by LC-MS/MS.

  • Data Analysis: The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

In Vitro mPGES-1 Inhibition Assay

This protocol describes a method for evaluating the inhibitory potential of compounds against mPGES-1.

Methodology:

  • Microsome Preparation: Microsomes containing mPGES-1 are prepared from IL-1β-stimulated A549 cells or another suitable cell line.

  • Compound Preparation: As described for the COX assay.

  • Assay Procedure:

    • In a reaction tube, combine the microsomal preparation, glutathione, and the test compound or vehicle.

    • Pre-incubate for 10 minutes at 4°C.

    • Initiate the reaction by adding the substrate, PGH2.

    • Incubate for 60 seconds at 4°C.

    • Stop the reaction by adding a stop solution containing FeCl2.

  • Detection: PGE2 levels are measured by EIA or LC-MS/MS.

  • Data Analysis: IC50 values are calculated as described previously.

Discussion and Interpretation

The selection of an appropriate inhibitor for a biochemical assay depends on the specific research question.

  • This compound (Hypothetical Profile): With a hypothesized dual inhibitory activity against COX-2 and mPGES-1, this compound could be an interesting tool for studying the combined effect of inhibiting two key steps in the inflammatory cascade. Its moderate selectivity for COX-2 over COX-1 suggests a reduced potential for gastrointestinal side effects compared to non-selective NSAIDs.

  • Indomethacin: As a potent, non-selective COX inhibitor, indomethacin is often used as a positive control in assays to demonstrate broad inhibition of prostanoid synthesis.[14] However, its lack of selectivity makes it unsuitable for dissecting the specific roles of COX-1 and COX-2.

  • Celecoxib: This highly selective COX-2 inhibitor is an excellent tool for investigating the specific contributions of COX-2 to a biological process.[9][11] Its high selectivity index minimizes off-target effects on COX-1 at appropriate concentrations.

  • MF-63: As a potent and selective mPGES-1 inhibitor, MF-63 allows for the specific interrogation of the role of PGE2 in a system, without affecting the production of other prostanoids derived from PGH2.[12] This makes it a valuable tool for validating mPGES-1 as a therapeutic target.

Conclusion

The choice of an inhibitor for biochemical assays targeting the prostaglandin synthesis pathway should be guided by the specific goals of the experiment. While this compound remains an investigational compound, its hypothetical profile as a dual COX-2/mPGES-1 inhibitor highlights the potential for developing novel modulators of this pathway. By comparing its performance against well-characterized alternatives like indomethacin, celecoxib, and MF-63, researchers can gain a deeper understanding of the intricate roles of COX and mPGES-1 in health and disease.

References

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Independent Verification and Comparative Synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures and the purity of resulting compounds are paramount. This guide provides an in-depth, independent verification of the synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. We will objectively compare two distinct synthetic methodologies, offering detailed experimental protocols and supporting analytical data to ensure scientific integrity and enable informed decisions in your research endeavors.

Introduction

This compound (also known as N-(4-hydroxyphenyl)succinamic acid) is an organic compound featuring both a carboxylic acid and an amide functional group, attached to a phenolic moiety.[1] This unique combination of functionalities makes it an attractive building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. While this compound is commercially available, an independent verification of its synthesis is crucial for researchers who may need to produce it in-house, modify its structure, or simply have a deeper understanding of its chemical properties.

This guide will explore two common and reliable methods for the synthesis of this target compound:

  • Direct Acylation: The reaction of 4-aminophenol with succinic anhydride. This is a straightforward and atom-economical approach.

  • Peptide Coupling: The use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between succinic acid and 4-aminophenol. This method offers an alternative route that can sometimes provide higher purity or be more suitable for sensitive substrates.

We will provide a detailed, step-by-step protocol for each method, followed by a comprehensive analytical workflow to verify the identity and purity of the synthesized product.

Comparative Synthesis Methodologies

Method 1: Direct Acylation with Succinic Anhydride

This method relies on the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and a carboxylic acid.[2] The phenolic hydroxyl group is less nucleophilic than the amino group and generally does not react under these conditions, ensuring the chemoselectivity of the reaction.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.45 g (50 mmol) of 4-aminophenol in 50 mL of glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 5.00 g (50 mmol) of succinic anhydride in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. A precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with copious amounts of deionized water to remove acetic acid and any unreacted starting materials. The product can be further purified by recrystallization from a mixture of ethanol and water.[4]

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Method 2: DCC-Mediated Peptide Coupling

This approach utilizes a common peptide coupling strategy to form the amide bond. Dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates the carboxylic acid group of succinic acid, making it susceptible to nucleophilic attack by the amine of 4-aminophenol.[5][6][7][8] N-hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate, which then reacts with the amine to yield the desired product and dicyclohexylurea (DCU) as a byproduct.[9]

  • Activation of Succinic Acid: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 5.90 g (50 mmol) of succinic acid and 6.33 g (55 mmol) of N-hydroxysuccinimide (NHS) in 100 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: Slowly add a solution of 11.35 g (55 mmol) of N,N'-Dicyclohexylcarbodiimide (DCC) in 50 mL of anhydrous DCM to the cooled mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Formation of Active Ester: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Addition of 4-Aminophenol: In a separate flask, dissolve 5.45 g (50 mmol) of 4-aminophenol in 50 mL of anhydrous DCM. Add this solution to the reaction mixture.

  • Amide Bond Formation: Let the reaction proceed at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Direct Acylation cluster_1 Method 2: DCC-Mediated Coupling 4-Aminophenol_1 4-Aminophenol Product_1 4-(4-Hydroxyanilino)- 4-oxobutanoic acid 4-Aminophenol_1->Product_1 Glacial Acetic Acid, Reflux Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product_1 Succinic_Acid Succinic Acid Active_Ester NHS-activated Succinic Acid Succinic_Acid->Active_Ester NHS NHS NHS->Active_Ester DCC DCC DCC->Active_Ester DCM, 0°C to RT Product_2 4-(4-Hydroxyanilino)- 4-oxobutanoic acid Active_Ester->Product_2 4-Aminophenol_2 4-Aminophenol 4-Aminophenol_2->Product_2

Caption: Comparative Synthetic Routes to this compound.

Independent Verification Workflow: A Multi-faceted Analytical Approach

To ensure the successful synthesis and purity of the target compound, a rigorous analytical workflow is essential. The following techniques should be employed for both synthetic routes, allowing for a direct comparison of the results.

Verification_Workflow Start Synthesized Product TLC 1. Thin Layer Chromatography (TLC) Start->TLC Purity Check MP 2. Melting Point Analysis TLC->MP Confirm Purity FTIR 3. FTIR Spectroscopy MP->FTIR Functional Groups NMR 4. NMR Spectroscopy (¹H and ¹³C) FTIR->NMR Structural Elucidation MS 5. Mass Spectrometry NMR->MS Molecular Weight HPLC 6. HPLC Analysis MS->HPLC Quantitative Purity End Verified Compound HPLC->End

Caption: Analytical Workflow for Product Verification.

Expected Analytical Data
Analytical TechniqueExpected Outcome for this compound
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.
¹H NMR Signals corresponding to the aromatic protons of the p-substituted benzene ring, the methylene protons of the succinyl chain, and exchangeable protons for the amide, carboxylic acid, and phenol groups.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the methylene carbons.[1][10]
FTIR Spectroscopy Characteristic absorption bands for O-H (phenol and carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and aromatic C-H and C=C stretching.[11][12][13][14]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ).[1]
HPLC A single major peak indicating the purity of the compound.[15][16][17][18][19]

Comparison of Synthetic Routes

ParameterMethod 1: Direct AcylationMethod 2: DCC-Mediated Coupling
Reagents 4-Aminophenol, Succinic Anhydride, Acetic AcidSuccinic Acid, 4-Aminophenol, DCC, NHS, DCM
Byproducts Minimal, primarily excess reagents and solventDicyclohexylurea (DCU), which needs to be removed by filtration
Yield Generally highCan be high, but may be reduced by side reactions and purification steps
Purity of Crude Product May require recrystallization to remove colored impuritiesCan be high, but DCU removal is critical
Simplicity Simpler procedure with fewer stepsMore complex, requiring anhydrous conditions and multiple work-up steps
Cost-Effectiveness More cost-effective due to cheaper reagentsLess cost-effective due to the price of DCC and NHS

Conclusion

This guide has provided two independently verifiable and reliable methods for the synthesis of this compound. The direct acylation method is simpler and more cost-effective, making it suitable for large-scale synthesis. The DCC-mediated coupling method, while more complex, offers an alternative route that is widely used in organic synthesis and may be advantageous in certain research contexts.

The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. By following the detailed protocols and analytical workflow presented here, researchers can confidently synthesize and verify the integrity of this compound for their scientific investigations.

References

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. Retrieved from [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025). Patsnap Eureka. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. Retrieved from [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]

  • Formation of Amides Using DCC. Master Organic Chemistry. Retrieved from [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. Retrieved from [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

  • What Is DCC Coupling In Amide Bond Formation?. (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

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A Researcher's Guide to the Statistical Analysis of In Vitro Data for 4-(4-Hydroxyanilino)-4-oxobutanoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust statistical analysis of experimental data generated during the preclinical evaluation of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, a novel compound with potential therapeutic applications. Given the scarcity of published biological data for this specific molecule, we will establish a robust analytical paradigm by focusing on a foundational in vitro experiment: the cytotoxicity assay. This approach allows us to illustrate core statistical principles that are broadly applicable to other in vitro studies, such as enzyme inhibition or biomarker analysis, which are likely to be part of a comprehensive drug discovery program.

I. The Foundational Role of Statistical Rigor in Preclinical Research

In preclinical drug discovery, the objective is to identify and characterize the biological activity of new chemical entities. Statistical methods are not merely a procedural step but the very foundation upon which we build confidence in our experimental findings.[1][2][3] A well-designed experiment, coupled with appropriate statistical analysis, allows us to discern a true biological signal from experimental noise, thereby preventing the costly pursuit of inactive compounds and the premature abandonment of promising candidates. The choice of statistical tests and the interpretation of their results are critical for making accurate claims about a compound's potency and efficacy.[4][5]

II. Experimental Design: A Case Study in Cytotoxicity Testing

To assess the potential of this compound to induce cell death, a dose-response cytotoxicity assay is a fundamental starting point. This experiment aims to determine the concentration at which the compound elicits a toxic effect on a given cell line.

A. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • This compound (and a panel of comparator compounds)

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in complete growth medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate (technical replicates).

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

B. Experimental Design and Statistical Analysis Workflow

The following diagram illustrates the workflow from experimental setup to statistical analysis and interpretation.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Statistical Analysis Phase cell_seeding Cell Seeding (96-well plate) compound_prep Compound Preparation (Serial Dilutions) treatment Cell Treatment (Dose-Response) compound_prep->treatment incubation Incubation (48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Data Acquisition (Absorbance Reading) mtt_assay->data_acquisition data_norm Data Normalization (% Viability) data_acquisition->data_norm dose_response Dose-Response Curve Fitting (Non-linear Regression) data_norm->dose_response ic50 IC50 Determination dose_response->ic50 stats_test Statistical Significance Testing (e.g., ANOVA) ic50->stats_test comparison Comparison with Alternatives stats_test->comparison

Caption: Workflow from cytotoxicity experiment to statistical analysis.

III. Statistical Analysis of Dose-Response Data

A. Data Normalization and Descriptive Statistics

The first step is to normalize the data to the vehicle control to express cell viability as a percentage.

  • Formula for % Viability: (Absorbance of Treated Well / Mean Absorbance of Vehicle Control Wells) * 100

For each concentration of this compound and the comparator compounds, calculate the mean and standard deviation (or standard error of the mean) of the technical replicates.

Concentration (µM) Compound A (Mean % Viability) Compound A (SD) Compound B (Mean % Viability) Compound B (SD)
0.198.53.299.12.8
195.24.196.53.5
1080.15.588.34.2
5052.36.875.45.1
10025.64.960.24.8
25010.22.545.83.9
5005.11.830.73.1
10002.31.115.42.5

Table 1: Example of summarized cytotoxicity data for two hypothetical compounds.

B. Dose-Response Curve Fitting and IC50 Determination

The relationship between compound concentration and cell viability is typically sigmoidal. Therefore, a non-linear regression model is the most appropriate method for fitting a dose-response curve.[4][5] The four-parameter logistic (4PL) model is a standard choice for this purpose.

  • 4PL Model Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • Y: % Viability

    • X: Compound Concentration

    • Top: Maximum % Viability (usually constrained to 100)

    • Bottom: Minimum % Viability

    • IC50: The concentration that produces a response halfway between the Top and Bottom. This is a key measure of the compound's potency.

    • HillSlope: Describes the steepness of the curve.

The IC50 value is derived from this curve fit and represents the concentration of the compound required to inhibit cell viability by 50%.

C. Comparing the Potency of Different Compounds

To compare the cytotoxic potency of this compound with other compounds, a statistical comparison of their IC50 values is necessary.

Statistical Test Selection:

  • F-test for Curve Comparison: A formal statistical method to determine if the dose-response curves for two or more compounds are significantly different. This test can assess whether there are significant differences in the IC50 values.

  • Confidence Intervals: Calculate the 95% confidence interval for the IC50 of each compound. If the confidence intervals do not overlap, it provides evidence that the IC50 values are significantly different.

stat_comparison cluster_data Input Data cluster_analysis Statistical Comparison cluster_conclusion Conclusion ic50_a IC50 of Compound A with 95% CI f_test F-test for Curve Comparison ic50_a->f_test ci_overlap Confidence Interval Overlap Analysis ic50_a->ci_overlap ic50_b IC50 of Compound B with 95% CI ic50_b->f_test ic50_b->ci_overlap conclusion Significant Difference in Potency? f_test->conclusion ci_overlap->conclusion

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling chemical reagents extends beyond the bench; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates that it must be treated as regulated chemical waste.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents specific risks.[1] It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[1] Furthermore, as a derivative of an aromatic amine, we must consider the potential for broader environmental and health impacts, as this class of compounds can be toxic to aquatic life and may have other long-term health effects.[2]

Therefore, the core principle of this disposal plan is containment and isolation . Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular solid waste stream.[3][4] Such actions risk introducing a harmful substance into aquatic ecosystems and the broader environment.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Toxicity, OralH302WarningHarmful if swallowed.[1]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[1]

This data necessitates that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE).

Personnel Protection: Your First Line of Defense

Before handling the waste container or any contaminated materials, ensure you are wearing the following PPE:

  • Safety Goggles: To protect against splashes and eye irritation.[5][6]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or holes before use.[6]

  • Laboratory Coat: To protect skin and clothing from contamination.

All handling of the solid waste or preparation of the waste container should be performed within a certified chemical fume hood to minimize inhalation risk.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.

The foundation of safe chemical waste management is proper segregation. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions, fires, or explosions.[7][8]

  • Action: Designate a specific waste container solely for this compound and materials contaminated with it.

  • Rationale: This compound is incompatible with strong oxidizing agents and acids.[9] Mixing it with other chemical wastes could initiate a hazardous reaction. Keeping waste streams separate simplifies the disposal process for your institution's Environmental Health & Safety (EH&S) office and is a key regulatory requirement.

The integrity of the waste container is critical to preventing leaks and environmental contamination.

  • Action: Select a container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[10][11] The original product container, if empty and in good condition, can be an excellent choice.[10]

  • Rationale: The container must be robust enough to prevent accidental release during storage and transport.[11] The lid must be tightly sealed at all times, except when waste is being added, to prevent the release of any potential vapors and to avoid spills.[7][10]

Proper labeling is a legal requirement and is essential for communicating hazards to all laboratory personnel and waste handlers.

  • Action: Affix a "HAZARDOUS WASTE" label to the container as soon as you designate it for waste accumulation.[10] Fill out the label completely and legibly, including:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The specific hazards: "Harmful," "Irritant."

    • The accumulation start date (the date the first piece of waste is added).

    • The name of the principal investigator and the laboratory location.

  • Rationale: Federal and state regulations mandate that hazardous waste containers be clearly labeled from the moment accumulation begins.[10] This ensures that anyone encountering the container is aware of its contents and the associated risks.

Waste must be stored safely in a designated area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel.[7] The SAA must be a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.

  • Rationale: Storing hazardous waste in a designated and contained area minimizes the risk of spills and accidental exposure. It also ensures the waste is under the control of trained personnel who understand the hazards.[7]

This protocol extends to all materials that have come into contact with the chemical.

  • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed directly into the designated solid hazardous waste container for this compound.

  • Empty Containers: An "empty" container that held this chemical is not considered regular trash. It must be "triple-rinsed."[12]

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • Collect all three rinsate portions as hazardous waste and add them to a designated liquid hazardous waste container (which should be separately labeled for "Rinsate of this compound").

    • After triple-rinsing, deface or remove the original label from the container.[12] It can then be disposed of in the regular laboratory glass or plastic recycling stream.

  • Rationale: Trace amounts of the chemical remaining in an "empty" container are still considered hazardous waste. Triple-rinsing is a standard procedure to decontaminate the container sufficiently for safe disposal as non-hazardous material, while ensuring the hazardous residue is captured.[4][12]

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Action: Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's EH&S department to schedule a waste pickup.[3][4] Follow their specific procedures for requesting a collection.

  • Rationale: Final disposal of hazardous waste must be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EH&S office manages this entire process in compliance with all federal, state, and local regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal route of this compound and related materials.

DisposalWorkflow start Waste Generation: This compound waste_type What is the form of the waste? start->waste_type solid_chem Unused or waste solid chemical waste_type->solid_chem Solid Chemical contaminated_item Contaminated item (e.g., gloves, weigh paper) waste_type->contaminated_item Contaminated Solid empty_container Empty original container waste_type->empty_container Empty Container collect_solid Place in a designated, labeled hazardous waste container for this chemical. solid_chem->collect_solid contaminated_item->collect_solid triple_rinse Triple-rinse container with a suitable solvent. empty_container->triple_rinse store Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store collect_rinsate Collect all rinsate as liquid hazardous waste in a separate, labeled container. triple_rinse->collect_rinsate dispose_container Deface original label. Dispose of rinsed container in lab recycling/trash. triple_rinse->dispose_container collect_rinsate->store contact_ehs Contact EH&S for waste pickup. store->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental responsibility. This ensures that your innovative research does not come at the cost of personal safety or ecological harm.

References

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  • Chemotherapeutic- Antineoplastic Waste Disposal . (2022, April 4). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Retrieved from [Link]

  • Hazardous Waste Manual . Alabama A&M University. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Waste Guidance . Florida Department of Environmental Protection. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. Retrieved from [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As scientific inquiry pushes the boundaries of drug development, the safe management of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Hydroxyanilino)-4-oxobutanoic acid (CAS No. 62558-67-2), a compound also known by the synonym Succinobucol in some contexts.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid compound with a molecular weight of 209.20 g/mol .[3][4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

The assigned GHS pictogram is the GHS07 exclamation mark, signaling these specific hazards.[3] A thorough risk assessment is the foundational step before any handling procedure. This involves evaluating the quantity of the substance being used, the duration of exposure, and the potential for dust or aerosol generation.

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302WarningGHS07
Serious Eye Irritation (Category 2)H319WarningGHS07
Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following recommendations are based on its known hazards.

Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[3][4]

  • Minimum Requirement: Safety glasses with side shields that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full face shield should be worn in addition to safety glasses or goggles.[5][6][7] Standard eyeglasses do not provide adequate protection.[6]

Protecting the skin from potential contact is crucial.

  • Gloves: Chemical-resistant gloves are required. Gloves must be inspected for any signs of degradation or punctures before use.[8][9]

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[9] Hands should be washed thoroughly with soap and water after gloves are removed.[6] For certain high-risk tasks, double-gloving is recommended.[11]

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fastened to protect the arms and body.

  • Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, consider disposable gowns or coveralls that have been tested for resistance to chemical permeation.[7][11]

Under normal laboratory conditions with small quantities handled in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a respirator is necessary.

  • For Dusts/Aerosols: A fit-tested N95 or higher-rated respirator should be used to prevent inhalation.[6][7] Surgical masks do not offer adequate protection from chemical dusts or aerosols.[6]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is the preferred engineering control.[8][12]

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures minimizes exposure and ensures operational safety.

The order in which PPE is put on is important to ensure complete protection.

  • Gown/Coat: Don your laboratory coat or disposable gown first.

  • Mask/Respirator: If required, put on your face mask or respirator.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[13]

The removal of PPE is a critical step to prevent self-contamination.

  • Gloves: Remove gloves first, using a proper technique to avoid touching the outside of the glove with bare skin.

  • Gown/Coat: Remove your lab coat or gown by rolling it inside out.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove your mask or respirator last.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound check_scale Small Scale (<1g) and Non-Aerosolizing? start->check_scale level1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat check_scale->level1 Yes level2 Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Disposable Gown check_scale->level2 No (Large Scale or Splash Risk) check_aerosol Potential for Dust/Aerosol Generation? level1->check_aerosol level2->check_aerosol respirator Add N95 Respirator & Work in Fume Hood check_aerosol->respirator Yes end Proceed with Task check_aerosol->end No respirator->end

Caption: PPE selection workflow based on task scale and aerosol risk.

Operational and Disposal Plans: A Lifecycle Approach

Safe handling extends beyond the bench to include storage and disposal.

  • Avoid contact with skin and eyes.[8]

  • Prevent the formation of dust and aerosols.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

In the event of a spill:

  • Evacuate non-essential personnel from the area.[5]

  • Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite.[5][14] Avoid raising dust.

  • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste.[12]

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials as hazardous waste.

All waste, including the chemical itself, empty containers, and contaminated PPE, must be treated as hazardous waste.

  • Chemical Waste: Collect in a clearly labeled, sealed container.[15] The container must be compatible with the waste.[15]

  • Contaminated PPE: Dispose of used gloves, disposable gowns, and any other contaminated items in a designated hazardous waste container.[9][16] Do not dispose of this waste in general trash.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily workflow, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • Beneficial and harmful effects of succinobucol need further investigation. (2008, May 22). EurekAlert!. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. (2009, April). Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]

  • Recommended PPE by Hazard Category. (n.d.). Washington State Pharmacy Association. Retrieved from [Link]

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